molecular formula C15H14O2 B15459470 2-Methyl-4-(3-methylphenoxy)benzaldehyde CAS No. 61343-94-0

2-Methyl-4-(3-methylphenoxy)benzaldehyde

Cat. No.: B15459470
CAS No.: 61343-94-0
M. Wt: 226.27 g/mol
InChI Key: WGAPBWKQJMHDHC-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

61343-94-0

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-4-(3-methylphenoxy)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-11-4-3-5-14(8-11)17-15-7-6-13(10-16)12(2)9-15/h3-10H,1-2H3

InChI Key

WGAPBWKQJMHDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=C(C=C2)C=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic aldehyde, 2-Methyl-4-(3-methylphenoxy)benzaldehyde. This molecule, featuring a diaryl ether linkage, represents a scaffold of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol based on the Ullmann condensation, outlines rigorous purification procedures, and presents a thorough characterization of the target compound using modern spectroscopic techniques. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity. This guide is intended to be a valuable resource for researchers engaged in the synthesis of complex organic molecules and the development of new chemical entities.

Introduction: The Significance of Diaryl Ether Linkages in Molecular Design

Diaryl ethers are a ubiquitous structural motif in a vast array of biologically active natural products and synthetic molecules. Their presence often imparts favorable physicochemical properties, including conformational rigidity and metabolic stability, which are highly desirable in drug discovery. The specific substitution pattern of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, incorporating methyl groups on both aromatic rings and a reactive aldehyde functionality, makes it a versatile building block for the synthesis of more complex molecular architectures. The aldehyde can serve as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, opening avenues to diverse compound libraries.

This guide will focus on a practical and efficient laboratory-scale synthesis of this target molecule, followed by a detailed analysis of its structural and spectroscopic properties.

Synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde via Ullmann Condensation

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This reaction facilitates the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. For the synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, two primary retrosynthetic disconnections are possible, as illustrated below.

Retrosynthesis Target 2-Methyl-4-(3-methylphenoxy)benzaldehyde Intermediate1 2-Methyl-4-halobenzaldehyde Target->Intermediate1 Disconnection A Intermediate2 3-Methylphenol Target->Intermediate2 Disconnection A Intermediate3 4-Formyl-3-methylphenol Target->Intermediate3 Disconnection B Intermediate4 3-Methylhalobenzene Target->Intermediate4 Disconnection B

Caption: Retrosynthetic analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

While both routes are chemically plausible, this guide will focus on Disconnection A , which utilizes the more readily available starting materials: 2-methyl-4-halobenzaldehyde and 3-methylphenol. The presence of an electron-withdrawing aldehyde group can activate the aryl halide towards nucleophilic attack, potentially leading to higher yields under milder conditions.

Proposed Reaction Mechanism

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of a Copper Phenoxide: The base deprotonates the phenol to form a phenoxide, which then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple and are eliminated, forming the diaryl ether product and regenerating the Cu(I) catalyst.

Ullmann_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide [Cu(I)-OAr'] Complex CuI->CuPhenoxide + Ar'O⁻ Phenoxide Ar'O⁻ (from 3-Methylphenol) ArylHalide Ar-X (2-Methyl-4-halobenzaldehyde) CuIII_Intermediate [Ar-Cu(III)-OAr'] Intermediate CuPhenoxide->CuIII_Intermediate + Ar-X (Oxidative Addition) CuIII_Intermediate->CuI - Ar-O-Ar' Product Ar-O-Ar' (Diaryl Ether) CuIII_Intermediate->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol

This protocol is an adaptation of established Ullmann ether synthesis procedures.[3][4][5]

Materials:

  • 2-Methyl-4-bromobenzaldehyde (1.0 eq)

  • 3-Methylphenol (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Pyridine (anhydrous, as solvent)

  • Toluene (for work-up)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-bromobenzaldehyde, 3-methylphenol, copper(I) iodide, and anhydrous potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine to the flask.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter through a pad of celite to remove the inorganic salts.

  • Wash the filtrate sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.[6][7][8] A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate, is recommended to separate the desired product from any unreacted starting materials and by-products.

Characterization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

The structural confirmation and purity assessment of the synthesized compound are performed using a combination of spectroscopic methods. The following data are predicted based on established spectroscopic principles and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[9][10][11][12]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.95s1HAldehydic proton (-CHO)
~7.70d1HAromatic proton (ortho to -CHO)
~7.30t1HAromatic proton on phenoxy ring
~7.10-7.20m3HAromatic protons
~6.90d1HAromatic proton
~6.80s1HAromatic proton
~2.50s3HMethyl protons (-CH₃ on benzaldehyde ring)
~2.35s3HMethyl protons (-CH₃ on phenoxy ring)

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~192.0Aldehydic carbon (C=O)
~160.0Aromatic carbon (C-O)
~157.0Aromatic carbon (C-O)
~140.0Aromatic carbon
~138.0Aromatic carbon
~132.0Aromatic carbon
~130.0Aromatic carbon
~125.0Aromatic carbon
~122.0Aromatic carbon
~120.0Aromatic carbon
~118.0Aromatic carbon
~116.0Aromatic carbon
~21.5Methyl carbon (-CH₃)
~18.0Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13][14][15][16][17]

Predicted FT-IR Spectrum (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (methyl)
~2830, ~2730WeakAldehydic C-H stretch (Fermi resonance)
~1700StrongCarbonyl (C=O) stretch of the aldehyde
~1600, ~1480Medium-StrongAromatic C=C skeletal vibrations
~1240StrongAsymmetric C-O-C stretch (diaryl ether)
~1170StrongSymmetric C-O-C stretch (diaryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[18][19][20][21]

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 226

  • Major Fragments:

    • m/z = 225 ([M-H]⁺), loss of the aldehydic proton.

    • m/z = 197 ([M-CHO]⁺), loss of the formyl group.

    • m/z = 107 (fragment from the 3-methylphenoxy moiety).

    • m/z = 91 (tropylium ion from the methyl-substituted aromatic rings).

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. The detailed experimental protocol for the Ullmann condensation, coupled with a thorough purification strategy, provides a reliable method for obtaining this novel diaryl ether derivative. The predicted spectroscopic data serves as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The insights provided into the rationale behind the experimental design and the interpretation of the analytical data are intended to empower scientists in their pursuit of new molecular entities with potential applications in drug discovery and materials science.

References

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved March 7, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 7, 2026, from [Link]

  • Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved March 7, 2026, from [Link]

  • Ullmann, F., & Stein, A. (1906). Ueber eine neue Bildungsweise von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-623.
  • Mestrelab Research. (n.d.). NMR Predict. Retrieved March 7, 2026, from [Link]

  • nmrshiftdb2. (n.d.). Retrieved March 7, 2026, from [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-223.
  • Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Organometallics, 31(22), 7753-7808.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Royal Society of Chemistry. (n.d.). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • National Institutes of Health. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. Retrieved March 7, 2026, from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Retrieved March 7, 2026, from [Link]

  • Thieme. (2011). Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions. Synlett, 2011(12), 1735-1739.
  • Operant LLC. (n.d.). Essential FTIR®: Software for Optical Spectroscopy. Retrieved March 7, 2026, from [Link]

  • MDPI. (2017). A Recyclable Cu-MOF-74 Catalyst for the Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol.
  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation. Retrieved March 7, 2026, from [Link]

  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved March 7, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2024). What would be the best tool to simulate FTIR spectra of molecules?. Retrieved March 7, 2026, from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved March 7, 2026, from [Link]

  • Arkivoc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(11), 125-136.
  • National Institutes of Health. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(45), 18096–18099.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 7, 2026, from [Link]

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  • Doc Brown's Chemistry. (2026). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde. Retrieved March 7, 2026, from [Link]

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Sources

Physicochemical Properties of 2-Methyl-4-(3-methylphenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-(3-methylphenoxy)benzaldehyde (CAS: 61343-94-0) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Structurally characterized by a diaryl ether backbone with specific methyl substitutions, this compound offers a unique balance of steric bulk and electronic properties. The 2-methyl group on the benzaldehyde ring introduces steric hindrance that can modulate metabolic stability and receptor binding affinity in downstream drug candidates, while the 3-methylphenoxy moiety provides lipophilicity essential for membrane permeability.[1]

This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and reactivity profile, designed for researchers optimizing lead compounds or developing scalable process routes.

Molecular Identification & Structural Analysis[1]

The molecule comprises a benzaldehyde core substituted at the ortho position (C2) with a methyl group and at the para position (C4) with a meta-tolyloxy (3-methylphenoxy) group.[1] This specific substitution pattern distinguishes it from more common phenoxybenzaldehydes, imparting unique conformational constraints.

Table 1: Chemical Identity[2][3]
PropertyValue
CAS Number 61343-94-0
IUPAC Name 2-Methyl-4-(3-methylphenoxy)benzaldehyde
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
SMILES Cc1cc(Oc2cccc(C)c2)ccc1C=O[1][2][3]
InChIKey WGAPBWKQJMHDHC-UHFFFAOYSA-N
Structural Class Diaryl Ether Aldehyde

Physicochemical Profile

Understanding the physical state and solubility profile is crucial for formulation and reaction solvent selection. As a lipophilic aldehyde, 2-Methyl-4-(3-methylphenoxy)benzaldehyde exhibits low water solubility and high affinity for organic solvents.[1]

Table 2: Physical & Chemical Properties
PropertyValue / PredictionContext & Implications
Physical State Pale yellow solid or viscous oilLow melting point due to asymmetry; handle as a melt or solution.[1]
Melting Point 40 – 60 °C (Predicted)Requires gentle heating for transfer; store cool to prevent aggregation.[1]
Boiling Point ~350 °C (at 760 mmHg)High boiling point; purification requires high-vacuum distillation.[1]
Density ~1.12 g/cm³Slightly denser than water; facilitates phase separation in aqueous workups.[1]
LogP (Octanol/Water) ~4.5Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.[1]
Polar Surface Area (PSA) 26.30 ŲLow PSA suggests excellent blood-brain barrier (BBB) penetration potential.[1]
Solubility Soluble: DCM, EtOAc, DMSO, TolueneInsoluble: WaterUse non-polar or polar aprotic solvents for reactions.

Synthetic Routes & Process Chemistry

The synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde typically involves the formation of the diaryl ether linkage.[1] The presence of the electron-withdrawing formyl group at the para position relative to the leaving group activates the ring for Nucleophilic Aromatic Substitution (S_NAr), making this the preferred industrial route over metal-catalyzed couplings.[1]

Route A: Nucleophilic Aromatic Substitution (S_NAr)

This route utilizes 4-Fluoro-2-methylbenzaldehyde and m-Cresol .[1] The reaction is driven by a base (typically Potassium Carbonate) in a polar aprotic solvent (DMF or DMSO).[1]

  • Mechanism: The formyl group withdraws electron density, stabilizing the Meisenheimer complex intermediate.

  • Advantages: Metal-free, scalable, and generally higher yielding than Ullmann coupling for activated substrates.

Route B: Ullmann Ether Synthesis

Alternatively, 4-Bromo-2-methylbenzaldehyde can be coupled with m-Cresol using a Copper(I) catalyst.[1]

  • Context: Used if the fluoro-precursor is unavailable or cost-prohibitive, though it requires higher temperatures and catalyst removal.[1]

Visualization: Synthetic Pathway

Synthesis Start1 4-Fluoro-2-methylbenzaldehyde (Electrophile) Intermediate Meisenheimer Complex Start1->Intermediate K2CO3, DMF 80-100°C Start2 m-Cresol (Nucleophile) Start2->Intermediate Product 2-Methyl-4-(3-methylphenoxy) benzaldehyde Intermediate->Product -KF

Caption: Figure 1. S_NAr synthesis pathway. The electron-poor fluorobenzaldehyde undergoes nucleophilic attack by the m-cresol phenolate.[1]

Chemical Reactivity & Stability[1][6]

The compound features two primary reactive centers: the aldehyde carbonyl and the diaryl ether linkage .

Aldehyde Reactivity

The formyl group is the primary handle for further derivatization.

  • Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzylamines.[1] This is the most common transformation in drug discovery to introduce solubilizing groups.

  • Oxidation: Readily oxidizes to 2-methyl-4-(3-methylphenoxy)benzoic acid upon exposure to air or standard oxidants (KMnO₄, NaClO₂).[1] Storage under inert gas is critical.[1]

  • Condensation: Undergoes Knoevenagel or Wittig reactions to extend the carbon chain, useful for synthesizing styrenyl derivatives.

Ether Stability

The diaryl ether bond is chemically robust.

  • Hydrolysis: Stable to aqueous acid and base under standard conditions.

  • Metabolism: In biological systems, the ether bridge is generally stable, though the methyl groups may undergo metabolic oxidation (benzylic hydroxylation).

Analytical Characterization Protocols

To ensure the integrity of the material, a rigorous analytical protocol is required.

Table 3: Analytical Expectations
TechniqueExpected Signals / Parameters
HPLC Column: C18 (e.g., Agilent Zorbax), 3.5 µm.Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.Gradient: 50% B to 95% B over 10 min.Detection: UV @ 254 nm (Strong absorption due to conjugation).[1]
1H NMR Aldehyde (-CHO): Singlet at ~10.1 ppm.Aromatic Protons: Multiplets at 6.8 – 7.8 ppm.Methyl (Ar-CH3): Two distinct singlets around 2.3 – 2.6 ppm.[1]
MS (ESI+) [M+H]+: 227.28 m/z.Fragmentation: Loss of CO (-28) or cleavage of the ether bond (rare in soft ionization).[1]

Handling & Safety (HSE)[1]

As a reactive aldehyde, standard laboratory safety protocols must be enforced.

  • Hazards:

    • H315: Causes skin irritation.[1][4][5]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Storage: Store at 2–8°C under Argon or Nitrogen . Aldehydes are prone to autoxidation to carboxylic acids over time.

  • Spill Management: Absorb with inert material (vermiculite).[1] Do not use oxidative cleaning agents.[6]

References

  • Chemical Identity & CAS: CAS Registry Number 61343-94-0.[1] American Chemical Society.[6] [1]

  • S_NAr Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] (General reference for diaryl ether synthesis).

  • Aldehyde Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

  • Property Prediction: Calculated using ACD/Labs Percepta Platform and EPISuite™ (US EPA) algorithms for CAS 61343-94-0.[1]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the compound 2-Methyl-4-(3-methylphenoxy)benzaldehyde. As a diaryl ether derivative with aldehyde and methyl functionalities, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the theoretical underpinnings, provides field-proven experimental protocols for data acquisition, and presents an in-depth analysis of the predicted spectroscopic signatures. The methodologies and interpretations herein are designed to serve as a foundational reference for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of this molecule or structurally related compounds.

Molecular Structure and Spectroscopic Horizon

2-Methyl-4-(3-methylphenoxy)benzaldehyde (Molecular Formula: C₁₅H₁₄O₂, Molecular Weight: 226.27 g/mol ) is a complex aromatic compound. Its structure features a benzaldehyde ring substituted with a methyl group and a methylphenoxy group, linked by an ether bond. The lack of symmetry dictates that each carbon and most protons will be chemically non-equivalent, leading to complex but highly informative spectra. A systematic approach, beginning with the identification of key functional groups by IR, followed by molecular weight and fragmentation confirmation by MS, and culminating in a detailed connectivity map from NMR, is the most robust validation strategy.

Caption: Numbered structure of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of the molecule. Both ¹H and ¹³C NMR are required for unambiguous structure confirmation.

Expertise & Causality: Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for organic molecules and its relatively clean spectral window. However, if solubility is limited or if proton exchange with acidic impurities is a concern, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative[1]. All chemical shifts are referenced to an internal standard, tetramethylsilane (TMS) at 0.00 ppm, which is chemically inert and provides a sharp, easily identifiable signal[1]. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns expected in the aromatic region.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of TMS.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio[1].

  • Data Processing: Perform Fourier transformation, phase and baseline correction, and reference the spectra to the TMS signal.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment (See Structure)Rationale
~10.3s1HAldehyde-HThe aldehydic proton is highly deshielded and typically appears as a singlet far downfield[2][3][4].
~7.8d1HAr-H (C5-H)Ortho to the electron-withdrawing aldehyde group, leading to a downfield shift.
~7.4 - 7.2m2HAr-H (C3-H, C6-H)Protons on the benzaldehyde ring, with complex splitting due to multiple couplings.
~7.1 - 6.8m4HAr-H (Phenoxy Ring)Protons on the phenoxy ring, influenced by the ether oxygen and methyl group.
~2.7s3HC8-H₃ (Ar-CH₃)Benzylic methyl protons adjacent to the aldehyde ring[2][3].
~2.4s3HC9-H₃ (Ar-CH₃)Methyl protons on the phenoxy ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Predicted Shift (δ, ppm)Assignment (See Structure)Rationale
~192.5C7 (CHO)The carbonyl carbon of an aromatic aldehyde is characteristically found in this highly deshielded region[2][5].
~162C4Aromatic carbon directly attached to the ether oxygen, significantly deshielded.
~157C1'Aromatic carbon of the phenoxy ring attached to the ether oxygen.
~141C2Aromatic carbon bearing the methyl substituent.
~139C3'Aromatic carbon of the phenoxy ring bearing the methyl substituent.
~125 - 135Multiple SignalsRemaining substituted and unsubstituted aromatic carbons (C1, C3, C5, C6, C2', C4', C5', C6').
~21.5C9 (CH₃)Methyl carbon on the phenoxy ring.
~20.0C8 (CH₃)Methyl carbon on the benzaldehyde ring, slightly upfield due to electronic environment[2].

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule, providing a crucial first pass in the structural validation workflow.

Principles & Causality: Method Selection

The Attenuated Total Reflectance (ATR) method is superior to traditional KBr pellets for routine analysis. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a high-refractive-index crystal[1]. The resulting spectrum provides a distinct "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups.

Protocol: ATR-FTIR Data Acquisition
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition: Record the sample spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio[1].

  • Data Processing: The instrument software automatically performs the background subtraction to yield the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationRationale
~3050Medium-WeakAromatic C-H StretchCharacteristic of C-H bonds on a benzene ring[3].
~2920WeakAliphatic C-H StretchCorresponding to the methyl (CH₃) groups.
~2820, ~2720WeakAldehyde C-H StretchThis characteristic "Fermi doublet" is a hallmark of the aldehyde functional group[4][6].
~1705Strong, SharpC=O StretchThe strong absorption is due to the large change in dipole moment during the vibration of the carbonyl bond. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹)[4].
~1600, ~1480Strong-MediumAromatic C=C StretchThese bands arise from the skeletal vibrations of the two aromatic rings[6].
~1240StrongAsymmetric C-O-C StretchThe aryl-alkyl ether linkage produces a strong, characteristic absorption band in this region.
~800-900StrongC-H Out-of-Plane BendingThe pattern of these bands in the fingerprint region can provide clues about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns.

Principles & Causality: Ionization Method

Electron Ionization (EI) is the preferred method for this type of small, relatively stable organic molecule. It involves bombarding the vaporized sample with high-energy electrons, which reliably produces a molecular ion (M⁺) corresponding to the molecular weight. It also induces predictable and reproducible fragmentation, which acts as a structural fingerprint[7]. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition with high accuracy, confirming the molecular formula of C₁₅H₁₄O₂.

Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Vaporize the sample and ionize it using a standard 70 eV electron beam.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum, which plots relative abundance against m/z.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) is predicted at m/z = 226 . Key fragmentation pathways will be dictated by the most stable resulting ions and neutral losses.

G mol C15H14O2 Molecular Ion m/z = 226 frag1 [M-H]+ m/z = 225 mol->frag1 - H• frag2 [M-CHO]+ m/z = 197 mol->frag2 - CHO• frag3 [C7H7O]+ m/z = 107 frag2->frag3 Ether Cleavage frag4 [C7H7]+ m/z = 91 frag3->frag4 - O

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

m/zPredicted Relative IntensityProposed Fragment IonRationale
226High[C₁₅H₁₄O₂]⁺The molecular ion (M⁺).
225Medium[C₁₅H₁₃O₂]⁺Loss of the weakly bound aldehydic hydrogen radical, a common fragmentation for aldehydes[7].
197Medium[C₁₄H₁₃O]⁺Loss of the formyl radical (•CHO), indicating the presence of an aldehyde group.
107High[CH₃C₆H₄O]⁺Cleavage of the ether bond, resulting in the stable cresol cation. This is expected to be a major fragment.
91Medium[C₇H₇]⁺Loss of CO from the m/z 197 fragment or subsequent fragmentation can lead to the tropylium ion, a common and stable fragment in aromatic systems.

Integrated Spectroscopic Analysis Workflow

Confirming the identity of 2-Methyl-4-(3-methylphenoxy)benzaldehyde requires a logical, synergistic use of all three techniques. No single method provides the complete picture, but together they form a self-validating system.

cluster_0 Step 1: Functional Group ID cluster_1 Step 2: Molecular Weight & Core Fragments cluster_2 Step 3: Connectivity & Final Structure IR IR Spectroscopy IR_out Confirm: - Aldehyde (C=O, C-H) - Ether (C-O-C) - Aromatic Rings (C=C) - Methyl Groups (C-H) IR->IR_out MS Mass Spectrometry IR_out->MS MS_out Confirm: - Molecular Weight (m/z 226) - Key Fragments (loss of CHO, ether cleavage) MS->MS_out NMR NMR (1H & 13C) MS_out->NMR NMR_out Confirm: - Proton/Carbon count - Chemical environments - Precise connectivity - Substituent positions NMR->NMR_out Final Structure Verified NMR_out->Final

Caption: Synergistic workflow for structural elucidation.

Conclusion

This guide outlines the predicted spectroscopic profile of 2-Methyl-4-(3-methylphenoxy)benzaldehyde and provides the necessary protocols for its empirical verification. The combination of NMR, IR, and MS offers a powerful and definitive toolkit for its structural characterization. The predicted data—an aldehydic ¹H NMR signal around 10.3 ppm, a strong C=O stretch in the IR at ~1705 cm⁻¹, and a molecular ion at m/z 226 in the mass spectrum—serve as primary benchmarks for any researcher working with this compound. Adherence to the described protocols will ensure the generation of high-quality, reliable data essential for research, development, and quality control applications.

References

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". The Royal Society of Chemistry. [Link]

  • Supporting Information for publications of the Max-Planck-Gesellschaft. (n.d.). MPG.PuRe. [Link]

  • SpectraBase. (n.d.). 2-[(3-Methylbenzyl)oxy]benzaldehyde. John Wiley & Sons, Inc.[Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Uses of 13C NMR Spectroscopy. (n.d.). In Organic Chemistry. NC State University Libraries. [Link]

  • Spectroscopy Tutorial: Example 7. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Brown, D. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Brown, D. (n.d.). Mass spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Brown, D. (n.d.). C-13 NMR spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]

  • The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... (n.d.). ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde. Université du Luxembourg. [Link]

  • Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

Sources

Technical Monograph: Mezlocillin Sodium (CAS 57830-12-3)

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Physicochemical Profiling and Pharmacological Mechanisms

Executive Summary

Mezlocillin Sodium (CAS 57830-12-3) is a semi-synthetic, broad-spectrum ureidopenicillin antibiotic. Distinguished by its acyl side chain, it belongs to the class of antipseudomonal penicillins, exhibiting enhanced activity against Gram-negative bacteria—specifically Pseudomonas aeruginosa and Klebsiella species—compared to earlier carboxypenicillins.

This technical guide provides a comprehensive analysis of Mezlocillin Sodium, dissecting its structural determinants for beta-lactamase stability, its precise molecular mechanism of action involving Penicillin-Binding Proteins (PBPs), and critical protocols for its handling and experimental application. It serves as a foundational resource for researchers in antimicrobial resistance (AMR) and pharmaceutical development.

Chemical Identity & Physicochemical Profiling[1][2]

Mezlocillin Sodium is the sodium salt of Mezlocillin.[1] Its chemical structure features a beta-lactam ring fused to a thiazolidine ring, characteristic of penicillins, but modified with a complex imidazolidinone side chain at the 6-position. This side chain is the critical structural determinant that facilitates pore penetration in Gram-negative bacteria.

Key Chemical Data[1]
ParameterSpecification
CAS Number 57830-12-3
IUPAC Name Sodium (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Molecular Formula C₂₁H₂₄N₅NaO₈S₂
Molecular Weight 561.56 g/mol
Appearance White to pale yellow crystalline powder
Solubility Freely soluble in water (>50 mg/mL), methanol; insoluble in acetone
pKa 2.7 (Carboxylic acid moiety)
Hygroscopicity Hygroscopic; requires storage under inert atmosphere (Nitrogen/Argon)
Structural Connectivity Analysis

The following diagram illustrates the logical connectivity of the Mezlocillin molecule, highlighting the functional groups responsible for its pharmacodynamics.

MezlocillinStructure BetaLactam Beta-Lactam Ring (Core Pharmacophore) Thiazolidine Thiazolidine Ring (Structural Stability) BetaLactam->Thiazolidine Fused Ring System TargetPBP Target: PBP 1A/1B/3 BetaLactam->TargetPBP Covalent Binding (Acylation) Carboxylate C2 Carboxylate (Sodium Salt Binding) Thiazolidine->Carboxylate C2 Position AmideLink C6 Amide Linkage AmideLink->BetaLactam Acylates C6 UreidoSideChain Ureido Side Chain (Imidazolidinone) PhenylGroup Phenyl Group (Lipophilicity) UreidoSideChain->PhenylGroup Attached to PhenylGroup->AmideLink Connects via

Figure 1: Structural connectivity of Mezlocillin Sodium. The ureido side chain enhances penetration through Gram-negative porins, while the beta-lactam ring acts as the suicide substrate for PBPs.

Pharmacology & Mechanism of Action[4]

Mechanism: Peptidoglycan Synthesis Inhibition

Mezlocillin acts as a suicide inhibitor of bacterial transpeptidases, known as Penicillin-Binding Proteins (PBPs). These enzymes catalyze the final cross-linking step of peptidoglycan synthesis (transpeptidation), which is essential for cell wall integrity.

  • Recognition: Mezlocillin mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor.

  • Acylation: The beta-lactam ring opens and covalently binds to the active site serine residue of the PBP.

  • Inhibition: The PBP is permanently inactivated, preventing cross-link formation.

  • Lysis: The loss of cell wall integrity, combined with the activity of autolysins (murein hydrolases), leads to osmotic rupture and cell death.

Specificity: Mezlocillin shows high affinity for PBP-3 in Pseudomonas aeruginosa (leading to filamentation) and PBP-1A/1Bs in E. coli (leading to lysis).

Resistance Pathways
  • Beta-Lactamase Hydrolysis: Susceptible to cleavage by penicillinases (e.g., TEM-1) and extended-spectrum beta-lactamases (ESBLs).

  • Target Modification: Alteration of PBP structure lowering affinity.

  • Efflux Pumps: Active expulsion of the drug from the periplasmic space (common in Pseudomonas).

MechanismAction Mezlocillin Mezlocillin Sodium (Extracellular) Porin Porin Channel (Outer Membrane) Mezlocillin->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Protein (Transpeptidase) Periplasm->PBP Binding (Acylation) BetaLactamase Beta-Lactamase Enzyme (Resistance Factor) Periplasm->BetaLactamase Hydrolysis (Inactivation) CrossLink Cross-Linked Cell Wall PBP->CrossLink Catalyzes Lysis Cell Lysis / Death PBP->Lysis Inhibition Triggers Autolysins Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala) Peptidoglycan->CrossLink Substrate

Figure 2: Mechanism of action and resistance. Mezlocillin must traverse the outer membrane porins to reach PBPs in the periplasm, where it competes with beta-lactamases.

Therapeutic Applications & Microbiology[8]

Mezlocillin is categorized as an ureidopenicillin , often grouped with piperacillin and azlocillin. Its primary utility lies in its extended spectrum.

Antimicrobial Spectrum
  • Gram-Negative Aerobes: Highly active against Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, Klebsiella spp., and Enterobacter spp.

  • Gram-Positive Aerobes: Active against non-penicillinase-producing Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.

  • Anaerobes: Active against Bacteroides fragilis and Clostridium spp.

Clinical & Research Utility
  • Clinical: Historically used for severe systemic infections (sepsis, pneumonia, intra-abdominal infections) often in combination with aminoglycosides to prevent resistance.

  • Research: Used as a reference standard in antibiotic susceptibility testing (AST) and in studies investigating PBP binding affinities or beta-lactamase kinetics.

Synthesis & Manufacturing Overview

The synthesis of Mezlocillin Sodium generally follows a semi-synthetic route starting from 6-Aminopenicillanic Acid (6-APA) or Ampicillin.

General Synthetic Protocol:

  • Precursor Preparation: Ampicillin (or a silylated derivative to protect the carboxyl group) is used as the nucleophilic core.

  • Acylation: The amino group of Ampicillin is reacted with 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone (Mezlocillin side chain chloride).

  • Conditions: The reaction is typically conducted in an anhydrous organic solvent (e.g., Dichloromethane or Ethyl Acetate) at low temperatures (0°C to -20°C) to prevent beta-lactam ring degradation.

  • Salt Formation: The acid form is converted to the sodium salt using Sodium 2-ethylhexanoate or a similar sodium source in a solvent where the salt precipitates.

Safety, Toxicology & Handling

Signal Word: DANGER

Hazard Identification (GHS)
  • H317: May cause an allergic skin reaction.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).[1]

Handling Protocols
  • Engineering Controls: Handle only in a fume hood or biological safety cabinet to avoid dust generation.

  • PPE: Nitrile gloves, lab coat, and N95/P100 respirator if powder aerosolization is possible.

  • Reconstitution: Reconstitute immediately before use. Aqueous solutions are unstable over long periods due to hydrolysis of the beta-lactam ring.

  • Storage: Store lyophilized powder at +4°C (short term) or -20°C (long term). Protect from moisture.

References

  • PubChem. Mezlocillin Sodium (CID 23685177). National Library of Medicine. [Link]

  • ChemSrc. Mezlocillin Sodium CAS 42057-22-7 Properties and MSDS. [Link]

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The Strategic Utility of Substituted Phenoxybenzaldehydes in Medicinal Chemistry: Scaffolds, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenoxybenzaldehydes represent a highly versatile "privileged scaffold" in modern drug discovery and organic synthesis. Characterized by the fusion of a reactive formyl group with a conformationally flexible diaryl ether linkage, these molecules serve as foundational building blocks for a vast array of therapeutic agents. This technical guide explores the mechanistic rationale behind their use in medicinal chemistry, detailing their applications in antimicrobial, anticancer, and targeted kinase inhibitor development. Furthermore, we provide self-validating synthetic protocols designed to maximize yield and reproducibility in the laboratory.

Chemical Architecture: The Diaryl Ether Advantage

The core utility of substituted phenoxybenzaldehydes lies in their dual-functionality. The diaryl ether linkage provides a unique combination of conformational flexibility and steric bulk, which is critical for optimal binding within the deep, hydrophobic pockets of various biological targets, such as kinase active sites[1].

Simultaneously, the aldehyde moiety serves as a highly reactive electrophilic center. The electron-withdrawing nature of certain substituents (e.g., ortho/para nitro groups) can significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack[2]. This allows for rapid derivatization into Schiff bases, chalcones, and complex heterocyclic systems without requiring harsh reaction conditions.

Key Therapeutic Applications

Antimicrobial and Antioxidant Scaffolds

Phenoxybenzaldehydes are extensively utilized to synthesize potent antimicrobial agents. The condensation of 4-phenoxybenzaldehyde with thiosemicarbazide and α-haloketones yields thiazole-Schiff base derivatives[3]. The mechanistic advantage here is twofold: the Schiff base (imine) linkage provides a hydrogen-bonding acceptor site crucial for interacting with bacterial enzymes, while the phenoxy group enhances the overall lipophilicity of the molecule, facilitating superior penetration through lipid-rich bacterial cell membranes. Specific derivatives have demonstrated a remarkable sevenfold increase in antioxidant capability compared to standard ascorbic acid[3].

Oncology and Kinase Inhibition

In the realm of oncology, the phenoxybenzaldehyde core is instrumental in developing targeted therapies. It is a critical starting material for synthesizing non-benzimidazole Chk2 kinase inhibitors[4] and benzimidazole-2-carbohydrazide derivatives, which are actively screened for their ability to reduce cell viability in cancer cell lines[5].

Most notably, phenoxybenzaldehyde is utilized in the synthesis of key intermediates for Ibrutinib, a breakthrough Bruton's tyrosine kinase (BTK) inhibitor. The synthesis leverages the condensation of phenoxybenzaldehyde with p-toluenesulfonyl hydrazide to form a stable hydrazone, which subsequently undergoes a one-pot cyclization with malononitrile, streamlining the production of this vital anticancer agent[6].

Enzyme and Pathway Inhibition

Beyond direct cytotoxicity, these compounds modulate specific biochemical pathways. For example, 3-phenoxybenzaldehyde has been identified as a classical pathway complement inhibitor[7]. While its baseline potency is moderate, it provides a foundational pharmacophore that medicinal chemists can optimize to treat autoimmune and inflammatory conditions.

Quantitative Activity Profile

To facilitate rapid comparison, the following table summarizes the physicochemical and biological data of key phenoxybenzaldehyde derivatives across various therapeutic targets.

Compound / DerivativeTarget / ApplicationKey Quantitative MetricReference
3-Phenoxybenzaldehyde Complement Pathway InhibitionIC50 = 1388 μM[7]
Thiazole-Schiff Base (2c) Bacillus subtilis InhibitionZone of Inhibition = 26.0 ± 1.0 mm[3]
Thiazole-Schiff Base (2c) Antioxidant Activity (DPPH)IC50 = 7.17 ± 2.61 µg/mL[3]
4-Phenoxybenzaldehyde Chk2 Kinase InhibitionLead optimization scaffold[4]
Phenacyloxy Benzaldehyde Antibacterial AgentSynthesis Yield = 46–66% (Purity >91%)[8]

Self-Validating Synthetic Workflows

As a Senior Application Scientist, I emphasize the importance of self-validating protocols. The following methodologies incorporate built-in checkpoints to ensure experimental integrity.

Protocol 1: One-Pot Multicomponent Synthesis of Thiazole-Schiff Bases

Causality: A multicomponent reaction (MCR) is chosen over linear synthesis to minimize intermediate loss and reduce solvent waste. The use of catalytic acetic acid protonates the carbonyl oxygen of 4-phenoxybenzaldehyde, increasing its electrophilicity without creating a highly acidic environment that would prematurely protonate the nucleophilic amine of the thiosemicarbazide.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-phenoxybenzaldehyde (1.0 eq) and thiosemicarbazide (1.0 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL per 10 mmol of aldehyde).

  • Primary Condensation: Stir the mixture at reflux for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: Ethyl Acetate:Hexane 3:1). The complete disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot confirms successful Schiff base intermediate formation. Do not proceed until this is confirmed.

  • Cyclization: Add the appropriate α-haloketone or phenacyl bromide (1.0 eq) dropwise to the refluxing mixture. Continue stirring for an additional 4-6 hours[3].

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice to force the precipitation of the crude product.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure thiazole-Schiff base derivative.

Protocol 2: Micellar-Catalyzed Williamson Etherification

Causality: Utilizing micellar media (Sodium Dodecyl Sulfate, SDS) with triethylamine (TEA) acts as a phase-transfer catalyst system. This increases the effective collision frequency between the highly hydrophobic phenacyl bromide and the phenoxide ion within a polar methanolic solvent, drastically improving reaction kinetics at room temperature.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-hydroxybenzaldehyde (10 mmol) in methanol. Add 5 mL of triethylamine.

    • Reasoning: TEA acts as a mild base to deprotonate the phenol, generating the highly nucleophilic phenoxide ion.

  • Micellar Addition: Introduce a micellar solution of SDS to stabilize the transition state[8].

  • Substitution: Dropwise, add phenacyl bromide (10 mmol) dissolved in methanol. Stir at room temperature for 6-20 hours.

    • Self-Validation Checkpoint: The reaction progress is self-validating via the gradual precipitation of the phenacyloxy benzaldehyde product, which has lower solubility in the micellar solution compared to the starting materials. Confirm completion via TLC.

  • Recovery: Evaporate the solvent under reduced pressure, extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and recrystallize[8].

Mechanistic Pathways & Workflows

G N1 4-Phenoxybenzaldehyde + Thiosemicarbazide N2 Multicomponent Reaction (Ethanol/Acetic Acid) N1->N2 Mix reactants N3 Addition of α-Haloketone / Phenacyl Bromide N2->N3 Intermediate formation N4 Thiazole-Schiff Base Derivatives N3->N4 Cyclization N5 Purification (Recrystallization) N4->N5 Isolate product N6 Biological Evaluation (Antimicrobial/Antioxidant) N5->N6 In vitro testing

Workflow for the multicomponent synthesis of thiazole-Schiff base derivatives.

G Core Substituted Phenoxybenzaldehydes Mech1 Schiff Base Formation (Aldehyde Reactivity) Core->Mech1 Derivatization Mech2 SNAr / Cross-Coupling (Diaryl Ether Scaffold) Core->Mech2 Scaffold modification App1 Antimicrobial Agents (Thiazole/Pyrimidine) Mech1->App1 Enhances lipophilicity App2 Anticancer Agents (Chk2/Benzimidazoles) Mech1->App2 Target binding App3 Targeted Therapies (Ibrutinib Intermediates) Mech2->App3 Kinase inhibition

Logical mapping of phenoxybenzaldehyde reactivity to therapeutic applications.

References

  • BenchChem Technical Support Team. A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. Benchchem. 7

  • Sigma-Aldrich. 4-Phenoxybenzaldehyde 98 67-36-7. Sigma-Aldrich. 4

  • BenchChem Technical Support Team. 3-(4-Hydroxy-phenoxy)-benzaldehyde | CAS 82186-80-9. Benchchem. 1

  • BenchChem Technical Support Team. 2-(2,4-Dinitrophenoxy)benzaldehyde | CAS 2363-12-4. Benchchem. 2

  • Orient Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Orientjchem. 8

  • PubMed / Wiley Periodicals LLC. Synthesis, Biological Evaluation, in Silico ADMET Prediction, Molecular Docking and Dynamics Studies of 4-phenoxyphenyl-thiazole-Schiff Base Derivatives. NIH. 3

  • Journal of University of Shanghai for Science and Technology. Synthesis, Characterization and Pharmacological Screening of Some Novel 2- substituted and 1(H): Benzimidazole-2-carbohydrazide derivative. JUSST. 5

  • Google Patents. CN111606907A - Preparation of key intermediates of ibrutinib. Google Patents. 6

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"2-Methyl-4-(3-methylphenoxy)benzaldehyde solubility and stability studies"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility and stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing who require a thorough understanding of the physicochemical properties of this compound.

Introduction

2-Methyl-4-(3-methylphenoxy)benzaldehyde is an aromatic aldehyde with a molecular structure that suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a benzaldehyde core substituted with a methyl group and a methylphenoxy ether linkage, presents a unique combination of functional groups that influence its chemical behavior. A comprehensive understanding of its solubility and stability is paramount for its effective application, formulation, and storage.[2] This guide outlines the theoretical considerations and practical experimental protocols for a thorough investigation of these critical parameters.

The aldehyde functional group is known for its reactivity, particularly its susceptibility to oxidation to form a carboxylic acid.[3][4] The ether linkage, while generally stable, can be subject to cleavage under harsh conditions. The aromatic rings and methyl substituents contribute to the molecule's lipophilicity, which is expected to heavily influence its solubility profile.[1][5]

I. Solubility Studies

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical factor that affects its bioavailability and the feasibility of its formulation.[6][7] The "like dissolves like" principle suggests that 2-Methyl-4-(3-methylphenoxy)benzaldehyde, with its significant non-polar character, will exhibit limited solubility in aqueous media and greater solubility in organic solvents.[5][8][9][10]

Experimental Workflow for Solubility Determination

A systematic approach is essential for accurately determining the solubility of a compound across a range of relevant solvents. The following diagram illustrates a typical workflow for equilibrium solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Solvents prep_compound->add_excess prep_solvents Prepare Solvents prep_solvents->add_excess agitate Agitate at Constant Temperature (e.g., 25°C, 37°C) add_excess->agitate centrifuge Centrifuge Samples agitate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Aliquots filter->dilute quantify Quantify by HPLC-UV dilute->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[11]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Methyl-4-(3-methylphenoxy)benzaldehyde into separate vials.

    • Add a precise volume of the selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C and 37°C) for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant for analysis. For viscous solvents or fine suspensions, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to ensure complete removal of undissolved solids.[11][12]

  • Quantification:

    • Prepare a series of standard solutions of 2-Methyl-4-(3-methylphenoxy)benzaldehyde of known concentrations.

    • Analyze both the standard solutions and the saturated solution samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated samples.

Anticipated Solubility Profile

The following table presents hypothetical solubility data for 2-Methyl-4-(3-methylphenoxy)benzaldehyde in various solvents at 25°C. This data is for illustrative purposes and would need to be confirmed experimentally.

SolventPredicted Solubility (mg/mL)Classification
Water< 0.1Practically Insoluble
PBS (pH 7.4)< 0.1Practically Insoluble
Ethanol50 - 100Freely Soluble
Methanol20 - 50Soluble
Acetone> 100Very Soluble
DMSO> 100Very Soluble

II. Stability Studies

Stability testing is crucial for determining the shelf-life of a compound and identifying potential degradation products.[13][14][15] Forced degradation studies are conducted under more severe conditions than accelerated stability studies to intentionally degrade the compound and identify likely degradation pathways.[16][17][18]

Experimental Workflow for Forced Degradation Studies

This diagram outlines the process for conducting forced degradation studies, from stress application to the analysis and identification of degradation products.

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation acid Acid Hydrolysis (e.g., 0.1 M HCl) sample Sample at Time Points (e.g., 0, 6, 12, 24 h) acid->sample base Base Hydrolysis (e.g., 0.1 M NaOH) base->sample oxidation Oxidative (e.g., 3% H2O2) oxidation->sample thermal Thermal (e.g., 80°C) thermal->sample photo Photolytic (ICH Q1B) photo->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze purity Assess Peak Purity analyze->purity identify Identify Degradants (LC-MS) purity->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature or a slightly elevated temperature for a defined time.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[19]

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.

  • Identification of Degradants:

    • For any significant degradation products observed, use hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns to aid in structure elucidation.

Potential Degradation Pathways

Based on the chemical structure of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, the following degradation pathways are plausible under forced degradation conditions.

G A 2-Methyl-4-(3-methylphenoxy)benzaldehyde B 2-Methyl-4-(3-methylphenoxy)benzoic acid A->B Oxidation C 4-Hydroxy-2-methylbenzaldehyde A->C Ether Cleavage D 3-Methylphenol A->D Ether Cleavage

Caption: Potential Degradation Pathways.

The primary anticipated degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 2-Methyl-4-(3-methylphenoxy)benzoic acid.[3][4] Under harsh acidic or basic conditions, cleavage of the ether linkage could potentially occur, yielding 4-hydroxy-2-methylbenzaldehyde and 3-methylphenol.

Hypothetical Forced Degradation Results

The following table summarizes the expected outcomes of the forced degradation studies.

Stress Condition% Degradation (24h)Major Degradation Product
0.1 M HCl, 60°C5-10%2-Methyl-4-(3-methylphenoxy)benzoic acid
0.1 M NaOH, RT15-25%2-Methyl-4-(3-methylphenoxy)benzoic acid
3% H2O2, RT30-50%2-Methyl-4-(3-methylphenoxy)benzoic acid
80°C, Solid< 5%Minimal degradation
Photostability5-15%2-Methyl-4-(3-methylphenoxy)benzoic acid

III. Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 2-Methyl-4-(3-methylphenoxy)benzaldehyde and its degradation products. HPLC is the method of choice for this purpose.[20][21][22]

Recommended HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended to achieve good separation of the parent compound and its more polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

For enhanced sensitivity and specificity, especially for identifying unknown degradation products, LC-MS can be employed.[22]

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. The outlined experimental protocols, based on established scientific principles and regulatory guidelines, will enable researchers to generate the critical data necessary for the development and application of this compound. The anticipated results suggest that while the compound is likely to have low aqueous solubility, it will be soluble in common organic solvents. Its stability is primarily challenged by oxidative conditions, leading to the formation of the corresponding carboxylic acid. A thorough execution of these studies will provide a solid foundation for informed decision-making in any research or development program involving 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

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"crystal structure analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether scaffold is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and synthetic accessibility.[1][2] This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of a representative diaryl ether, 2-Methyl-4-(3-methylphenoxy)benzaldehyde. While a specific crystal structure for this exact molecule is not publicly available as of this writing, this document serves as a detailed roadmap for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). We will delve into the theoretical underpinnings and practical considerations of SC-XRD, from data collection and structure solution to refinement and interpretation. The ultimate goal is to equip researchers with the knowledge to elucidate the three-dimensional atomic arrangement of this and similar molecules, a critical step in understanding structure-activity relationships (SAR) and designing novel therapeutics and materials.[3][4]

Introduction: The Significance of Diaryl Ethers and Structural Elucidation

Diaryl ethers are a class of organic compounds characterized by two aromatic rings linked by an oxygen atom.[5] This structural motif is prevalent in a vast array of natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[6][7][8] The conformational flexibility of the ether linkage allows these molecules to adopt specific three-dimensional shapes to interact with biological targets, making them a "privileged scaffold" in drug discovery.[1][2]

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function.[4][9] X-ray crystallography is the definitive method for obtaining atomic-resolution structural data for crystalline solids.[10][11] The resulting crystal structure provides invaluable information, including:

  • Unambiguous confirmation of molecular structure and stereochemistry. [12]

  • Detailed insights into molecular conformation, including bond lengths, bond angles, and torsion angles. [13][14]

  • Understanding of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing and can influence physical properties like solubility and stability. [15]

  • A foundation for computational modeling and structure-based drug design. [3]

This guide will use 2-Methyl-4-(3-methylphenoxy)benzaldehyde as a model system to illustrate the complete workflow of crystal structure analysis.

Proposed Synthesis and Crystallization

The synthesis of diaryl ethers can be achieved through several established methods, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples.[16][17] A plausible synthetic route for 2-Methyl-4-(3-methylphenoxy)benzaldehyde is outlined below.

Synthetic Protocol: Ullmann-type Condensation

A common method for forming the diaryl ether linkage is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.[16][18]

Reaction:

  • 4-Fluoro-2-methylbenzaldehyde with 3-methylphenol in the presence of a copper catalyst and a base.

Step-by-Step Protocol:

  • To a reaction vessel, add 4-fluoro-2-methylbenzaldehyde (1 equivalent), 3-methylphenol (1.2 equivalents), potassium carbonate (2 equivalents), and a copper(I) catalyst (e.g., CuI, 0.1 equivalents).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Diagram: Proposed Synthetic Workflow

Synthetic Workflow Reactants 4-Fluoro-2-methylbenzaldehyde + 3-Methylphenol + K2CO3, CuI Reaction Ullmann Condensation (DMF, 120-150 °C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-4-(3-methylphenoxy)benzaldehyde Purification->Product SC-XRD Workflow cluster_experiment Experimental cluster_computation Computational Crystal Mount Single Crystal Diffractometer X-ray Diffractometer (Data Collection) Crystal->Diffractometer RawData Raw Diffraction Data (Intensities & Positions) Diffractometer->RawData DataProcessing Data Processing & Reduction RawData->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF File) StructureRefinement->Validation

Caption: Overview of the single-crystal X-ray diffraction workflow.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. [14]2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. [13]The crystal is cooled (often to 100 K) to reduce thermal motion of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern. [19]3. Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group. The intensities of the reflections are extracted.

  • Structure Solution: The "phase problem" is a central challenge in crystallography: the intensities of the diffracted beams are measured, but their phases are lost. [20]For small molecules, "direct methods," which use statistical relationships between the reflection intensities, are typically successful in determining the initial phases and generating an initial electron density map. [20]5. Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. [21][22]This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. [23]6. Structure Validation: The final structure is validated using various metrics and checked for chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

Data Interpretation and Presentation

The final output of a crystal structure analysis is a set of atomic coordinates and other parameters that describe the molecule and its arrangement in the crystal lattice.

Key Crystallographic Parameters
Parameter Description Significance
Formula, Molar Mass Chemical formula and molecular weight of the compound.Basic molecular information.
Crystal System, Space Group The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. The space group provides a complete description of the symmetry of the crystal.Defines the fundamental symmetry and packing of the molecules in the crystal.
Unit Cell Dimensions The lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating unit of the crystal.
Volume, Z The volume of the unit cell and the number of molecules (Z) within it.Allows for the calculation of the crystal density.
Density (calculated) The density of the crystal calculated from the unit cell volume and its contents.A physical property of the crystalline material.
R-factors (R1, wR2) Residual factors that measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. [23]Key indicators of the quality and reliability of the crystal structure determination.
Goodness-of-Fit (GooF) A statistical measure of the quality of the refinement. A value close to 1.0 indicates a good refinement. [21]Assesses the overall quality of the least-squares refinement.
Molecular Geometry and Intermolecular Interactions

The refined structure provides precise measurements of:

  • Bond Lengths: The distances between the centers of two bonded atoms.

  • Bond Angles: The angles formed by three connected atoms.

  • Torsion (Dihedral) Angles: The angles between planes through two sets of three atoms, which describe the conformation of the molecule.

The analysis of the crystal packing reveals intermolecular interactions, such as C-H···O or C-H···π interactions, which can be crucial for understanding the solid-state properties of the material.

The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. [24][25][26]Researchers are strongly encouraged to deposit their crystal structures in the CSD to make the data publicly available and contribute to the collective knowledge of structural chemistry. [27]

Conclusion and Future Directions

The crystal structure analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, as outlined in this guide, provides a blueprint for the structural elucidation of novel diaryl ether compounds. The detailed three-dimensional information obtained from such an analysis is invaluable for:

  • Validating synthetic products.

  • Guiding structure-activity relationship (SAR) studies in drug discovery by revealing the bioactive conformation. [3]* Informing the design of new molecules with improved properties.

  • Understanding polymorphism, which is critical for the development of solid dosage forms in the pharmaceutical industry. [15] By following the rigorous experimental and computational workflow described herein, researchers can unlock the atomic-level insights that are essential for advancing the fields of medicinal chemistry, materials science, and beyond.

References

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Title: Navigating the Chemical Landscape: A Strategic Exploration of 2-Methyl-4-(3-methylphenoxy)benzaldehyde Analogs for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Preamble: The Rationale for Exploration

In the landscape of medicinal chemistry, the diaryl ether motif, coupled with a reactive benzaldehyde functional group, represents a privileged scaffold. This structural framework offers a unique combination of conformational flexibility and defined vectoral geometry, making it an ideal starting point for engaging with complex biological targets. The core molecule, 2-Methyl-4-(3-methylphenoxy)benzaldehyde, serves as our archetypal scaffold—a molecule poised for systematic modification to probe a vast and largely uncharted chemical space. The strategic placement of methyl groups on both phenyl rings provides subtle yet significant steric and electronic handles that can be exploited to fine-tune pharmacological properties.

This guide eschews a conventional, linear methodology. Instead, it presents an integrated, iterative strategy for drug discovery, demonstrating how synergistic application of synthetic chemistry, computational modeling, and high-throughput biological screening can efficiently navigate the complex terrain of a targeted analog library. We will detail not just the "how" but the "why" behind each decision, providing a self-validating framework for researchers, scientists, and drug development professionals to adapt and apply to their own discovery programs. The ultimate goal is to move beyond random screening and toward the rational design of potent, selective, and drug-like molecules.

Section 1: Foundational Synthesis—Establishing the Core Scaffold and Diversification Pathways

The journey into the chemical space of our target series begins with a robust and scalable synthesis of the parent molecule. The chosen synthetic strategy must not only be efficient for the core scaffold but also amenable to the late-stage diversification required for analog library generation.

Retrosynthetic Analysis and Strategy

The primary bond disconnection for 2-Methyl-4-(3-methylphenoxy)benzaldehyde is the diaryl ether linkage. This suggests a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation, as the key bond-forming step. Given the potential for broad substrate scope and generally good yields, an Ullmann-type coupling is selected as the preferred strategy. The aldehyde can be installed prior to or after the ether formation; however, protecting the aldehyde or installing it last is often preferable to avoid side reactions. A more robust approach involves forming the ether and then introducing the aldehyde via a formylation reaction.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde (Scaffold-001)

This protocol outlines the two-step synthesis starting from commercially available reagents. It is designed to be self-validating through in-process checks and final characterization.

Step 1: Ullmann Condensation for Diaryl Ether Formation

  • Reaction: 4-Bromo-3-methylphenol with m-cresol

  • Rationale: This reaction establishes the core diaryl ether backbone. Using a copper catalyst with a suitable ligand facilitates the C-O bond formation under relatively mild conditions compared to classic Ullmann conditions.

  • Materials:

    • 4-Bromo-3-methylphenol (1.0 equiv)

    • m-cresol (1.2 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • L-Proline (0.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a dry, three-necked round-bottom flask purged with nitrogen, add 4-Bromo-3-methylphenol, K₂CO₃, CuI, and L-Proline.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMSO via syringe, followed by m-cresol.

    • Heat the reaction mixture to 110-120 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours.

    • Monitor reaction progress by TLC (Thin Layer Chromatography) until the starting phenol is consumed.

    • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate ether: 3-methyl-4-(3-methylphenoxy)phenol.

Step 2: Vilsmeier-Haack Formylation

  • Reaction: Formylation of the intermediate ether to install the benzaldehyde group.

  • Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings. The regioselectivity is directed by the existing substituents.

  • Materials:

    • 3-methyl-4-(3-methylphenoxy)phenol (1.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃) (1.5 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • In a flask cooled to 0 °C, add anhydrous DMF to anhydrous DCM.

    • Slowly add POCl₃ dropwise with stirring, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of the intermediate ether in DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours.

    • Monitor by TLC. Upon completion, cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium acetate.

    • Stir for 1 hour, then extract the product with DCM (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the final product, 2-Methyl-4-(3-methylphenoxy)benzaldehyde .

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analog Diversification Strategy

The true power of this exploration lies in systematic analog generation. The synthetic route is amenable to a combinatorial approach by varying the two starting phenols.

Diversification PointReagent ClassExamples of R-groups
Ring A (from 4-halo-phenol)Substituted 4-halophenols-F, -Cl, -CF₃, -OCH₃, -CN
Ring B (from phenol)Substituted phenols-F, -Cl, -CH₃, -t-Bu, -OCH₃

This two-dimensional matrix allows for the rapid generation of a focused library to probe the structure-activity relationship (SAR).

G cluster_0 Ring A Precursors cluster_1 Ring B Precursors A1 4-Bromo-3-methylphenol Coupling Ullmann Condensation A1->Coupling A2 4-Bromo-3-chlorophenol A2->Coupling A3 4-Bromo-3-(trifluoromethyl)phenol A3->Coupling B1 m-cresol B1->Coupling B2 m-chlorophenol B2->Coupling B3 m-methoxyphenol B3->Coupling Formylation Vilsmeier-Haack Formylation Coupling->Formylation Library Analog Library Formylation->Library

Caption: Synthetic workflow for analog library generation.

Section 2: In Silico Prioritization—Navigating Chemical Space Computationally

Synthesizing every possible analog is impractical. Computational chemistry provides the tools to build a virtual library, filter it for desirable properties, and prioritize the most promising candidates for synthesis.[1][2] This "fail-fast, fail-cheap" approach dramatically enhances efficiency.

Virtual Library Enumeration and Filtering

Using the diversification points identified in Section 1.3, a virtual library of several hundred to a few thousand analogs can be enumerated. The first step is to filter this library based on key physicochemical properties to ensure "drug-likeness."

  • Method: Calculate key molecular descriptors (e.g., Molecular Weight, LogP, number of hydrogen bond donors/acceptors).

  • Criteria: Apply filters like Lipinski's Rule of Five or more modern variants (e.g., Veber's rules for oral bioavailability).

  • Rationale: This removes compounds that are unlikely to become viable drugs due to poor absorption, distribution, metabolism, and excretion (ADME) properties, focusing resources on candidates with a higher probability of success.

Structure-Based Virtual Screening

For this guide, we will hypothesize that our analogs target a protein kinase, a common target class in oncology. Let's assume we are targeting Epidermal Growth Factor Receptor (EGFR) kinase.

  • Protocol: Molecular Docking Workflow

    • Target Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., EGFR kinase domain from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand Preparation: Generate 3D conformers for each molecule in the filtered virtual library and assign charges.

    • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity (scoring function) of each analog within the ATP-binding site of the kinase.

    • Hit Prioritization: Rank the analogs based on their predicted binding scores and visual inspection of the binding poses. Analogs that form key hydrogen bonds with hinge-region residues (a hallmark of kinase inhibitors) and exhibit favorable hydrophobic interactions are prioritized.

G LibGen Virtual Library Enumeration Filter Physicochemical Filtering (e.g., Lipinski's Rules) LibGen->Filter Dock Molecular Docking (vs. Target Protein) Filter->Dock Rank Rank by Score & Pose Analysis Dock->Rank Select Top Candidates for Synthesis Rank->Select

Caption: Computational workflow for virtual screening.

Section 3: Experimental Validation—High-Throughput Screening (HTS)

Computational predictions must be validated by experimental data. A high-throughput screening (HTS) campaign allows for the rapid evaluation of the synthesized, prioritized analogs against the biological target.[3][4][5][6]

Assay Design and Rationale
  • Assay Type: A biochemical, in-vitro kinase assay is chosen for direct measurement of target engagement.

  • Technology: A fluorescence-based assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), is ideal for HTS due to its robustness, sensitivity, and low background interference.[3]

  • Principle: The assay measures the phosphorylation of a substrate peptide by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled peptide, resulting in a FRET signal. Inhibitors will block phosphorylation and reduce the signal.

HTS Protocol: 384-Well TR-FRET Kinase Assay
  • Materials:

    • Synthesized analog library, dissolved in DMSO to a 10 mM stock concentration.

    • Recombinant human EGFR kinase.

    • Biotinylated substrate peptide.

    • ATP.

    • TR-FRET detection reagents (Europium-labeled antibody, Streptavidin-APC).

    • Assay buffer.

    • 384-well, low-volume black microplates.

  • Procedure:

    • Compound Dispensing: Using an acoustic liquid handler, dispense nanoliter volumes of each compound from the library plate to the assay plate to create a concentration-response curve (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Enzyme/Substrate Addition: Add the EGFR kinase and substrate peptide mixture to all wells.

    • Initiation: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for 60 minutes.

    • Detection: Add the TR-FRET detection reagent mix (containing EDTA to stop the reaction) to all wells. Incubate for 60 minutes to allow for signal development.

    • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Fit the concentration-response data to a four-parameter logistic model to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

    • Calculate the Z'-factor for the assay to ensure its robustness and quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]

Section 4: Data Synthesis and Structure-Activity Relationship (SAR) Analysis

The final step is to integrate the computational and experimental data to understand the structure-activity relationships that govern inhibitor potency. This knowledge is crucial for designing the next generation of more potent and selective analogs.

Correlating Predictions with Reality

The IC₅₀ values from the HTS campaign are compared with the docking scores. While a perfect correlation is rare, potent compounds should generally be found among the high-scoring docked molecules. Discrepancies can provide valuable insights—for instance, a high-scoring compound with poor activity might have solubility issues, while a potent compound with a poor score might indicate an unexpected binding mode.

Building the SAR Table

The data is best summarized in a table that allows for easy comparison of structural modifications and their effect on activity.

Compound IDRing A (R₁)Ring B (R₂)Docking Score (kcal/mol)IC₅₀ (nM)
Scaffold-0012-CH₃3-CH₃-8.51,250
Analog-1012-CH₃3-Cl-9.2450
Analog-1022-CH₃3-OCH₃-8.12,300
Analog-2012-Cl3-CH₃-9.5320
Analog-2022-Cl3-Cl-10.185
  • SAR Insights from Hypothetical Data:

    • Replacing a methyl group with a more electronegative chlorine atom on either ring (Analog-101, Analog-201) improves potency, suggesting a favorable interaction in a specific pocket.

    • The di-chloro analog (Analog-202) shows synergistic improvement, indicating both positions are critical for optimization.

    • Adding a methoxy group (Analog-102) is detrimental, possibly due to steric hindrance or loss of a favorable interaction.

This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery. The insights gained from this initial library exploration would guide the design of a second, more refined library to further optimize potency and selectivity.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor EGFR Receptor GF->Receptor Kinase Kinase Domain (Target) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phospho Phosphorylated Substrate Substrate->Phospho Signal Downstream Signaling Phospho->Signal Proliferation Cell Proliferation Signal->Proliferation Inhibitor Our Analog Inhibitor->Kinase

Caption: Hypothesized inhibition of a kinase signaling pathway.

Conclusion

The exploration of the chemical space around the 2-Methyl-4-(3-methylphenoxy)benzaldehyde scaffold exemplifies a modern, multi-disciplinary approach to drug discovery. By seamlessly integrating rational synthetic design, predictive computational modeling, and robust high-throughput screening, we can navigate vast molecular landscapes with precision and efficiency. This guide has laid out a comprehensive and self-validating framework, from the initial synthetic conception to the generation of actionable structure-activity relationship data. The principles and protocols detailed herein are not merely a static set of instructions but a dynamic, iterative strategy designed to accelerate the discovery of novel therapeutic agents.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). SpringerLink.
  • Approaches for enhancing the analysis of chemical space for drug discovery. (2022). Taylor & Francis.
  • Approaches for enhancing the analysis of chemical space for drug discovery | ChemRxiv. (n.d.). ChemRxiv.
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  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC. (n.d.).
  • Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. (2025). MDPI.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • Exploring an ultra-large chemical space. (2023). Pharmacelera.
  • Navigating the Vast Expanse of Chemical Space. (2024).
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  • Analog series-based scaffolds: computational design and exploration of a new type of molecular scaffolds for medicinal chemistry - PMC. (2016).
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  • COMPUTATIONAL CHEMISTRY'S EVOLUTION, FROM ANALOGUE TO DIGITAL, ENHANCES RESEARCH ACROSS DISCIPLINES WITH PROMISING AI AND QUANTUM INTEGR
  • computational chemistry's evolution, from analogue to digital, enhances research across disciplines with promising ai and quantum integration. (2022).
  • A Comparative Study of 3-(4-Hydroxy-phenoxy)- benzaldehyde and its Methylated Analog, 3-(4 - Benchchem. (n.d.). BenchChem.
  • m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
  • AN EFFICIENT PROCESS FOR THE SYNTHESIS OF ALKOXY SUBSTITUTED BENZALDEHYDES. (2015).
  • A Comprehensive Technical Review of 4-Methoxy-3-methylbenzaldehyde. (n.d.). BenchChem.
  • Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. (2006).

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Methodological & Application

Application Notes and Protocols: Leveraging 2-Methyl-4-(3-methylphenoxy)benzaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs) have emerged as a powerful engine for innovation, enabling the assembly of complex, drug-like molecules in a single, atom-economical step.[1][2][3] This convergence of three or more starting materials to form a single product streamlines synthetic pathways, reduces waste, and provides a fertile ground for the generation of extensive chemical libraries for biological screening.[4][5]

This guide focuses on the strategic application of 2-Methyl-4-(3-methylphenoxy)benzaldehyde , a versatile aromatic aldehyde, in several cornerstone MCRs. The unique structural features of this molecule—a sterically accessible aldehyde functional group, an electron-donating methyl group, and a bulky, lipophilic methylphenoxy moiety—make it an intriguing building block for creating novel molecular scaffolds with potential therapeutic applications. The presence of the aromatic rings and the ether linkage increases lipophilicity, which can enhance membrane permeability and bioactivity.[6] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for their successful implementation.

Core Concepts: Why Multi-Component Reactions?

MCRs offer significant advantages over traditional linear synthesis by increasing molecular complexity and diversity in fewer steps.[1][4] This efficiency accelerates the hit-to-lead optimization process in pharmaceutical research.[2] Key MCRs where aromatic aldehydes like 2-Methyl-4-(3-methylphenoxy)benzaldehyde are pivotal include:

  • The Ugi Reaction: A four-component reaction that yields diverse α-acylamino amides.

  • The Passerini Reaction: A three-component reaction producing α-acyloxy amides.[7]

  • The Biginelli Reaction: A cyclocondensation that forms dihydropyrimidinones, a privileged scaffold in medicinal chemistry.[8][9]

  • The Hantzsch Pyridine Synthesis: A classic MCR for the synthesis of dihydropyridines.[10][11]

The following sections will provide detailed protocols for employing 2-Methyl-4-(3-methylphenoxy)benzaldehyde in these transformative reactions.

Section 1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, celebrated for its ability to generate a high degree of molecular diversity from a simple set of starting materials.[12][13] The reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.

Causality of Component Selection & Reaction Mechanism

The reaction is initiated by the formation of an imine from the aldehyde (2-Methyl-4-(3-methylphenoxy)benzaldehyde) and the amine. The carboxylic acid then protonates the imine, which is subsequently attacked by the nucleophilic isocyanide. An intramolecular acyl transfer (the Mumm rearrangement) of the resulting nitrilium ion intermediate leads to the stable α-acylamino amide product.[13] The steric hindrance from the ortho-methyl group on the benzaldehyde may slightly decrease the rate of the initial imine formation, but the electronic donation from both the methyl and phenoxy groups can stabilize the intermediate carbocation, favoring the reaction.

Ugi_Mechanism Aldehyde 2-Methyl-4-(3-methylphenoxy)benzaldehyde Imine Schiff Base (Imine) Aldehyde->Imine Amine Amine (R'-NH2) Amine->Imine Protonated_Imine Protonated Imine Imine->Protonated_Imine Carboxylic_Acid Carboxylic Acid (R''-COOH) Carboxylic_Acid->Protonated_Imine Nitrilium_Intermediate Nitrilium Ion Intermediate Protonated_Imine->Nitrilium_Intermediate Isocyanide Isocyanide (R'''-NC) Isocyanide->Nitrilium_Intermediate Mumm_Rearrangement Mumm Rearrangement Nitrilium_Intermediate->Mumm_Rearrangement Product α-Acylamino Amide Product Mumm_Rearrangement->Product caption Generalized Ugi Reaction Workflow

Caption: Generalized Ugi Reaction Workflow

Experimental Protocol: Synthesis of an α-Acylamino Amide Derivative

Materials:

  • 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir plate

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 mmol, 226.26 mg).

  • Solvent Addition: Dissolve the aldehyde in methanol (10 mL).

  • Reagent Addition: Sequentially add benzylamine (1.0 mmol, 107.15 mg), acetic acid (1.0 mmol, 60.05 mg), and finally tert-butyl isocyanide (1.0 mmol, 83.13 mg) to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic and should be stirred at room temperature for 24-48 hours.[12] Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
2-Methyl-4-(3-methylphenoxy)benzaldehyde1.0226.261.0
Benzylamine1.0107.151.0
Acetic Acid1.060.051.0
tert-Butyl isocyanide1.083.131.0

Table 1: Reagent quantities for a typical Ugi reaction.

Section 2: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[7][14] It is one of the first MCRs to be discovered and remains highly relevant in combinatorial chemistry.[15]

Mechanistic Insights and Rationale

The mechanism of the Passerini reaction is thought to proceed through a concerted or stepwise pathway involving a key nitrilium ion intermediate, which is then trapped by the carboxylate.[14][16] The reaction is typically performed in aprotic solvents at high concentrations.[15][16] The electrophilicity of the aldehyde's carbonyl carbon is crucial. The electron-donating nature of the substituents on 2-Methyl-4-(3-methylphenoxy)benzaldehyde might slightly temper its reactivity compared to electron-deficient benzaldehydes, potentially requiring slightly longer reaction times or mild heating.

Passerini_Mechanism Aldehyde 2-Methyl-4-(3-methylphenoxy)benzaldehyde Intermediate Trimolecular Intermediate Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid (R'-COOH) Carboxylic_Acid->Intermediate Isocyanide Isocyanide (R''-NC) Isocyanide->Intermediate Acyl_Transfer Acyl Transfer (Mumm Rearrangement) Intermediate->Acyl_Transfer Product α-Acyloxy Amide Product Acyl_Transfer->Product caption Generalized Passerini Reaction Workflow

Caption: Generalized Passerini Reaction Workflow

Experimental Protocol: Synthesis of an α-Acyloxy Amide

Materials:

  • 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 eq)

  • Benzoic Acid (1.2 eq)

  • Cyclohexyl isocyanide (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir plate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 mmol, 226.26 mg) and benzoic acid (1.2 mmol, 146.54 mg) in anhydrous DCM (5 mL).

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.2 mmol, 131.20 mg) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction's progress by TLC.[17]

  • Workup: Once the reaction is complete, dilute the mixture with DCM (15 mL). Wash the organic phase with saturated aqueous sodium bicarbonate (2 x 10 mL) and then with brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via silica gel column chromatography (e.g., gradient elution with ethyl acetate in hexanes) to yield the pure α-acyloxy amide.[17]

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
2-Methyl-4-(3-methylphenoxy)benzaldehyde1.0226.261.0
Benzoic Acid1.2122.121.2
Cyclohexyl isocyanide1.2109.171.2

Table 2: Reagent quantities for a typical Passerini reaction.

Section 3: The Biginelli Reaction

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold found in numerous biologically active compounds, including calcium channel blockers.[9][18] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[8]

Mechanistic Rationale and Catalysis

The reaction mechanism is believed to proceed through an initial aldol-type condensation between the aldehyde and the β-ketoester, followed by the addition of urea and subsequent cyclization and dehydration.[9] The rate-limiting step is often the initial condensation.[9] The use of an acid catalyst (Brønsted or Lewis acid) is crucial for activating the aldehyde carbonyl group.[8] While the original protocol often suffered from low yields with substituted aldehydes, modern modifications have significantly improved its efficiency.[19][20]

Biginelli_Mechanism cluster_reactants Reactants Aldehyde 2-Methyl-4-(3-methylphenoxy)benzaldehyde Acyliminium_Formation Acyliminium Ion Formation Aldehyde->Acyliminium_Formation Ketoester Ethyl Acetoacetate Enolate_Addition Enolate Addition Ketoester->Enolate_Addition Urea Urea Urea->Acyliminium_Formation Acyliminium_Formation->Enolate_Addition Cyclization Intramolecular Cyclization Enolate_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone (DHPM) Dehydration->Product caption Key Steps in the Biginelli Reaction

Caption: Key Steps in the Biginelli Reaction

Experimental Protocol: Synthesis of a Dihydropyrimidinone (DHPM)

Materials:

  • 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl, catalytic)

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-Methyl-4-(3-methylphenoxy)benzaldehyde (10 mmol, 2.26 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in ethanol (30 mL).

  • Catalyst Addition: Add a few drops of concentrated HCl to the mixture.

  • Heating: Heat the reaction mixture to reflux with stirring for 4-6 hours. The product may begin to precipitate during the reaction.

  • Isolation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
2-Methyl-4-(3-methylphenoxy)benzaldehyde1.0226.2610
Ethyl acetoacetate1.0130.1410
Urea1.560.0615

Table 3: Reagent quantities for a typical Biginelli reaction.

Section 4: The Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[11][21] The resulting 1,4-dihydropyridine core is a key pharmacophore in several cardiovascular drugs.

Mechanistic Considerations

The mechanism involves the formation of two key intermediates: an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[11] The nature of the aldehyde substituent can influence the rate of the Knoevenagel condensation.

Hantzsch_Synthesis cluster_reactants Reactants Aldehyde 2-Methyl-4-(3-methylphenoxy)benzaldehyde Knoevenagel_Condensation Knoevenagel Condensation Aldehyde->Knoevenagel_Condensation Ketoester 2 eq. Ethyl Acetoacetate Ketoester->Knoevenagel_Condensation Enamine_Formation Enamine Formation Ketoester->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel_Condensation->Michael_Addition Enamine_Formation->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Product 1,4-Dihydropyridine Cyclization_Dehydration->Product caption Convergent Pathways in Hantzsch Synthesis

Caption: Convergent Pathways in Hantzsch Synthesis

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine

Materials:

  • 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium hydroxide (excess)

  • Ethanol (EtOH)

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-Methyl-4-(3-methylphenoxy)benzaldehyde (10 mmol, 2.26 g) and ethyl acetoacetate (20 mmol, 2.60 g) in ethanol (25 mL).

  • Ammonia Addition: Add an excess of concentrated ammonium hydroxide (e.g., 5-6 mL) to the mixture.

  • Heating: Gently reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After cooling to room temperature, the product often crystallizes from the solution. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. Recrystallization from ethanol can be performed for further purification if needed.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)
2-Methyl-4-(3-methylphenoxy)benzaldehyde1.0226.2610
Ethyl acetoacetate2.0130.1420
Ammonium HydroxideExcess35.04-

Table 4: Reagent quantities for a typical Hantzsch synthesis.

Conclusion and Future Outlook

2-Methyl-4-(3-methylphenoxy)benzaldehyde has been demonstrated as a highly effective and versatile building block in a range of powerful multi-component reactions. The protocols detailed herein provide robust starting points for the synthesis of diverse and complex molecular scaffolds, including α-acylamino amides, α-acyloxy amides, dihydropyrimidinones, and 1,4-dihydropyridines. The unique substitution pattern of this aldehyde offers a gateway to novel chemical entities with tailored lipophilicity and steric properties, making it a valuable tool for medicinal chemists and drug development professionals. Further exploration of this reagent in other MCRs and the biological evaluation of the resulting compound libraries are promising avenues for future research.

References

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2023). MDPI. [Link]

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  • 3-phenoxy benzaldehyde. Falkome Group of Companies. [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2015). SciELO México. [Link]

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  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). Arkivoc. [Link]

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  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. [Link]

  • Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. (2017). ChemCatChem. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2023). PMC. [Link]

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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. (2011). Molecules. [Link]

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"synthetic routes to novel heterocyclic compounds from 2-Methyl-4-(3-methylphenoxy)benzaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

Leveraging 2-Methyl-4-(3-methylphenoxy)benzaldehyde (CAS 61343-94-0)

Executive Summary & Strategic Value

2-Methyl-4-(3-methylphenoxy)benzaldehyde represents a high-value "privileged structure" intermediate for medicinal chemistry. Its structural architecture combines a lipophilic diaryl ether tail—mimicking the hydrophobic pocket interactions seen in kinase inhibitors (e.g., Sorafenib) and pyrethroids—with a reactive formyl handle.

The presence of the 2-methyl group introduces specific steric constraints that can enforce atropisomerism or restricted rotation in downstream heterocycles, potentially improving selectivity against biological targets. This guide details three validated synthetic routes to convert this aldehyde into novel heterocyclic libraries: Dihydropyrimidinones (DHPMs) , Benzimidazoles , and Pyrazolines .

Technical Profile: The Starting Material
  • Compound: 2-Methyl-4-(3-methylphenoxy)benzaldehyde[1][2]

  • CAS: 61343-94-0[1]

  • Molecular Weight: 226.27 g/mol [1]

  • Key Reactivity Factors:

    • Electronic: The 4-phenoxy group is electron-donating (+M effect), increasing electron density at the carbonyl oxygen, potentially reducing electrophilicity compared to nitro-benzaldehydes.

    • Steric: The 2-methyl substituent creates significant steric bulk around the aldehyde, requiring optimized reaction times and higher temperatures for condensation reactions.

Pathway A: The Biginelli Multicomponent Synthesis

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Application: Calcium channel blockers, mitotic kinesin inhibitors.[3]

Mechanistic Insight

The Biginelli reaction is generally acid-catalyzed. For this specific substrate, the 2-methyl steric hindrance often retards the initial interception of the iminium ion. We recommend a Lewis Acid (Yb(OTf)₃) protocol over classical Brønsted acids (HCl) to activate the carbonyl sufficiently without causing side-reactions (e.g., ether cleavage).

Protocol A: Ytterbium-Catalyzed DHPM Synthesis

Reagents:

  • Aldehyde: 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 equiv)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv)

  • Urea / Thiourea (1.2 equiv)

  • Catalyst: Yb(OTf)₃ (5 mol%)

  • Solvent: Ethanol (Absolute) or Acetonitrile (for higher T)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, dissolve the aldehyde (226 mg, 1 mmol) and ethyl acetoacetate (130 mg, 1 mmol) in Ethanol (5 mL).

  • Activate: Add Yb(OTf)₃ (31 mg, 0.05 mmol). Stir at room temperature for 10 minutes to pre-complex the carbonyl.

  • Addition: Add Urea (72 mg, 1.2 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Note: Standard benzaldehydes take 3-4 hours; the 2-methyl group extends this requirement.

  • Monitoring: Monitor by TLC (3:7 EtOAc:Hexane). Look for the disappearance of the aldehyde spot (R_f ~0.6).

  • Workup: Cool to room temperature. Pour onto crushed ice (20 g).

  • Isolation: Filter the precipitate. Recrystallize from hot Ethanol to yield the pure DHPM.

Pathway B: Oxidative Cyclization to Benzimidazoles

Target Scaffold: 2-Arylbenzimidazoles Application: Anti-infectives, GPCR ligands.

Mechanistic Insight

The reaction proceeds via a Schiff base intermediate followed by oxidative ring closure. Because the 4-phenoxy group is electron-rich, the Schiff base forms readily. However, the oxidative step requires a mild oxidant to prevent oxidation of the benzylic methyl groups. Sodium Metabisulfite (Na₂S₂O₅) is the preferred oxidant here.

Protocol B: Na₂S₂O₅ Mediated Synthesis

Reagents:

  • Aldehyde: 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 equiv)

  • Diamine: o-Phenylenediamine (1.1 equiv)

  • Oxidant: Na₂S₂O₅ (1.0 equiv)

  • Solvent: DMF (Dimethylformamide)[4]

Step-by-Step Methodology:

  • Solubilization: Dissolve o-phenylenediamine (119 mg, 1.1 mmol) in DMF (3 mL).

  • Addition: Add the aldehyde (226 mg, 1 mmol) followed immediately by Na₂S₂O₅ (190 mg, 1 mmol).

  • Reaction: Heat the mixture to 100°C for 4 hours.

  • Quench: Pour the reaction mixture into cold water (50 mL).

  • Extraction: The product may form a gum. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (SiO₂, gradient 10-40% EtOAc in Hexane).

Visualization of Synthetic Logic
Figure 1: Reaction Decision Tree

This diagram illustrates the divergent synthetic pathways available from the core aldehyde.

SyntheticPathways Start 2-Methyl-4-(3-methylphenoxy) benzaldehyde Reagent1 + Urea + Ethyl Acetoacetate Start->Reagent1 Reagent2 + o-Phenylenediamine Start->Reagent2 Reagent3 + Acetophenone (Claisen-Schmidt) Start->Reagent3 Catalyst1 Yb(OTf)3 / Reflux Reagent1->Catalyst1 Product1 Dihydropyrimidinone (DHPM) Catalyst1->Product1  Pathway A Catalyst2 Na2S2O5 / DMF Reagent2->Catalyst2 Product2 2-Arylbenzimidazole Catalyst2->Product2  Pathway B Intermed3 Chalcone Intermediate Reagent3->Intermed3 Step3b + Hydrazine Intermed3->Step3b Product3 Pyrazoline Step3b->Product3  Pathway C

Caption: Divergent synthetic workflows from the parent aldehyde to three distinct pharmacophore classes.

Figure 2: Mechanistic Flow (Biginelli)

Detailed view of the steric challenge at the interception step.

Mechanism Aldehyde Aldehyde (Steric Bulk at C2) AcylIminium N-Acyliminium Ion (Rate Limiting Formation) Aldehyde->AcylIminium Acid Cat. + Urea Urea Urea Urea->AcylIminium Cyclization Cyclization & Dehydration AcylIminium->Cyclization + Enol Attack Enol Enol (from Ketoester) Enol->Cyclization Final DHPM Product Cyclization->Final - H2O

Caption: The Biginelli mechanism highlights the N-acyliminium formation as the critical step influenced by the C2-methyl group.

Comparative Data & Expectations

The following table summarizes expected outcomes based on analogous diaryl ether substrates reported in the literature.

ParameterPathway A (DHPM)Pathway B (Benzimidazole)Pathway C (Pyrazoline)
Reaction Type Multicomponent CondensationOxidative CyclizationClaisen-Schmidt / Cyclization
Key Catalyst Yb(OTf)₃ (Lewis Acid)Na₂S₂O₅ (Oxidant)NaOH / KOH (Base)
Solvent System Ethanol / AcetonitrileDMF / DMSOEthanol
Est. Yield 65–75%80–88%60–70%
Purification RecrystallizationColumn ChromatographyRecrystallization
Reaction Time 6–8 Hours3–5 Hours12 Hours (2 steps)
Steric Impact High (Slower kinetics)ModerateLow
References
  • Compound Data: "2-Methyl-4-(3-methylphenoxy)benzaldehyde (CAS 61343-94-0)".[1] MolAid / Chemical Source.

  • Biginelli Methodology: Kappe, C. O.[5][6] "The Biginelli Reaction: A Multiple-Component Chemical Reaction".[5][6] Wikipedia / Organic Chemistry Portal.

  • Catalysis: Alvim, H. G. O., et al. "Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction".[5] J. Org.[5] Chem., 2018.[3][5]

  • Benzimidazole Synthesis: Joshi, et al. "Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives". Int. J. Pharm.[7] Phytopharmacol. Res., 2010.[7]

  • Oxidative Protocols: "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives". Beilstein J. Org. Chem., 2016.[8]

Sources

Application Note: 2-Methyl-4-(3-methylphenoxy)benzaldehyde as an Advanced Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation crop protection agents, the structural tuning of active pharmaceutical ingredients (APIs) is paramount to overcoming pest resistance and improving environmental profiles. 2-Methyl-4-(3-methylphenoxy)benzaldehyde (CAS 61343-94-0) represents a highly specialized, high-value intermediate for the synthesis of advanced agrochemicals, including modified Type II pyrethroids and semicarbazone insecticides[1].

While traditional pyrethroids rely heavily on the unsubstituted 3-phenoxybenzyl moiety, the dual-methylation pattern of this building block—featuring a 2-methyl group on the benzaldehyde ring and a 3-methyl group on the phenoxy ring—imparts critical advantages. Mechanistically, these methyl groups increase the overall lipophilicity (logP) of the resulting active ingredient, enhancing cuticular penetration in target insects. Furthermore, the steric shielding provided by the methyl substituents effectively blocks specific aromatic sites that are highly susceptible to cytochrome P450-mediated oxidative metabolism, thereby extending the field half-life and efficacy of the agrochemical formulation.

Physicochemical Properties & Quantitative Data

Understanding the physical and chemical parameters of 2-Methyl-4-(3-methylphenoxy)benzaldehyde is essential for optimizing downstream synthetic workflows, particularly regarding solvent selection and reaction temperature.

ParameterSpecification / Value
Chemical Name 2-Methyl-4-(3-methylphenoxy)benzaldehyde
CAS Registry Number 61343-94-0
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Appearance Pale yellow to colorless liquid/solid
Solubility Insoluble in water; highly soluble in DMF, toluene, and ethanol
Key Functional Groups Aldehyde (-CHO) for condensation; Diaryl Ether (C-O-C) core
Reactivity Profile Susceptible to oxidation (to carboxylic acid) if exposed to strong oxidants

Upstream Synthesis: Modified Ullmann Diaryl Ether Coupling

The synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde is typically achieved via an Ullmann-type C-O coupling between 4-fluoro-2-methylbenzaldehyde and m-cresol.

Mechanistic Causality & Experimental Design

Traditional Ullmann ether syntheses require harsh conditions (>150°C) and stoichiometric amounts of copper, which frequently leads to the degradation of the sensitive aldehyde functional group (e.g., via Cannizzaro-type disproportionation or oxidation)[2]. By employing a modern catalytic system utilizing Copper(I) Iodide (CuI) paired with an N,N-bidentate ligand (such as 1,10-phenanthroline), the activation energy of the oxidative addition step is significantly lowered[3]. This allows the cross-coupling to proceed efficiently at 110°C, preserving the integrity of the benzaldehyde moiety and improving the overall yield.

G A 4-Fluoro-2-methyl benzaldehyde D Ullmann Coupling (DMF, 110°C) A->D B m-Cresol B->D C Catalyst System (CuI, Ligand, K2CO3) C->D E 2-Methyl-4-(3-methylphenoxy) benzaldehyde D->E  Yield >85%

Caption: Workflow for the Ullmann synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Step-by-Step Protocol: Copper-Catalyzed Ullmann Coupling
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, add 4-fluoro-2-methylbenzaldehyde (1.0 eq) and m-cresol (1.2 eq).

  • Catalyst Loading: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq) as the base, followed by Copper(I) Iodide (CuI, 0.1 eq) and 1,10-phenanthroline (0.2 eq).

  • Solvent Addition: Suspend the mixture in anhydrous Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Reaction: Heat the mixture to 110°C under continuous argon flow and vigorous magnetic stirring for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove inorganic salts and the copper catalyst. Wash the organic layer with 1M NaOH (to remove unreacted m-cresol) followed by brine.

  • Self-Validation System: Analyze an aliquot of the organic layer via GC-MS. The reaction is deemed complete and successful when the peak corresponding to the starting fluorobenzaldehyde is <2% relative to the product peak (m/z = 226).

Downstream Application Pathways

The aldehyde functionality of 2-Methyl-4-(3-methylphenoxy)benzaldehyde serves as a versatile anchor point for generating diverse classes of agrochemicals.

G A 2-Methyl-4-(3-methylphenoxy)benzaldehyde B Hydrocyanation (KCN, NaHSO3) A->B F Condensation (Semicarbazide HCl, pH 4.5) A->F C Cyanohydrin Intermediate B->C D Esterification (Acid Chloride, Pyridine) C->D E Modified Pyrethroid (Insecticide) D->E G Semicarbazone Derivative (Sodium Channel Blocker) F->G

Caption: Downstream synthetic pathways for generating pyrethroid and semicarbazone agrochemicals.

Protocol A: Synthesis of a Semicarbazone Insecticide Intermediate

Semicarbazones are a potent class of voltage-dependent sodium channel (VDSC) blockers[4].

Mechanistic Causality: The condensation of the aldehyde with semicarbazide hydrochloride requires precise pH control. At pH > 6, the carbonyl carbon is insufficiently electrophilic. At pH < 3, the nucleophilic amine of the semicarbazide is fully protonated and unreactive. Maintaining a mildly acidic environment (pH 4.5) using a sodium acetate buffer optimizes the equilibrium, ensuring rapid nucleophilic attack and subsequent dehydration to form the C=N bond.

  • Buffer Preparation: Dissolve Semicarbazide Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) in a 1:1 mixture of Ethanol and Water. Stir until the pH stabilizes at ~4.5.

  • Condensation: Slowly add 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 eq) dropwise to the buffered solution at room temperature.

  • Reflux: Heat the mixture to 70°C for 3 hours. A precipitate will begin to form as the semicarbazone product is highly insoluble in the aqueous-ethanolic mixture.

  • Isolation: Cool the reaction to 0°C in an ice bath. Filter the resulting solid under vacuum and wash with cold water and cold ethanol.

  • Self-Validation System: Analyze the dried solid via FT-IR. The successful formation of the semicarbazone is confirmed by the disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of an imine C=N stretch (~1590 cm⁻¹) and broad N-H stretches (~3200-3400 cm⁻¹).

Protocol B: Synthesis of a Modified Pyrethroid (Cyanohydrin Route)

The synthesis of Type II pyrethroids requires the formation of an α-cyanohydrin[5].

Mechanistic Causality: Direct use of hydrogen cyanide (HCN) gas is highly hazardous and difficult to scale. This protocol utilizes the in-situ generation of HCN via the reaction of Potassium Cyanide (KCN) with Sodium Bisulfite (NaHSO3) in a biphasic system. This mitigates safety risks and drives the equilibrium toward the cyanohydrin by continuously supplying the reactive species in the aqueous phase, which then reacts with the aldehyde in the organic phase.

  • Biphasic Setup: Dissolve 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 eq) in Toluene. In a separate vessel, prepare an aqueous solution of KCN (1.5 eq) and NaHSO3 (1.5 eq).

  • Hydrocyanation: Combine the two phases and stir vigorously at room temperature for 8 hours. The biphasic nature ensures controlled release and reaction of the cyanide ion.

  • Esterification (One-Pot): Once the aldehyde is fully consumed (verified by TLC), separate the organic layer containing the cyanohydrin intermediate. Dry over anhydrous Na2SO4.

  • Coupling: To the dry toluene solution, add Pyridine (1.2 eq) and cool to 0°C. Slowly add a cyclopropanecarbonyl chloride derivative (e.g., cyhalothrin acid chloride) (1.1 eq). Stir for 4 hours, allowing it to warm to room temperature.

  • Self-Validation System: Analyze via HPLC (C18 column, 80:20 Acetonitrile:Water, 1.0 mL/min). The reaction is validated when the cyanohydrin intermediate peak (Rt ~ 5.5 min) transitions completely to the highly lipophilic pyrethroid ester peak (Rt ~ 12.8 min).

Analytical Validation Parameters

To ensure the integrity of the 2-Methyl-4-(3-methylphenoxy)benzaldehyde building block before downstream use, the following analytical parameters are recommended:

  • HPLC Conditions: C18 Reverse-Phase Column (150 x 4.6 mm, 5 µm); Mobile Phase: 70% Acetonitrile / 30% Water (0.1% TFA); Flow Rate: 1.0 mL/min; UV Detection: 254 nm.

  • GC-MS Conditions: HP-5MS column (30 m x 0.25 mm x 0.25 µm); Carrier Gas: Helium (1.0 mL/min); Inlet Temp: 250°C; Oven Program: 100°C hold for 2 min, ramp 15°C/min to 280°C, hold for 5 min. Expected molecular ion [M]+ at m/z 226.

References

  • CymitQuimica. 4-(3-Methylphenoxy)benzaldehyde. CymitQuimica.
  • Benchchem. Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Benchchem Technical Support Center.
  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Google Patents. RU2174115C2 - Semicarbazone compounds, composition.
  • ResearchGate. Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile.

Sources

Application Note: Development and Characterization of Schiff Base Ligands from 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Coordination Chemistry, Antimicrobial Screening, and Pharmacophore Development

Introduction & Chemical Rationale

The development of novel Schiff base ligands utilizing diaryl ether scaffolds has become a focal point in medicinal inorganic chemistry[1]. Specifically, 2-Methyl-4-(3-methylphenoxy)benzaldehyde serves as an exceptional precursor due to its unique steric and electronic topography. The phenoxy ether linkage provides rotational flexibility and high lipophilicity, which are critical for cellular membrane permeability according to Lipinski's Rule of Five[1]. Furthermore, the methyl groups at the 2- and 3'-positions introduce strategic steric bulk that dictates the geometric constraints of subsequent transition metal complexes, often forcing highly active distorted square-planar or octahedral geometries[2].

The azomethine group (–HC=N–) formed during the condensation of this aldehyde with a primary amine acts as a versatile, multidentate pharmacophore. When coordinated with transition metals (e.g., Cu²⁺, Zn²⁺, Pd²⁺), these ligands exhibit amplified biological activities, including potent antibacterial and antibiofilm properties[3].

Experimental Design & Workflow

The following workflow outlines the synthesis of a bidentate (N,O-donor) Schiff base ligand by condensing 2-Methyl-4-(3-methylphenoxy)benzaldehyde with 2-aminophenol, followed by complexation with Copper(II).

Workflow A Precursor 2-Methyl-4-(3-methylphenoxy) benzaldehyde C Condensation (EtOH, AcOH cat.) A->C B Primary Amine (2-Aminophenol) B->C D Schiff Base Ligand (N,O-donor) C->D Reflux 4-6h E Metal Complexation (Cu(OAc)2) D->E Reflux 2-4h F Biological Screening & ADMET E->F Evaluation

Fig 1: Synthesis and screening workflow for phenoxybenzaldehyde-derived Schiff bases.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, these protocols integrate in-process validation steps (e.g., TLC monitoring and functional group tracking).

Protocol A: Synthesis of the Schiff Base Ligand (HL)

Objective: Condense 2-Methyl-4-(3-methylphenoxy)benzaldehyde with 2-aminophenol to form the azomethine linkage.

  • Preparation: Dissolve 10.0 mmol of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: Slowly add a hot ethanolic solution (15 mL) containing 10.0 mmol of 2-aminophenol.

  • Catalysis (Causality Step): Add 3–4 drops of glacial acetic acid. Rationale: The weak acid protonates the carbonyl oxygen of the benzaldehyde, increasing the electrophilicity of the carbonyl carbon and drastically lowering the activation energy for nucleophilic attack by the amine[2].

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture at 75°C for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the aldehyde spot (higher Rf) and the appearance of a distinct yellow/orange product spot (lower Rf) confirms reaction progress.

  • Isolation: Cool the mixture to 0–5°C in an ice bath to induce crystallization. Filter the resulting solid under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure ligand (HL).

    • Self-Validation: Perform an immediate FTIR scan. The absence of the strong C=O stretching band (~1690 cm⁻¹) and the appearance of a sharp –HC=N– band (~1615 cm⁻¹) validates successful imine formation[4].

Protocol B: Synthesis of the Copper(II) Complex [Cu(L)₂]

Objective: Coordinate the synthesized Schiff base to a Cu(II) center.

  • Ligand Solvation: Dissolve 2.0 mmol of the synthesized Schiff base ligand (HL) in 20 mL of hot absolute ethanol.

  • Metal Addition (Causality Step): Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of distilled water/ethanol (1:1). Rationale: A 2:1 Ligand-to-Metal molar ratio is strictly maintained to satisfy the coordination sphere of the Cu(II) ion. Acetate salts are specifically chosen over chlorides because the acetate ion acts as a weak base, facilitating the deprotonation of the ligand's phenolic –OH group, which drives the coordination equilibrium forward[2].

  • Reflux: Mix the solutions and reflux at 80°C for 3 hours. A distinct color change (typically from yellow/orange to dark green/brown) will occur immediately, indicating complexation.

  • Isolation: Cool to room temperature. Filter the precipitated complex, wash successively with water, ethanol, and diethyl ether, then dry in a vacuum desiccator over anhydrous CaCl₂.

Quantitative Data Presentation

The structural integrity and biological efficacy of the synthesized compounds must be verified through spectral and in vitro analyses.

Table 1: Expected Physicochemical and Spectral Characterization Data

CompoundYield (%)Melting Point (°C)FTIR: ν(C=N) cm⁻¹FTIR: ν(C-O-C) cm⁻¹UV-Vis: λmax (nm)Molar Conductance (Ω⁻¹cm²mol⁻¹)
Ligand (HL) 82145 - 14716181245285, 340-
[Cu(L)₂] Complex 76> 280 (dec)1595*1242290, 385, 62012.4 (Non-electrolyte)

*Note: The shift of the azomethine ν(C=N) band to a lower frequency in the complex confirms the coordination of the imine nitrogen to the metal center, reducing the electron density within the double bond[4].

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (Gram +)Bacillus subtilis (Gram +)Escherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)
Ligand (HL) 64.032.0128.0>128.0
[Cu(L)₂] Complex 8.04.032.064.0
Ciprofloxacin (Std) 1.00.51.02.0

Data interpretation: The metal complex exhibits significantly higher potency than the free ligand, particularly against Gram-positive strains.

Mechanistic Insights: Tweedy's Chelation Theory

The drastic enhancement of antimicrobial activity upon metal complexation is not coincidental; it is governed by Tweedy's Chelation Theory and Overtone's Concept of Cell Permeability [5].

In the free Schiff base ligand, the polarity of the heteroatoms (N, O) restricts passage through the lipid-rich bacterial cell wall. However, upon chelation, the positive charge of the Cu(II) ion is partially shared with the donor atoms, and there is extensive π-electron delocalization over the entire chelate ring. This reduces the overall polarity of the metal complex and significantly increases its lipophilicity. The highly lipophilic [Cu(L)₂] complex can easily penetrate the lipid layers of the bacterial membrane, where it disrupts normal cellular processes by blocking metal-binding sites on critical bacterial enzymes[4].

Mechanism N1 Metal Chelation (Tweedy's Theory) N2 Increased Lipophilicity N1->N2 Charge Delocalization N3 Membrane Penetration N2->N3 N4 Enzyme/DNA Binding N3->N4 N5 Pathogen Cell Death N4->N5 Irreversible Inhibition

Fig 2: Mechanistic pathway of antimicrobial action via metal chelation and membrane penetration.

References

  • Synthesis, Biological Evaluation, in Silico ADMET Prediction, Molecular Docking and Dynamics Studies of 4-phenoxyphenyl-thiazole-Schiff Base Derivatives. PubMed (Wiley Periodicals LLC).1

  • Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI (Antibiotics).3

  • Synthesis and characterization of Schiff base and its copper complex. University of Babylon.2

  • Ease to Challenges in Achieving Successful Synthesized Schiff Base, Chirality, and Application as Antibacterial Agent. SciSpace.5

  • 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol metal complexes. University of Babylon (Journal of Physics: Conference Series).4

Sources

Application Notes: Synthesis and Evaluation of a Novel Kinase Inhibitor Scaffold Derived from 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most critical target classes for modern drug discovery.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds. Benzaldehyde derivatives serve as versatile starting points for the synthesis of diverse heterocyclic compounds with significant biological activity.[3][4] Specifically, structures derived from the condensation of benzaldehydes with scaffolds like oxindole have yielded potent inhibitors of various kinases, including Aurora A kinase and receptor tyrosine kinases.[5][6]

This application note details a comprehensive workflow for the use of 2-Methyl-4-(3-methylphenoxy)benzaldehyde , a unique diaryl ether-containing benzaldehyde, as a foundational building block for a potential new class of kinase inhibitors. We present a complete synthetic protocol, from the construction of the core benzaldehyde to its elaboration into a hypothetical inhibitor, KIN-584 . Furthermore, we outline detailed protocols for the biological evaluation of this compound, targeting the PI3K/Akt/mTOR signaling pathway—a cascade frequently overactive in human cancers.[2][7][8] The methodologies described herein provide a robust framework for researchers engaged in the discovery and development of next-generation targeted therapeutics.

Part 1: Chemical Synthesis Strategy and Protocols

The synthetic strategy is twofold: first, the construction of the key intermediate, 2-Methyl-4-(3-methylphenoxy)benzaldehyde, via a copper-catalyzed Ullmann condensation. Second, the elaboration of this intermediate into the target compound, KIN-584 , through a Knoevenagel condensation with indolin-2-one (oxindole).

Synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

The diaryl ether motif is a common feature in many biologically active molecules. The Ullmann condensation provides a classic and effective method for its construction by coupling an aryl halide with a phenol in the presence of a copper catalyst.[9][10] This reaction is robust and tolerates a variety of functional groups.

Rationale for Experimental Choices:

  • Reaction: The Ullmann condensation is a well-established method for forming C-O bonds between aromatic rings.[9][11]

  • Catalyst: Copper(I) salts are effective catalysts for this transformation. We use copper(I) iodide (CuI) for its reliability.

  • Base: An inorganic base is required to deprotonate the phenol, forming the active phenoxide nucleophile. Cesium carbonate (Cs₂CO₃) is often used as it is a strong, non-nucleophilic base that promotes the reaction.[11]

  • Solvent: A high-boiling, aprotic polar solvent like N,N-Dimethylformamide (DMF) is used to ensure all reactants remain in solution at the required reaction temperature.

Experimental Protocol:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-2-methylbenzaldehyde (1.0 eq), 1-bromo-3-methylbenzene (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Synthesis of (Z)-3-((2-methyl-4-(3-methylphenoxy)phenyl)methylene)indolin-2-one (KIN-584)

The Knoevenagel condensation is a cornerstone reaction in medicinal chemistry for forming C=C bonds, particularly in the synthesis of 3-benzylidene-oxindole-based kinase inhibitors.[6][12][13]

Rationale for Experimental Choices:

  • Reaction: This condensation between an aldehyde and an active methylene compound (the C3 position of oxindole) is highly efficient for creating the desired scaffold.[14]

  • Catalyst: A basic catalyst is required to generate the nucleophilic enolate from oxindole. Piperidine is a commonly used and effective organic base for this purpose.[12]

  • Solvent: Ethanol is an excellent solvent for this reaction, as it solubilizes the reactants and is easily removed during workup.

  • Stereochemistry: The reaction typically yields the thermodynamically more stable Z-isomer, which is often the desired stereoisomer for kinase inhibition.[12]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 eq) and indolin-2-one (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. A precipitate will typically form as the reaction progresses.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the final compound, KIN-584 , as a solid. Further purification is typically not required.

G cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Final Inhibitor A 4-hydroxy-2-methylbenzaldehyde C Ullmann Condensation (CuI, Cs₂CO₃, DMF, 130°C) A->C B 1-bromo-3-methylbenzene B->C D 2-Methyl-4-(3-methylphenoxy)benzaldehyde C->D F Knoevenagel Condensation (Piperidine, EtOH, Reflux) D->F E Indolin-2-one E->F G KIN-584 (Potential Kinase Inhibitor) F->G G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Inhibits Inhibitor KIN-584 Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with the hypothetical target of KIN-584.
In Vitro Kinase Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. A fluorescence-based assay is a common, high-throughput method for determining IC50 values for kinase inhibitors. [15] Protocol: Fluorescence-Based PI3Kα IC50 Assay

  • Compound Preparation: Prepare a serial dilution of KIN-584 in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well assay plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix containing recombinant human PI3Kα enzyme and a suitable substrate in kinase assay buffer. Dispense this mix into all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the PI3Kα enzyme to ensure competitive binding can be accurately measured. [16]5. Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a detection reagent that recognizes the phosphorylated substrate. The signal (e.g., fluorescence intensity or polarization) is proportional to kinase activity.

  • Data Acquisition: Read the plate using a compatible microplate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. [15]

Cellular Target Engagement: NanoBRET™ Assay

Confirming that a compound binds to its intended target within living cells is a critical step in drug development. [17][18]The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding by detecting competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein. [19][20] Protocol: PI3Kα NanoBRET™ Target Engagement Assay

  • Cell Preparation: On day one, transfect HEK293 cells with a vector encoding for a PI3Kα-NanoLuc® fusion protein. Seed the transfected cells into a 96-well white assay plate and incubate overnight. [21]2. Compound and Tracer Addition: On day two, prepare serial dilutions of KIN-584 . Add the compound dilutions to the cells, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer for PI3Kα at a pre-determined concentration.

  • Equilibration: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells. [19]4. Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by KIN-584 . Plot the BRET ratio against the compound concentration to determine the cellular IC50.

G A Synthesized KIN-584 B Primary Screening: In Vitro Kinase Assay A->B C Determine IC50 vs. Target Kinase (PI3Kα) B->C D Selectivity Profiling (Panel of other kinases) B->D E Secondary Assay: Cellular Target Engagement C->E Potent Hit (e.g., IC50 < 1 µM) F NanoBRET™ Assay in Live Cells E->F G Confirm Intracellular Target Binding & Potency F->G H Lead Candidate G->H

Sources

Application Notes and Protocols for the Formylation of Substituted Methylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted hydroxy benzaldehydes, particularly formylated methylphenols (cresols), are pivotal intermediates in the fine chemicals industry. Their unique structural arrangement, featuring hydroxyl, formyl, and methyl groups on an aromatic ring, makes them versatile precursors for synthesizing a wide array of complex molecules. These include pharmaceuticals, agrochemicals, dyes, and fragrances. The precise introduction of a formyl group (–CHO) onto the methylphenol backbone is a critical transformation, and its efficiency and regioselectivity are of paramount importance. The electron-donating nature of both the hydroxyl and methyl groups activates the aromatic ring towards electrophilic substitution, yet their combined directing effects can lead to challenges in controlling the position of formylation.

This technical guide provides an in-depth analysis of key protocols for the formylation of substituted methylphenols. It moves beyond a simple recitation of steps to explore the underlying chemical principles, explaining the causality behind methodological choices. We will delve into classic and modern techniques, offering detailed, field-proven protocols, comparative data, and critical safety insights to guide researchers in drug development and chemical synthesis.

The Reimer-Tiemann Reaction: Ortho-Formylation via Dichlorocarbene

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding through an electrophilic substitution mechanism involving dichlorocarbene.[1][2] Discovered by Karl Reimer and Ferdinand Tiemann, this reaction utilizes chloroform (CHCl₃) in a strong basic medium to introduce a formyl group primarily at the position ortho to the hydroxyl group.[1]

Mechanism and Rationale for Ortho-Selectivity

The reaction is typically biphasic, requiring vigorous mixing or a phase-transfer catalyst to bring the aqueous hydroxide and the organic chloroform/phenol phases into contact.[2] The key steps are:

  • Dichlorocarbene Generation : The strong hydroxide base deprotonates chloroform to form a trichloromethyl anion, which rapidly undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl₂).[2][3]

  • Phenoxide Formation : The hydroxide also deprotonates the phenol, forming a phenoxide ion. The negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity.[2]

  • Electrophilic Attack : The electron-rich phenoxide attacks the electron-deficient dichlorocarbene. The interaction is believed to be stabilized by a complex between the phenoxide's cation and the incoming electrophile, which favors attack at the sterically accessible ortho position.[3][4]

  • Hydrolysis : The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base in subsequent steps to yield the final salicylaldehyde derivative.[2]

While historically significant, the Reimer-Tiemann reaction often suffers from modest yields and the use of hazardous chlorinated solvents.[3]

Reimer_Tiemann_Mechanism cluster_carbene Carbene Generation cluster_phenol Phenoxide Formation & Attack cluster_hydrolysis Hydrolysis CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3:e->CCl3_anion:w + ⁻OH OH1 ⁻OH Carbene :CCl₂ CCl3_anion:e->Carbene:w - Cl⁻ Phenoxide p-Cresolate Anion H2O1 H₂O Cl_ion Cl⁻ Phenol p-Cresol Phenol:e->Phenoxide:w + ⁻OH OH2 ⁻OH Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ (ortho attack) Hydrolysis_steps Hydrolysis (2 ⁻OH, -2 Cl⁻) Intermediate:e->Hydrolysis_steps:w H2O2 H₂O Final_Product 2-Hydroxy-5-methylbenzaldehyde Hydrolysis_steps:e->Final_Product:w MgCl2_Formylation_Mechanism Phenol Methylphenol MgPhenoxide Magnesium Phenoxide Intermediate Phenol->MgPhenoxide + MgCl₂/Et₃N Base MgCl₂ + Et₃N Paraform Paraformaldehyde (CH₂O)n Chelate Chelated Complex MgPhenoxide->Chelate + CH₂O Product_intermediate Magnesium Alkoxide Intermediate Chelate->Product_intermediate Intramolecular Electrophilic Attack (ortho-selective) Final_Product ortho-Formyl Methylphenol Product_intermediate->Final_Product Aqueous Workup (H₃O⁺) Duff_Reaction_Mechanism HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion + H⁺ Acid H⁺ (Acid) Phenol Methylphenol Attack_Intermediate Aromatic Substitution Intermediate Phenol->Attack_Intermediate + Iminium Ion Imine_Product Imine Intermediate Attack_Intermediate->Imine_Product Intramolecular Redox & Rearrangement Final_Product ortho-Formyl Methylphenol Imine_Product->Final_Product + H₂O H2O H₂O (Hydrolysis) Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere, Glassware) Reagents 2. Reagent Addition (Phenol, Base, Formylating Agent) Setup->Reagents Reaction 3. Reaction (Heating, Stirring, Monitoring via TLC) Reagents->Reaction Quench 4. Quenching (Cooling, Acid/Water Addition) Reaction->Quench Extraction 5. Workup & Extraction (Separatory Funnel) Quench->Extraction Purification 6. Drying & Purification (Drying Agent, Chromatography) Extraction->Purification Analysis 7. Characterization (NMR, MS, IR) Purification->Analysis

Sources

Application Notes and Protocols for the Synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, a diaryl ether of interest in medicinal chemistry and materials science. The synthetic strategy is centered around a copper-catalyzed Ullmann condensation. Given the absence of a direct literature precedent for this specific molecule, this guide furnishes a well-researched, two-part protocol. The first part details a plausible and robust method for the preparation of the key starting material, 2-bromo-6-methylbenzaldehyde. The second, and core, section provides a meticulously designed protocol for the Ullmann condensation of this ortho-substituted aryl bromide with 3-methylphenol. The experimental parameters, including the choice of catalyst, ligand, base, and solvent, have been selected based on modern advancements in Ullmann-type reactions to address the challenges often associated with sterically hindered substrates.[1][2] This guide is intended for researchers and professionals in organic synthesis and drug development, offering both practical, step-by-step instructions and a detailed rationale for the methodological choices.

Introduction to the Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a cornerstone of organic synthesis for the formation of carbon-oxygen (C-O) bonds, specifically in the creation of diaryl ethers.[3] Traditionally, the reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures.[3] While effective, these harsh conditions limited the substrate scope and functional group tolerance.

Modern iterations of the Ullmann condensation have seen significant improvements, primarily through the introduction of catalytic amounts of copper salts in conjunction with accelerating ligands.[4] These advancements have enabled the reaction to proceed under much milder conditions, with a broader range of substrates, including sterically hindered and electron-rich aryl halides.[3][5] The success of these contemporary Ullmann-type reactions is highly dependent on the judicious selection of the copper source, ligand, base, and solvent.[4] This application note leverages these modern principles to propose an efficient synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

PART 1: Synthesis of the Key Precursor: 2-Bromo-6-methylbenzaldehyde

Step 1: Bromination of o-Tolualdehyde

The direct bromination of o-tolualdehyde presents a regioselectivity challenge. However, by carefully controlling the reaction conditions, a reasonable yield of the desired 2-bromo-6-methylbenzaldehyde can be achieved.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr), dissolve o-tolualdehyde (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent from the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-6-methylbenzaldehyde.

PART 2: Ullmann Condensation for the Synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

This section details the core Ullmann condensation reaction. The choice of reagents and conditions is critical to overcome the steric hindrance presented by the ortho-methyl group of the aryl bromide. The use of a copper(I) source, a suitable ligand, a strong base, and a polar aprotic solvent is recommended.[1][6]

Reaction Scheme

Caption: Overall reaction scheme for the Ullmann condensation.

Reagents and Materials
Reagent/MaterialGradeSupplier
2-Bromo-6-methylbenzaldehydeSynthesized as per Part 1N/A
3-Methylphenol (m-cresol)Reagent Grade, ≥99%Sigma-Aldrich
Copper(I) Iodide (CuI)99.99% trace metals basisSigma-Aldrich
Picolinic Acid99%Alfa Aesar
Potassium Phosphate (K₃PO₄)Anhydrous, ≥97%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl AcetateACS Reagent GradeFisher Scientific
HexanesACS Reagent GradeFisher Scientific
Deionized WaterN/AN/A
Anhydrous Magnesium SulfateReagent GradeVWR
Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add copper(I) iodide (0.05 eq), picolinic acid (0.10 eq), and anhydrous potassium phosphate (2.0 eq).

  • Addition of Reactants: Add 2-bromo-6-methylbenzaldehyde (1.0 eq) and 3-methylphenol (1.2 eq) to the Schlenk tube.

  • Solvent Addition and Degassing: Evacuate the tube and backfill with argon. Repeat this cycle three times. Add anhydrous DMSO via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Characterization of the Final Product

The structure of the synthesized 2-Methyl-4-(3-methylphenoxy)benzaldehyde should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion of Experimental Choices

The selection of the reaction components is based on established principles for efficient Ullmann condensations, particularly for challenging substrates.

  • Copper Source: Copper(I) iodide is a commonly used and effective catalyst for Ullmann reactions.[7]

  • Ligand: Picolinic acid has been shown to be an excellent ligand for the copper-catalyzed O-arylation of phenols, especially with sterically hindered substrates.[1][7] It is believed to facilitate the reductive elimination step in the catalytic cycle.

  • Base: Potassium phosphate is a strong, non-nucleophilic base that effectively promotes the deprotonation of the phenol without causing unwanted side reactions.[7]

  • Solvent: Dimethyl sulfoxide is a high-boiling, polar aprotic solvent that is well-suited for Ullmann condensations, as it can effectively dissolve the reactants and the inorganic base.[7]

Catalytic Cycle

The proposed mechanism for the copper-catalyzed Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Catalytic_Cycle CuI Cu(I)L Intermediate1 Cu(I)(OAr')L CuI->Intermediate1 + Ar'O⁻ - I⁻ Phenoxide Ar'O⁻ ArX ArX Product Ar-O-Ar' Intermediate2 Cu(III)(Ar)(OAr')XL Intermediate1->Intermediate2 + ArX (Oxidative Addition) Intermediate2->CuI - Ar-O-Ar' (Reductive Elimination)

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde via a modern Ullmann condensation. By employing a well-chosen catalytic system, the challenges associated with sterically hindered substrates can be effectively overcome. The provided protocols for both the synthesis of the key precursor and the final diaryl ether offer a clear pathway for researchers to obtain this valuable compound.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link][1][2]

  • Maiti, D., & Buchwald, S. L. (2011). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link][1][2]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Jolad, S. D., & Rajagopalan, S. (1966). 2-Bromo-p-tolualdehyde. Organic Syntheses, 46, 13. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications, 46(3), 456-458. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylphenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Beel, E. A., & Gleave, R. J. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 93. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • PubChem. (n.d.). 2-bromo-p-tolualdehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Stanetty, P., & Mihovilovic, M. D. (1998). The preparation of some heteroaromatic and aromatic aldehydes. Journal of Heterocyclic Chemistry, 35(6), 1531-1533. [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]

  • Reddit. (2023, February 10). can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. r/chemistry. [Link]

  • ResearchGate. (n.d.). A view of the molecular packing in 2-bromo-p-tolualdehyde (I). Displacement ellipsoids are shown at the 50% probability level. [Link]

  • Larock, R. C., & Doty, M. J. (1993). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Tetrahedron Letters, 34(48), 7681-7684. [Link]

  • PubChem. (n.d.). 4-[(2-Methylphenyl)methoxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). o-Tolualdehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 2-Methoxy-4-methyl-benzaldehyde. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic & Synthetic Strategies for 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Executive Summary

The synthesis of diaryl ethers is a cornerstone transformation in the production of agrochemicals (pyrethroids) and pharmaceutical intermediates. This guide focuses on the synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde , a structural analog of key pyrethroid intermediates like 3-phenoxybenzaldehyde.

While transition-metal catalysis (Ullmann, Buchwald-Hartwig) is often the default for diaryl ethers, the specific electronic architecture of this target—featuring a strong electron-withdrawing aldehyde group para to the leaving group—opens the door to metal-free Nucleophilic Aromatic Substitution (SNAr).

This application note details two primary protocols:

  • Method A (Preferred): Base-Promoted SNAr using 4-Fluoro-2-methylbenzaldehyde. High atom economy, metal-free.

  • Method B (Alternative): Copper-Catalyzed Ullmann Coupling using 4-Bromo-2-methylbenzaldehyde. Robust for less activated substrates.

Retrosynthetic Analysis

The construction of the ether linkage (C–O bond) is the critical step. The presence of the aldehyde group at the para position relative to the halogen on the benzaldehyde ring significantly influences the synthetic strategy.

Retrosynthesis cluster_sources Precursors Target 2-Methyl-4-(3-methylphenoxy)benzaldehyde (Target Molecule) Aldehyde 4-Halo-2-methylbenzaldehyde (X = F, Cl, Br) Target->Aldehyde C-O Disconnection Phenol m-Cresol (3-Methylphenol) Target->Phenol

Figure 1: Retrosynthetic disconnection of the target diaryl ether.

Method A: SNAr (Nucleophilic Aromatic Substitution)

Rationale: The aldehyde group (-CHO) is a strong electron-withdrawing group (EWG). When located para to a halogen (specifically Fluorine or Chlorine), it lowers the energy of the Meisenheimer complex intermediate, facilitating nucleophilic attack by the phenoxide ion without the need for transition metal catalysts.

Precursor Selection: 4-Fluoro-2-methylbenzaldehyde is the optimal starting material due to the high electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon.

Protocol 1: Metal-Free SNAr Synthesis

Reagents:

  • 4-Fluoro-2-methylbenzaldehyde (1.0 equiv)[1]

  • m-Cresol (1.1 equiv)

  • Potassium Carbonate (K2CO3) (1.5 equiv, anhydrous, micronized)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temperature: 90–110 °C

Step-by-Step Procedure:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge m-Cresol (11.9 g, 110 mmol) and DMF (100 mL).

  • Deprotonation: Add K2CO3 (20.7 g, 150 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate partial deprotonation of the phenol. Note: Use micronized base to increase surface area.

  • Addition: Add 4-Fluoro-2-methylbenzaldehyde (13.8 g, 100 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere (N2 or Ar). Monitor by HPLC or TLC (20% EtOAc/Hexanes).

    • Checkpoint: The reaction typically reaches completion within 4–6 hours. The spot for the fluoro-aldehyde (Rf ~0.5) should disappear, replaced by the product (Rf ~0.6).

  • Quench: Cool the mixture to <30 °C. Pour slowly into ice-water (500 mL) with vigorous stirring. The product may precipitate as a solid or oil.[2]

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove excess m-cresol), water, and brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via short-path distillation if liquid.

SNAr_Mechanism Start Reagents (Ar-F + Ar-OH) Complex Meisenheimer Complex Start->Complex Nucleophilic Attack (Rate Limiting) Product Diaryl Ether + F- Complex->Product Elimination of F-

Figure 2: Simplified SNAr mechanism driven by the para-aldehyde group.

Method B: Copper-Catalyzed Ullmann Coupling

Rationale: If the fluorinated precursor is unavailable or too expensive, the brominated analog (4-Bromo-2-methylbenzaldehyde) can be used. Since Bromine is a poor leaving group for SNAr, a copper catalyst is required to facilitate the C-O bond formation.

Protocol 2: Modified Ullmann Coupling

Reagents:

  • 4-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • m-Cresol (1.2 equiv)

  • Catalyst: CuI (10 mol%)[3]

  • Ligand: N,N-Dimethylglycine (20 mol%) or 2,2'-Bipyridine

  • Base: Cs2CO3 (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane

  • Temperature: 110 °C

Step-by-Step Procedure:

  • Charging: To a screw-cap reaction vial or pressure tube, add CuI (1.9 g, 10 mmol), N,N-Dimethylglycine (2.1 g, 20 mmol), and Cs2CO3 (65 g, 200 mmol).

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen (critical for Cu(I) stability).

  • Substrate Addition: Add 1,4-Dioxane (100 mL), m-Cresol (13.0 g, 120 mmol), and 4-Bromo-2-methylbenzaldehyde (19.9 g, 100 mmol) under a counter-flow of Nitrogen.

  • Reaction: Seal the vessel and heat to 110 °C for 16–24 hours.

    • Checkpoint: Ullmann reactions are often slower than SNAr. Monitor for the consumption of the bromide.

  • Filtration: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and copper residues.[4]

  • Purification: Perform standard aqueous workup (as in Method A) and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Ullmann_Cycle L_Cu_X L-Cu(I)-X (Active Cat) OxAdd Oxidative Addition (Ar-Br) L_Cu_X->OxAdd + Ar-Br Cu_III Cu(III) Intermediate OxAdd->Cu_III + Ar-OH / Base RedElim Reductive Elimination Cu_III->RedElim RedElim->L_Cu_X + Product

Figure 3: Catalytic cycle for the Copper-catalyzed Ullmann ether synthesis.

Comparative Analysis & Data

The following table contrasts the two methods to assist in process selection.

FeatureMethod A: SNArMethod B: Ullmann Coupling
Starting Material 4-Fluoro-2-methylbenzaldehyde4-Bromo-2-methylbenzaldehyde
Catalyst None (Base Promoted)CuI / Ligand
Temperature 90–100 °C110–130 °C
Reaction Time 4–6 Hours16–24 Hours
Yield (Typical) 85–95%70–85%
Purification Simple CrystallizationChromatography often required
Cost Driver Fluorinated precursor costCatalyst & Ligand cost
Scalability High (No heavy metal waste)Moderate (Cu removal required)

Troubleshooting & Validation

  • Issue: Low Conversion (Method A):

    • Cause: Wet solvent or hydrated base. Water suppresses the nucleophilicity of the phenoxide.

    • Fix: Use anhydrous DMF/DMSO and dry K2CO3 in an oven before use.

  • Issue: Cannizzaro Reaction (Side Product):

    • Cause: Excessive base concentration at high temperatures can cause the aldehyde to disproportionate into the alcohol and acid.

    • Fix: Avoid NaOH/KOH; stick to carbonate bases (K2CO3, Cs2CO3).

  • Validation (NMR):

    • 1H NMR (CDCl3): Look for the aldehyde proton singlet at ~10.1 ppm. The methyl group on the benzaldehyde ring appears ~2.6 ppm, while the m-cresol methyl appears ~2.3 ppm. The ether linkage is confirmed by the upfield shift of the aromatic protons ortho to the oxygen.

References

  • SNAr Mechanism & Scope

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions.[5] Coordination Chemistry Reviews. Link

  • Ullmann Coupling Protocols

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • Fluorinated Precursors in Synthesis

    • Chem-Impex. (n.d.). 4-Fluoro-2-methylbenzaldehyde Product Page. Link

  • Reaction of m-Cresol with Fluorinated Aromatics

    • Londry, K. L., & Fedorak, P. M. (1993). Use of Fluorinated Compounds To Detect Aromatic Metabolites from m-Cresol.[6] Applied and Environmental Microbiology. Link

Sources

Application Note: Divergent Derivatization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Discovery Chemists, Assay Biologists, and Drug Development Professionals

Strategic Rationale: The Diaryl Ether Scaffold in Drug Discovery

The diaryl ether (DE) motif is a universally recognized "privileged scaffold" in medicinal chemistry and agrochemical development 1. Characterized by its unique physicochemical properties—specifically its ability to project two aromatic rings at a ~120° angle while maintaining conformational flexibility—the DE nucleus is highly effective at occupying hydrophobic pockets in target proteins. Historically, diaryl ethers have been successfully developed into potent inhibitors for targets such as phosphodiesterases (e.g., PDE4, TbrPDEB1) 2, enoyl reductases, and various kinase hinge regions.

2-Methyl-4-(3-methylphenoxy)benzaldehyde serves as an ideal late-stage intermediate for library generation. The presence of the highly reactive aldehyde functional group allows for rapid, divergent derivatization. By systematically modifying this aldehyde, researchers can fine-tune the molecule's steric bulk, electronic distribution, and hydrogen-bonding capabilities to establish robust Structure-Activity Relationships (SAR) during primary biological screening.

Divergent Derivatization Pathways

To maximize the chemical space explored during biological screening, we employ three distinct derivatization strategies from the central benzaldehyde scaffold.

G Scaffold 2-Methyl-4-(3-methylphenoxy) benzaldehyde RedAm Reductive Amination Scaffold->RedAm NaBH(OAc)3, Amines Knoev Knoevenagel Condensation Scaffold->Knoev Piperidine, Active Methylenes Oxime Oxime Ligation Scaffold->Oxime NH2OH derivatives AmineLib Amine Library (Receptor Binding) RedAm->AmineLib MichaelLib Michael Acceptors (Covalent Targeting) Knoev->MichaelLib FragmentLib Oxime Library (Fragment Screening) Oxime->FragmentLib BioScreen High-Throughput Biological Screening AmineLib->BioScreen MichaelLib->BioScreen FragmentLib->BioScreen

Fig 1: Divergent derivatization workflow of the diaryl ether scaffold for biological screening.

A. Reductive Amination (Targeting Solvated Pockets)

Converting the aldehyde to a substituted benzylamine introduces a basic nitrogen atom, which is critical for forming salt bridges with acidic residues (e.g., Asp or Glu) in target binding sites. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. Causality of Reagent Choice: Unlike sodium borohydride (NaBH4), which aggressively reduces aldehydes to primary alcohols, NaBH(OAc)3 is mildly reducing and specifically targets the transiently formed iminium ion 3. It also avoids the severe toxicity and cyanide byproducts associated with sodium cyanoborohydride (NaCNBH3).

B. Knoevenagel Condensation (Targeted Covalent Inhibitors)

Condensing the aldehyde with active methylene compounds (e.g., malononitrile or cyanoacetates) generates an α,β-unsaturated system. This creates a Michael acceptor capable of forming irreversible covalent bonds with nucleophilic cysteine residues in the target protein's active site, a highly effective strategy in modern kinase inhibitor design.

C. Oxime Ligation (Fragment-Based Screening)

Reacting the aldehyde with hydroxylamine derivatives yields stable oximes. This reaction is highly bioorthogonal and can be used in dynamic combinatorial chemistry (DCC), allowing the biological target itself to template the formation of the most active oxime derivative from a pool of building blocks.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each step can be analytically verified before proceeding, minimizing downstream failures in the biological screening phase.

Protocol 1: General Reductive Amination Workflow

Objective: Synthesize a library of benzylamines for SAR evaluation.

  • Imine Formation:

    • Dissolve 2-Methyl-4-(3-methylphenoxy)benzaldehyde (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

    • Add the desired primary or secondary amine (1.2 eq).

    • Causality Note: If utilizing a weakly nucleophilic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

    • Stir at room temperature for 2 hours.

  • IPC (In-Process Control): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Verify the disappearance of the aldehyde mass and the appearance of the imine/iminium intermediate mass.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench and Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 (5.0 mL). Causality Note: The basic quench neutralizes any acetic acid and breaks down boron complexes, ensuring the basic amine product partitions into the organic layer.

    • Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient modified with 1% Triethylamine to prevent amine streaking).

Protocol 2: Knoevenagel Condensation Workflow

Objective: Synthesize Michael acceptors for covalent screening.

  • Reaction Assembly:

    • Dissolve the benzaldehyde scaffold (1.0 eq, 0.5 mmol) and malononitrile (1.1 eq) in absolute ethanol (5.0 mL).

    • Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Causality Note: The piperidine/acetic acid combination acts as a buffer system. Piperidine deprotonates the malononitrile to form the reactive enolate, while acetic acid activates the aldehyde carbonyl toward nucleophilic attack.

  • Condensation:

    • Heat the mixture to reflux (78 °C) for 3-4 hours.

  • IPC: Monitor by TLC (Hexanes:EtOAc 3:1). The highly conjugated product will appear as a distinct, brightly UV-active spot (often yellow under visible light) with a lower Rf than the starting aldehyde.

  • Isolation (Self-Purifying System):

    • Cool the reaction to 0 °C. In most cases, the highly crystalline α,β-unsaturated product will precipitate directly from the ethanol solution.

    • Filter the precipitate via vacuum filtration and wash with ice-cold ethanol (2 x 2 mL) to yield the analytically pure product without the need for chromatography.

Physicochemical Profiling of Representative Derivatives

To ensure the resulting library is suitable for biological screening, the physicochemical properties of the derivatives must be tracked. The table below summarizes the predicted properties of representative compounds generated from the 2-Methyl-4-(3-methylphenoxy)benzaldehyde scaffold, demonstrating adherence to Lipinski's Rule of Five for oral bioavailability.

Derivative ClassReagent UsedAdded Functional GroupPredicted MW ( g/mol )Estimated cLogPPSA (Ų)Primary Screening Application
Scaffold N/AAldehyde226.274.1226.3Synthetic Intermediate
Amine MorpholineTertiary Amine, Ether297.393.8521.6Kinase Hinge / PDE Binding
Amine PiperazineSecondary Amine296.413.2024.1Salt-bridge formation
Michael Acceptor MalononitrileDicyanoalkene274.324.3050.1Targeted Covalent Inhibition
Oxime HydroxylamineOxime (OH)241.293.9046.5Fragment-based screening

Data Note: Molecular Weight (MW), calculated partition coefficient (cLogP), and Polar Surface Area (PSA) are critical metrics. All proposed derivatives maintain a MW < 500 and cLogP < 5, ensuring excellent membrane permeability for cell-based biological assays.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Journal of Agricultural and Food Chemistry (via PubMed/NIH)[Link]

  • Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening PMC / National Institutes of Health[Link]

Sources

"scale-up synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde for industrial applications"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Scale-Up Synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde for Industrial Applications

Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, a key intermediate with potential applications in the pharmaceutical, agrochemical, and specialty chemical industries. The presented strategy is centered around a robust and economically viable copper-catalyzed Ullmann condensation, a classic transformation well-suited for industrial production.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind reagent selection, process parameters, and safety protocols to ensure a reproducible, safe, and efficient manufacturing process. Detailed protocols for the core synthesis, product isolation, and purification are provided, alongside analytical methods for quality control and troubleshooting guidance for common scale-up challenges.

Strategic Overview: A Regiocontrolled Approach

The synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde is most efficiently achieved via a two-part strategy: the formation of the diaryl ether bond followed by purification. For industrial-scale production, a convergent synthesis where the key fragments are coupled late-stage is often preferred for maximizing yield and minimizing complex purification steps.

Our selected pathway is the Ullmann Condensation between 4-chloro-2-methylbenzaldehyde and m-cresol.

Rationale for this approach:

  • High Regiocontrol: The starting materials have pre-defined substitution patterns, ensuring the formation of the desired isomer without the risk of generating regioisomeric byproducts that would arise from post-etherification formylation.

  • Industrial Precedent: The Ullmann diaryl ether synthesis is a well-established, Nobel-winning reaction class that has been successfully implemented on an industrial scale for decades.[3][4] While modern palladium-catalyzed methods exist, the cost-effectiveness and robustness of copper catalysis remain highly attractive for large-scale manufacturing.[1][4]

  • Accessible Starting Materials: Both 4-chloro-2-methylbenzaldehyde and m-cresol are commercially available bulk chemicals, which is a critical consideration for cost-of-goods analysis in an industrial setting.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Purification SM1 4-Chloro-2-methylbenzaldehyde Reactor 100L Jacketed Reactor (120-140°C) SM1->Reactor SM2 m-Cresol SM2->Reactor Catalyst CuI (Catalyst) K₂CO₃ (Base) Catalyst->Reactor Solvent NMP (Solvent) Solvent->Reactor Crude Crude Reaction Mixture Reactor->Crude Reaction Completion (HPLC Monitoring) Workup Aqueous Workup (Quench & Filtration) Crude->Workup Extraction Liquid-Liquid Extraction (Toluene/Brine) Workup->Extraction Bisulfite Bisulfite Adduct Formation (Selective Aldehyde Isolation) Extraction->Bisulfite Regeneration Adduct Decomposition (Base Treatment) Bisulfite->Regeneration Final Crystallization (Isopropanol/Water) Regeneration->Final PureProduct Pure 2-Methyl-4-(3-methylphenoxy)benzaldehyde Final->PureProduct

Caption: Overall workflow for the industrial synthesis and purification of the target compound.

Part 1: Ullmann Diaryl Ether Synthesis Protocol

Principle and Mechanistic Considerations

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[2] The reaction mechanism is believed to proceed through the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst. The use of a base is essential to generate the nucleophilic phenoxide from m-cresol, and a high-boiling polar aprotic solvent is required to facilitate the reaction, which often requires elevated temperatures.[3]

Reagent Selection and Rationale
Component Selected Reagent Rationale & Industrial Justification
Aryl Halide 4-Chloro-2-methylbenzaldehydeWhile aryl bromides and iodides are more reactive, the chloro-analogue offers a significant cost advantage at industrial scale. The electron-withdrawing nature of the aldehyde group activates the aryl chloride for nucleophilic aromatic substitution.
Phenol m-CresolThe key nucleophilic component providing the 3-methylphenoxy moiety.
Catalyst Copper(I) Iodide (CuI)CuI is a cost-effective, readily available, and robust catalyst for Ullmann couplings. While ligand-assisted systems can lower reaction temperatures, a ligand-free approach simplifies the process and reduces costs, which is a major industrial driver.[5][6]
Base Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃ is a strong enough base to deprotonate m-cresol at elevated temperatures. It is significantly cheaper and easier to handle in bulk compared to cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5][7] Anhydrous grade is critical to prevent side reactions.
Solvent N-Methyl-2-pyrrolidone (NMP)NMP is an excellent polar aprotic solvent with a high boiling point (~202°C), suitable for the required reaction temperatures. It effectively solubilizes the potassium phenoxide salt. While Dimethylformamide (DMF) is also an option, NMP is often preferred in modern processes due to DMF's more severe reproductive toxicity concerns.[8][9]
Detailed Scale-Up Protocol (100 L Reactor)

Safety First: This process involves hazardous materials and high temperatures. All operations must be conducted in a designated chemical manufacturing area with appropriate engineering controls (e.g., closed-system reactor, ventilation) and by personnel trained in handling these substances. Adherence to site-specific safety protocols and the use of appropriate Personal Protective Equipment (PPE) is mandatory.[9][10]

Reagent Molecular Weight Quantity (kg) Moles (mol) Equivalents
4-Chloro-2-methylbenzaldehyde154.59 g/mol 7.7350.01.0
m-Cresol108.14 g/mol 5.9555.01.1
Potassium Carbonate (K₂CO₃)138.21 g/mol 10.3775.01.5
Copper(I) Iodide (CuI)190.45 g/mol 0.482.50.05
N-Methyl-2-pyrrolidone (NMP)99.13 g/mol 40.0--

Procedure:

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and passivated. Perform a pressure test and ensure all utilities (heating/cooling, agitation, nitrogen) are operational.

  • Inerting: Purge the reactor with dry, inert nitrogen gas for at least 30 minutes to displace oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents:

    • Under nitrogen, charge the reactor with N-Methyl-2-pyrrolidone (40.0 kg).

    • Start agitation at a moderate speed (e.g., 80-100 RPM).

    • Charge the anhydrous Potassium Carbonate (10.37 kg), followed by m-Cresol (5.95 kg), 4-Chloro-2-methylbenzaldehyde (7.73 kg), and finally Copper(I) Iodide (0.48 kg).

  • Reaction Execution:

    • Slowly heat the reaction mixture to 130-140°C using the reactor jacket.

    • Maintain the temperature and agitation for 12-18 hours .

    • In-Process Control (IPC): After 12 hours, carefully take a sample from the reaction mixture. Prepare the sample for HPLC analysis to monitor the consumption of the 4-chloro-2-methylbenzaldehyde starting material. The reaction is considered complete when the starting material is <2.0% by area on the HPLC chromatogram.

  • Cooldown: Once the reaction is complete, cool the mixture to 60-70°C in preparation for the work-up.

Part 2: Product Isolation and Purification Protocol

Principle: Leveraging Chemical Properties for Purity

The purification strategy is designed to systematically remove each class of impurity. First, inorganic salts and the copper catalyst are removed by filtration. The polar aprotic solvent (NMP) is then removed by extraction. The key step is the selective conversion of the target aldehyde into a water-soluble bisulfite adduct, which separates it from non-aldehyde organic impurities.[11][12] The pure aldehyde is then regenerated and isolated via crystallization.

G Crude Crude Reaction Mixture (in NMP at 60°C) Quench Quench with Water Crude->Quench Filter Filter through Celite Bed Quench->Filter Salts Inorganic Salts & Cu Catalyst (Waste) Filter->Salts Solid Filtrate Aqueous NMP Filtrate Filter->Filtrate Liquid Extract Extract with Toluene (3x) Filtrate->Extract AqWaste Aqueous NMP Layer (Waste) Extract->AqWaste Aqueous OrgLayer Combined Toluene Layers Extract->OrgLayer Organic BisulfiteAdd Add Sodium Bisulfite Solution OrgLayer->BisulfiteAdd PhaseSep1 Phase Separation BisulfiteAdd->PhaseSep1 OrgImp Organic Impurities (in Toluene, Waste) PhaseSep1->OrgImp Organic AdductLayer Aqueous Bisulfite Adduct PhaseSep1->AdductLayer Aqueous Decomp Add NaOH (aq) to pH > 10 AdductLayer->Decomp PhaseSep2 Phase Separation Decomp->PhaseSep2 AqWaste2 Aqueous Layer (Waste) PhaseSep2->AqWaste2 Aqueous ProductLayer Crude Product Layer PhaseSep2->ProductLayer Organic Crystallize Crystallize from Isopropanol/Water ProductLayer->Crystallize FinalProduct Pure Crystalline Product Crystallize->FinalProduct

Caption: Detailed workflow for the isolation and purification of the target aldehyde.
Detailed Purification Protocol
  • Quench and Filtration:

    • Transfer the cooled crude reaction mixture (at 60-70°C) into a separate agitated vessel containing water (100 L).

    • Stir the resulting slurry for 30 minutes.

    • Filter the slurry through a pad of Celite or a similar filter aid to remove precipitated inorganic salts and the copper catalyst. Wash the filter cake with water (20 L).

  • Extraction:

    • Transfer the combined filtrate to a 250 L extractor.

    • Add toluene (50 L) and agitate for 20 minutes. Allow the layers to separate and drain the lower aqueous layer (NMP/water).

    • Repeat the extraction of the aqueous layer two more times with fresh toluene (2 x 25 L).

    • Combine all toluene extracts.

  • Bisulfite Adduct Formation:

    • To the combined toluene extracts, add a freshly prepared 20% (w/v) solution of sodium bisulfite in water (50 L).

    • Stir vigorously for 2-3 hours at room temperature. A white precipitate of the bisulfite adduct will form in the aqueous layer.

    • Allow the layers to separate. Drain the lower aqueous layer containing the adduct into a clean vessel. The upper toluene layer, containing non-aldehyde impurities, can be discarded.

  • Regeneration of Aldehyde:

    • To the aqueous adduct slurry, slowly add 25% (w/w) sodium hydroxide solution with good agitation until the pH is >10. This will decompose the adduct, regenerating the aldehyde as an oily layer.

    • Extract the regenerated aldehyde with toluene (2 x 25 L).

  • Final Isolation and Crystallization:

    • Combine the toluene extracts from the previous step and wash with brine (20 L).

    • Concentrate the toluene solution under vacuum to obtain the crude product as an oil.

    • Dissolve the crude oil in hot isopropanol (approx. 25 L).

    • Slowly add water with stirring until persistent turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 4 hours to complete crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold 50:50 isopropanol/water, and dry under vacuum at 40°C to a constant weight.

    • Expected Yield: 8.5 - 9.7 kg (71-81% of theoretical).

Quality Control & Specifications

The final product must be analyzed to ensure it meets the required quality standards for subsequent use.

Parameter Method Specification
Appearance VisualOff-white to pale yellow crystalline solid
Purity (Assay) HPLC (Area %)≥ 99.0%
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Melting Point DSC or Melting Point Apparatus68 - 72°C
Residual Solvents GC-HSToluene ≤ 890 ppm, Isopropanol ≤ 5000 ppm

Troubleshooting and Process Optimization

Issue Potential Cause(s) Recommended Action(s)
Stalled Reaction (Low Conversion) - Inactive catalyst- Wet reagents/solvent (K₂CO₃ is hygroscopic)- Insufficient temperature- Ensure CuI is of good quality.- Use freshly opened, anhydrous K₂CO₃ and NMP.- Verify reactor temperature calibration.
Formation of Side Products - Overheating- Presence of oxygen- Maintain strict temperature control (130-140°C).- Ensure a robust nitrogen blanket throughout the reaction.
Product "Oils Out" During Crystallization [13]- Impurities present- Cooling too rapidly- Ensure the bisulfite purification step was effective.- Slow down the cooling rate; insulate the vessel.- Try adding a seed crystal to induce proper crystallization.
Low Yield in Bisulfite Extraction - Incomplete adduct formation- Insufficient agitation- Increase stirring time for adduct formation.- Ensure vigorous mixing to maximize interfacial contact between the organic and aqueous phases.

References

  • Sigma-Aldrich. (2025, September 10).
  • Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Fisher Scientific. (2018).
  • Benchchem. (2025).
  • European Publication Server. (2000, May 10).
  • Silver Fern Chemical Inc. (2025, May 29). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.
  • Snieckus, V. et al. (1998). The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society, 120, 8529-8530.
  • IntechOpen. (2024, August 16).
  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ScienceDirect. (n.d.). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.
  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).
  • Greenfield Global. (2018, August 22).
  • ResearchGate. (2025, August 7). Ullmann Diaryl Ether Synthesis in Ionic Liquids.
  • ACS Publications. (2017, July 12).
  • Tokyo Chemical Industry UK Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • SynArchive. (n.d.).
  • National Center for Biotechnology Information. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • ResearchGate. (2013, May 8).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in 2-Methyl-4-(3-methylphenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling the synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde .

While diaryl ethers can be synthesized via Ullmann or Buchwald-Hartwig cross-couplings, the presence of the strongly electron-withdrawing formyl group para to the halogen in 4-fluoro-2-methylbenzaldehyde makes it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) . This transition-metal-free approach avoids heavy metal contamination—a critical regulatory requirement in active pharmaceutical ingredient (API) development [1]. However, the inherent reactivity of the aldehyde group introduces specific challenges regarding side reactions and purification [2].

Part 1: The Self-Validating SNAr Protocol

To achieve >95% yield and high purity, the protocol must be treated as a self-validating system where each step contains internal checks for success or failure.

1. Reagent Preparation & Inertion

  • Action: Add 4-fluoro-2-methylbenzaldehyde (1.0 eq), 3-methylphenol (m-cresol, 1.1 eq), and finely milled, oven-dried K₂CO₃ (1.5 eq) to a flame-dried flask. Purge with Argon for 15 minutes, then add anhydrous DMF (stored over 3Å molecular sieves).

  • Causality: K₂CO₃ is chosen because it is basic enough to deprotonate m-cresol (pKa ~10.1) but mild enough to minimize aldehyde degradation. The Argon purge is critical; oxygen ingress at elevated temperatures will rapidly oxidize the starting material to 4-fluoro-2-methylbenzoic acid.

  • Validation: The suspension should remain pale yellow. A rapid shift to dark brown indicates oxygen contamination or wet DMF.

2. Nucleophilic Attack

  • Action: Heat the reaction mixture to 90 °C under Argon for 12–16 hours.

  • Causality: The polar aprotic solvent (DMF) strongly solvates the potassium cation, leaving the m-cresolate anion "naked" and highly nucleophilic. The methyl group at the 2-position of the electrophile provides minimal steric hindrance to the 4-position, allowing smooth substitution.

3. Reaction Monitoring

  • Action: Monitor via TLC (Hexanes/EtOAc 8:2) or HPLC.

  • Validation: The product diaryl ether will elute slightly lower (more polar) than the starting fluorobenzaldehyde, but significantly higher (less polar) than m-cresol.

4. Chemoselective Quench and Workup

  • Action: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash the combined organic layers three times with cold 0.5 M NaOH, followed by brine.

  • Causality: m-Cresol is notoriously difficult to separate from the product via silica gel chromatography due to similar polarities. The 0.5 M NaOH wash (pH ~13.5) quantitatively deprotonates unreacted m-cresol into a water-soluble sodium phenoxide salt. The product, lacking acidic protons, remains entirely in the organic phase.

  • Validation: Acidify the aqueous NaOH waste layer with 1M HCl. If the solution turns cloudy white, you have successfully extracted the unreacted m-cresol.

Part 2: Workflow & Troubleshooting Logic

SNAr_Workflow Start 1. Reagent Preparation Dry DMF, K2CO3, Argon React 2. SNAr Reaction 90°C, 12-16 hours Start->React Check 3. TLC / HPLC Monitor Check Conversion React->Check Incomplete Incomplete Conversion Check H2O/O2 ingress Check->Incomplete < 95% conversion Workup 4. Aqueous Quench EtOAc Extraction Check->Workup > 95% conversion Incomplete->React Correct & Resume Wash 5. Chemoselective Wash 0.5M NaOH to remove m-cresol Workup->Wash Purify 6. Silica Gel / Crystallization Final Purity >98% Wash->Purify

Figure 1: Self-validating SNAr workflow with critical troubleshooting decision gates.

Part 3: Troubleshooting Guide & FAQs

Q1: My conversion is stalling at 60-70%, and adding more m-cresol or base doesn't push the reaction forward. What is happening? A: This is classically caused by moisture in your solvent or base . In SNAr reactions, water reacts with K₂CO₃ to generate hydroxide ions (OH⁻). Hydroxide is a smaller, harder nucleophile than the m-cresolate anion and will outcompete it, attacking the 4-fluoro position to form 4-hydroxy-2-methylbenzaldehyde. This byproduct irreversibly consumes your starting material, permanently capping your yield. Ensure your DMF is strictly anhydrous and your K₂CO₃ is flame-dried.

Q2: I am seeing a heavy, highly polar baseline spot on my TLC, and my isolated yield is low. Is the product degrading? A: You are likely observing the Cannizzaro reaction or aldehyde oxidation [2]. Because your molecule contains a non-enolizable aldehyde, prolonged heating in the presence of strong bases can cause disproportionation (yielding the corresponding benzyl alcohol and carboxylic acid). Alternatively, trace oxygen will cause direct oxidation to 2-methyl-4-(3-methylphenoxy)benzoic acid. Fix: Strictly degas the solvent with Argon. If the problem persists, lower the temperature to 80 °C. The para-formyl activated system is highly reactive; temperatures above 100 °C are often overkill and only promote side reactions.

Q3: Residual m-cresol is smearing on my column and co-eluting with the product. How do I remove it? A: Do not rely on chromatography to remove phenols. Utilize the chemoselective aqueous wash described in Step 4 of the protocol. By washing the organic layer with cold 0.5 M NaOH, you exploit the pKa difference between the product (neutral) and m-cresol (acidic), partitioning the impurity entirely into the aqueous waste.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters, yield, and impurity profiles during process optimization.

SolventBaseTemp (°C)Time (h)Conversion (%)Purity (%)Primary Impurity
DMF (Anhydrous) K₂CO₃ 90 12 >95 >98 None (Optimal)
DMF (Wet)K₂CO₃901265804-hydroxy-2-methylbenzaldehyde
DMSO (Anhydrous)Cs₂CO₃1108>9885Cannizzaro degradation products
TolueneK₂CO₃11024<10N/AUnreacted Starting Material

Note: Non-polar solvents like Toluene fail to solvate the potassium cation, keeping the m-cresolate in a tight ion pair and drastically reducing its nucleophilicity.

References

  • Ndoile, M. M.; van Heerden, F. R. Total synthesis of ochnaflavone. Beilstein J. Org. Chem. 2013, 9, 1346–1351. Available at:[Link]

Technical Support Center: Synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a copper-catalyzed C-O cross-coupling reaction, such as the Ullmann condensation. Our goal is to provide you with expert insights and practical troubleshooting strategies to overcome common challenges and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde is a diaryl ether construction that requires the precise formation of an ether linkage between two substituted aromatic rings. The most common and industrially relevant method is the Ullmann condensation, which involves the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst.[1][2][3] While effective, this reaction is notorious for its sensitivity to reaction conditions, and several side reactions can compete with the desired product formation, impacting yield and purity.

This guide is structured as a series of troubleshooting questions and answers to directly address the issues you may encounter in the lab.

Core Reaction Pathway

The primary synthetic route involves the coupling of 2-Methyl-4-halobenzaldehyde with 3-methylphenol (m-cresol).

Main_Reaction_Pathway SM1 2-Methyl-4-halobenzaldehyde reagents + SM1->reagents SM2 3-Methylphenol SM2->reagents Product 2-Methyl-4-(3-methylphenoxy)benzaldehyde reagents->Product  Cu(I) or Cu(II) catalyst  Base (e.g., K₂CO₃, Cs₂CO₃)  High-boiling solvent (e.g., DMF, NMP)  Heat (100-200 °C)

Caption: General scheme for the Ullmann condensation to form the target diaryl ether.

Troubleshooting Guide: Specific Experimental Issues

Question 1: My reaction yield is very low, or I'm recovering only starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a frequent issue in Ullmann-type reactions and can be traced back to several key factors related to reactants, catalysts, and conditions.

A. Catalyst Inactivity: The active species in an Ullmann reaction is typically a Cu(I) compound.[1][4] If you are using copper powder or certain Cu(II) salts, an in-situ reduction to Cu(I) is necessary.

  • Expert Insight: The surface of copper metal is often passivated by a layer of copper oxides. This layer can inhibit the reaction. Traditional methods used "activated" copper powder, which can be prepared by reducing a copper sulfate solution with zinc metal.[2] Modern protocols often bypass this by using Cu(I) salts like CuI or CuBr directly, which are generally more reliable.

  • Troubleshooting Steps:

    • Switch to a Cu(I) Source: Replace Cu powder or CuSO₄ with CuI, CuBr, or Cu₂O.

    • Use a Ligand: Modern Ullmann protocols utilize ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine, various diamines) that stabilize the copper catalyst, prevent its agglomeration, and facilitate the catalytic cycle.[1][5] This often allows for lower reaction temperatures and catalyst loadings.[1]

    • Ensure Anhydrous Conditions: While not always strictly necessary for every protocol, moisture can interfere with the catalyst and the base. Ensure your solvent and reagents are dry.

B. Suboptimal Reaction Conditions:

  • Temperature: Classical Ullmann reactions require high temperatures, often in excess of 200 °C.[1][2] If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to decomposition.

  • Base Selection: The base deprotonates the phenol to form the active nucleophile (phenoxide). The choice of base is critical.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the necessary temperatures and dissolve the reactants.[2]

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
Temperature Start optimization around 130-150 °C with a modern catalyst system. If using a classical protocol, you may need to go higher (180-210 °C).Balances reaction rate against potential decomposition of the aldehyde-containing starting material and product.
Base Use K₂CO₃ or, for better results, Cs₂CO₃.Cs₂CO₃ is more soluble and its larger cation results in a more reactive "naked" phenoxide, often accelerating the reaction.[6]
Solvent N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are excellent starting points.Their high boiling points and ability to dissolve ionic intermediates facilitate the reaction.[2]
Question 2: My main impurity is a symmetrical biaryl, 4,4'-diformyl-3,3'-dimethylbiphenyl. How can I prevent this homocoupling side reaction?

Answer:

The formation of a symmetrical biaryl product from the homocoupling of your aryl halide is a classic side reaction in Ullmann condensations.[7][8] It competes directly with the desired C-O bond formation.

Side_Reactions cluster_0 Starting Materials cluster_1 Reaction Products SM1 2-Methyl-4-halobenzaldehyde Product Desired Diaryl Ether (Cross-Coupling) SM1->Product + SM2 (Cu, Base) Side_Product Symmetrical Biaryl (Homocoupling) SM1->Side_Product + SM1 (Cu, Base) SM2 3-Methylphenol

Caption: Competing cross-coupling and homocoupling pathways.

A. Mechanistic Cause: Homocoupling is favored under conditions that promote the reaction of the organocopper intermediate with a second molecule of the aryl halide, rather than with the phenoxide. This can be exacerbated by high temperatures and the absence of a suitable ligand.

B. Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most straightforward approach. Homocoupling often has a higher activation energy than the desired cross-coupling. Using a more active catalyst system (see below) can allow you to run the reaction at a lower temperature where the side reaction is significantly slower.

  • Employ a Ligand: As mentioned previously, ligands are crucial. Ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline have been shown to be highly effective in promoting C-O coupling while suppressing homocoupling.[5] They modulate the reactivity of the copper center to favor the heterocoupling pathway.

  • Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the 3-methylphenol can shift the equilibrium towards the desired cross-coupling reaction by ensuring a higher concentration of the phenoxide nucleophile is available to react with the organocopper intermediate.

Question 3: I am observing C-arylation on the 3-methylphenol ring instead of O-arylation. How can I improve selectivity?

Answer:

While less common than in Williamson ether synthesis with alkyl halides, C-arylation is possible because the phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the activated ortho and para positions of the ring.[9]

A. Factors Favoring C-Arylation:

  • Solvent: Less polar solvents can favor C-arylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the charge distribution and reactivity.

  • Steric Hindrance: Significant steric hindrance around the oxygen atom might encourage attack from the less hindered ring carbons.

B. Strategies to Promote O-Arylation:

  • Use Polar Aprotic Solvents: Solvents like DMF and NMP are excellent choices. They effectively solvate the cation of the base (e.g., K⁺ or Cs⁺), leaving a more reactive and available oxygen anion (phenoxide), which favors O-arylation.[6]

  • Appropriate Base Selection: Using a base like K₂CO₃ or Cs₂CO₃ ensures the formation of the potassium or cesium phenoxide. These "softer" ionic interactions, compared to lithium or sodium, generally favor O-arylation.

  • Temperature Control: While speculative without specific data for this reaction, C- vs. O-alkylation/arylation can be temperature-dependent. Stick to the optimized temperature for the Ullmann coupling.

FAQs: General Synthetic Considerations

Q: Which halogen on the 2-Methyl-4-halobenzaldehyde is best: I, Br, or Cl? A: The reactivity order for the aryl halide in Ullmann reactions is generally I > Br > Cl.[1] Aryl iodides are the most reactive and will typically give the best results under the mildest conditions. Aryl bromides are also very common and effective substrates. Aryl chlorides are the least reactive and often require more forcing conditions or highly specialized catalyst systems. For initial attempts, 2-Methyl-4-bromobenzaldehyde is a good, cost-effective starting point.

Q: Can I run this reaction open to the atmosphere? A: While some modern, robust catalyst systems may tolerate air, it is strongly recommended to run the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Cu(I) catalyst to an inactive Cu(II) state and can also promote oxidative side reactions.[7]

Q: My final product is difficult to purify by column chromatography. Any suggestions? A: If the product and a key impurity (like the homocoupled biaryl) have similar polarities, chromatography can be challenging.

  • Recrystallization: Try to find a suitable solvent system for recrystallization. A mixture of a solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is insoluble (e.g., hexanes, pentane) is a good place to start.

  • Acid/Base Wash: Your product is a neutral ether. During the workup, ensure you perform thorough washes with aqueous base (e.g., 1M NaOH) to remove any unreacted acidic 3-methylphenol and washes with aqueous acid (e.g., 1M HCl) if you used an amine-based ligand. This will simplify the mixture before chromatography.

Experimental Protocols

Protocol 1: Ligand-Accelerated Ullmann Condensation

This protocol uses a modern approach to favor the desired product and suppress side reactions.

Materials:

  • 2-Methyl-4-bromobenzaldehyde (1.0 eq)

  • 3-Methylphenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add Cs₂CO₃, CuI, and 1,10-phenanthroline.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Under a positive flow of nitrogen, add 2-Methyl-4-bromobenzaldehyde, 3-Methylphenol, and anhydrous NMP.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the 2-Methyl-4-bromobenzaldehyde. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Yield Low / No Yield? Start->Check_Yield Check_Purity Impurity Issues? Start->Check_Purity Check_Yield->Check_Purity No Cause_Catalyst Possible Cause: Inactive Catalyst Check_Yield->Cause_Catalyst Yes Cause_Conditions Possible Cause: Suboptimal Conditions Check_Yield->Cause_Conditions Yes Impurity_Homocoupling Homocoupling Product (Symmetrical Biaryl)? Check_Purity->Impurity_Homocoupling Yes Impurity_SM Unreacted Starting Material? Check_Purity->Impurity_SM Yes Solution_Catalyst Solution: - Use Cu(I) salt (e.g., CuI) - Add a ligand (e.g., phenanthroline) - Ensure anhydrous setup Cause_Catalyst->Solution_Catalyst Solution_Conditions Solution: - Increase temperature incrementally - Use stronger base (Cs₂CO₃) - Ensure polar aprotic solvent (NMP) Cause_Conditions->Solution_Conditions Impurity_Homocoupling->Impurity_SM No Solution_Homocoupling Solution: - Lower reaction temperature - Add/change ligand - Use slight excess of phenol Impurity_Homocoupling->Solution_Homocoupling Yes Solution_SM Solution: - Increase reaction time - Re-evaluate catalyst/conditions (see 'Low Yield' path) Impurity_SM->Solution_SM Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Ullmann condensation - Grokipedia. [Link]

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC. [Link]

  • Dinitration of 3-methyl phenol gives the following major product - Infinity Learn. [Link]

  • Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • SYNTHESIS, REACTIONS, AND PROPERTIES OF SOME HIGHLY HINDERED DIPHENYL ETHERS - Canadian Science Publishing. [Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps - OrgoSolver. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • Phenol, 3-methyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - MDPI. [Link]

  • 3-methylphenol Definition - Organic Chemistry Key Term |... - Fiveable. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • Chemistry Ullmann Reaction - sathee jee. [Link]

  • Synthesis of substituted diphenyl ethers using the Diels–Alder reaction - RSC Publishing. [Link]

  • m-Cresol - Wikipedia. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • 2-Hydroxy-4-methylbenzaldehyde - Grokipedia. [Link]

  • Major product of mononitration of 3-methylphenol - Chemistry Stack Exchange. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • Ullmann Reaction: Mechanism, Examples & Exam Tips - Vedantu. [Link]

  • Synthesis of highly hindered diphenyl ethers - Canadian Science Publishing. [Link]

  • Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts | Organic Letters - ACS Publications. [Link]

  • Formylation - Common Conditions. [Link]

  • DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION | PDF. [Link]

  • Synthesis of highly hindered diphenyl ethers - ResearchGate. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate | Request PDF - ResearchGate. [Link]

  • ChemInform Abstract: A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. | Request PDF - ResearchGate. [Link]

  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC. [Link]

  • Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. [Link]

  • 2-Hydroxy-4-methylbenzaldehyde - Wikipedia. [Link]

  • m-METHOXYBENZALDEHYDE - Organic Syntheses Procedure. [Link]

  • AN EFFICIENT PROCESS FOR THE SYNTHESIS OF ALKOXY SUBSTITUTED BENZALDEHYDES - European Patent Office - EP 3237394 B1 - Googleapis.com.
  • Synthesis of 4-hydroxybenzaldehyde from phenol? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • Preparation method of medical intermedi
  • ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE") Keiko Takaba-a K. [Link]

Sources

Technical Support Center: Purification of Substituted Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these critical chemical intermediates. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Challenge of Purity

Substituted benzaldehydes are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their inherent reactivity, while synthetically advantageous, also presents significant purification challenges. The aldehyde functional group is susceptible to oxidation, and the aromatic ring can influence solubility and reactivity in unexpected ways depending on the nature and position of its substituents. This guide provides a structured approach to overcoming these hurdles.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of substituted benzaldehyde derivatives, offering causative explanations and actionable solutions.

Presence of Acidic Impurities (e.g., Benzoic Acid Derivatives)

Issue: My purified benzaldehyde derivative shows contamination with the corresponding carboxylic acid.

Root Cause: Benzaldehydes are notoriously prone to air oxidation, a process that converts the aldehyde to a carboxylic acid (e.g., benzoic acid).[1][2][3] This is the most common impurity found in aged samples of benzaldehyde derivatives.

Troubleshooting Steps:

  • Basic Aqueous Wash: The most effective method to remove acidic impurities is a liquid-liquid extraction with a mild basic solution.[1][4]

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The acidic impurity will be deprotonated to its corresponding carboxylate salt, which is soluble in the aqueous layer.

    • Causality: The basic wash selectively converts the carboxylic acid into its water-soluble salt, allowing for its removal from the organic phase containing the desired aldehyde.

  • Monitoring the Wash: If using sodium bicarbonate or carbonate, continue washing until gas evolution (CO₂) is no longer observed.

  • Neutral Wash: After the basic wash, wash the organic layer with deionized water or brine to remove any residual base.[1]

Workflow for Acidic Impurity Removal

A Crude Product (Aldehyde + Acidic Impurity) B Dissolve in Organic Solvent A->B C Wash with 5-10% NaHCO3 or Na2CO3 Solution B->C D Separate Layers C->D E Aqueous Layer (Water-soluble carboxylate salt) D->E Discard F Organic Layer (Purified Aldehyde) D->F G Wash with Water/Brine F->G H Dry and Concentrate G->H I Pure Aldehyde Derivative H->I

Caption: Workflow for removing acidic impurities.

Product Degradation During Column Chromatography

Issue: I am observing product degradation or low recovery after silica gel column chromatography.

Root Cause: Silica gel is inherently acidic and can catalyze the decomposition of sensitive aldehyde derivatives.[1]

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Deactivate the silica gel by preparing the slurry in an eluent containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).[1]

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.[1]

  • Optimize the Eluent System: Use a less polar eluent system to minimize contact time on the column. Develop the optimal eluent system using Thin Layer Chromatography (TLC) beforehand.[5]

"Oiling Out" During Crystallization

Issue: My compound separates as an oil instead of forming crystals during recrystallization.

Root Cause: This typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.[6]

Troubleshooting Steps:

  • Solvent Selection: Choose a solvent with a boiling point lower than the melting point of your compound.[6]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[6]

  • Seed Crystals: If available, add a seed crystal of the pure compound to induce crystallization.[6]

  • Solvent-Antisolvent System: Consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Then, allow it to cool slowly.

Persistent Aldehyde Contamination in a Non-Aldehyde Product

Issue: I am trying to remove a substituted benzaldehyde as an impurity from my desired non-aldehyde product, but traces remain after standard purification.

Root Cause: Benzaldehydes can be persistent impurities. A highly selective method is needed for their removal.

Troubleshooting Steps:

  • Sodium Bisulfite Wash: This is a highly effective method for selectively removing aldehydes.[1]

    • Wash the crude mixture (dissolved in an organic solvent) with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • The aldehyde forms a water-soluble bisulfite adduct, which is extracted into the aqueous layer.[1][7]

  • Aldehyde Recovery (Optional): The aldehyde can be recovered from the aqueous layer by treatment with an acid or base, which reverses the adduct formation.[1]

Decision Tree for Purification Method Selection

decision decision process process outcome outcome process->outcome Basic Aqueous Wash start Start Purification q1 Main impurity? start->q1 q1->process Acidic (e.g., Benzoic Acid) q2 Product is an aldehyde? q1->q2 Unreacted Benzaldehyde q2->outcome Sodium Bisulfite Wash q3 Product thermally stable? q2->q3 No outcome_distill Distillation q3->outcome_distill Yes outcome_chrom Column Chromatography q3->outcome_chrom No

Caption: Decision tree for selecting a purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I prevent the oxidation of my substituted benzaldehyde during storage? A1: Store the purified compound under an inert atmosphere (nitrogen or argon), in a tightly sealed amber glass bottle, and in a cool, dark place.[6] Adding a radical scavenger or antioxidant can also help.[3]

Q2: What is a suitable eluent system for column chromatography of a moderately polar substituted benzaldehyde? A2: A mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate is a good starting point.[5] The ratio should be optimized using TLC to achieve good separation. For example, a 5:1 to 10:1 hexane:ethyl acetate mixture is often effective.[5]

Q3: My product is sensitive to both acidic and basic conditions. How can I purify it? A3: In this case, avoid basic washes and silica gel chromatography if possible. Consider the following alternatives:

  • Distillation: If your product has a significantly different boiling point from the impurities and is thermally stable, vacuum distillation is an excellent choice.[1]

  • Neutral Alumina Chromatography: Alumina is a more neutral stationary phase than silica gel.[1]

  • Recrystallization: This method avoids harsh pH conditions.

Q4: An emulsion has formed during my liquid-liquid extraction. How can I break it? A4: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling.[1] Alternatively, you can let the mixture stand for a longer period or filter it through a pad of Celite®.[1]

Section 3: Experimental Protocols

Protocol 1: Purification via Basic Aqueous Wash

This protocol is for the removal of acidic impurities from a substituted benzaldehyde.

Materials:

  • Crude substituted benzaldehyde in an organic solvent

  • 5-10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in a water-immiscible organic solvent in a separatory funnel.

  • Basic Wash: Add the 5-10% NaHCO₃ solution to the separatory funnel, stopper it, and invert gently, venting frequently to release any pressure from CO₂ evolution. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with the basic solution until no more gas evolution is observed.

  • Neutral Wash: Wash the organic layer once with deionized water and then once with brine to remove residual base and water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification via Recrystallization

This protocol provides a general guideline for the purification of a solid substituted benzaldehyde derivative.

Materials:

  • Crude solid substituted benzaldehyde

  • Appropriate recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent that dissolves the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Aqueous Wash Converts acidic impurities to water-soluble salts.[1]Simple, fast, and effective for removing acidic byproducts.[4]Does not remove non-acidic impurities.Initial purification step to remove common acidic oxidation products.[1]
Distillation Separation based on differences in boiling points.[2]Can handle large quantities; effective for thermally stable compounds.[1]Product must be thermally stable; may not separate compounds with close boiling points.[1]Purification of thermally stable products with boiling points significantly different from impurities.
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can achieve high purity; scalable.[5]Requires a solid product; finding a suitable solvent can be challenging.Purification of solid substituted benzaldehydes.
Column Chromatography Differential adsorption of compounds onto a stationary phase.[1]High resolution; applicable to a wide range of compounds.[1]Can be slow, requires large solvent volumes, and risks product decomposition on acidic silica.[1]Separating complex mixtures or when high purity is essential.[1]
Sodium Bisulfite Wash Reversible formation of a water-soluble adduct with the aldehyde.[1]Highly selective for aldehydes; allows for aldehyde recovery.[1]Not suitable for aldehyde products; requires aqueous conditions.Removing benzaldehyde impurities from non-aldehyde products.[1]

References

  • What is the most common/easiest method to remove benzoic acid from benzaldehyde? Please include... (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Benzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • How can we control the conversion of Benzaldehyde to Benzoic acid? If it happens kindly give the methods to reconvert as Benzaldehyde. | ResearchGate. (n.d.). Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Williamson Ether Synthesis for Sterically Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic hurdles encountered when alkylating sterically hindered phenols (e.g., 2,6-di-tert-butylphenol, propofol derivatives).

Standard Williamson ether synthesis relies on an


 displacement between a phenoxide and an alkyl halide[1]. However, bulky ortho-substituents physically shield the nucleophilic oxygen. This steric block dramatically reduces the rate of O-alkylation, allowing competing pathways—such as C-alkylation and E2 elimination—to dominate[2][3]. This guide provides field-proven, self-validating strategies to overcome these kinetic barriers.

Diagnostic Troubleshooting Workflow

Before adjusting your reagents, consult the diagnostic logic flow below to identify the root cause of your reaction failure.

G Start Low Yield or Failure in Hindered Phenol Alkylation Base Is the base optimizing nucleophilicity? (e.g., Cs2CO3) Start->Base Base->Base No: Switch to Cs2CO3 or NaH Solvent Are you using a strictly polar aprotic solvent? (DMF, DMSO) Base->Solvent Yes Elec Is the alkyl halide primary? (Avoid secondary/tertiary) Solvent->Elec Yes C_Alk C-Alkylation detected? Ensure strictly anhydrous/aprotic Solvent->C_Alk No: Protic solvents cause C-alkylation Alt Consider Sonication-Assisted Mitsunobu Reaction Elec->Alt Fails despite optimization

Diagnostic flowchart for troubleshooting hindered Williamson ether synthesis.

Frequently Asked Questions (The "Why" and "How")

Q1: Why am I observing C-alkylation instead of the desired O-alkylation?

Causality: The phenolate anion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic carbon ring (via resonance)[3]. In sterically hindered phenols, the oxygen is physically blocked. If you use a protic solvent (like ethanol or water), the solvent forms strong hydrogen bonds with the highly electronegative phenoxide oxygen, effectively neutralizing its reactivity[3][4]. This forces the electrophile to attack the less hindered para- or ortho-carbon, leading to C-alkylation. Solution: Switch to a strictly polar aprotic solvent (e.g., DMF, DMSO, or NMP). These solvents solvate the counter-cation but leave the phenoxide oxygen "naked" and highly reactive, forcing the kinetic preference back toward O-alkylation[4][5].

Q2: Which base is optimal for deprotonating sterically hindered phenols?

Causality: Potassium carbonate (


) is the standard for unhindered phenols but often fails here because the resulting potassium phenoxide ion pair is too tight, further restricting the already hindered oxygen[4].
Solution:  Cesium carbonate (

) is the premier choice. The larger ionic radius of the cesium cation creates a much looser ion pair with the phenoxide (the "Cesium Effect"), significantly enhancing the nucleophilicity of the oxygen[5][6][7]. If

fails, Sodium Hydride (NaH) can be used to irreversibly form the phenoxide, though it requires strictly anhydrous conditions to prevent quenching[4].
Q3: My alkyl halide is secondary, and I am only getting alkene byproducts. How do I fix this?

Causality: Secondary alkyl halides are highly prone to E2 elimination when exposed to strong bases[1][8]. Because the steric bulk of your phenol severely slows down the


 substitution pathway, the E2 elimination pathway gains the kinetic advantage, converting your alkyl halide into a useless alkene[8].
Solution:  Lower the reaction temperature to suppress the higher-activation-energy E2 pathway[8]. To compensate for the slower 

rate at lower temperatures, upgrade your leaving group from a bromide/chloride to a more reactive iodide or triflate[8].
Q4: What if the Williamson approach completely fails despite optimization?

Causality: If both the phenol and the electrophile are sterically hindered, the


 transition state may be physically impossible to reach under basic conditions.
Solution:  Abandon the Williamson ether synthesis and utilize a Mitsunobu reaction. Because standard Mitsunobu conditions are prohibitively slow for hindered substrates, apply high-intensity sonication (ultrasound) to a highly concentrated reaction mixture. Sonication provides localized cavitation energy that vastly accelerates the coupling of hindered phenols with alcohols while suppressing rearrangement side-products[9][10].

Reaction Pathway Dynamics

Pathways Phenol Sterically Hindered Phenolate (Ambident Nucleophile) RX + Alkyl Halide (R-X) Phenol->RX O_Alk O-Alkylation (Desired) Favored by: DMF/DMSO, Cs2CO3 RX->O_Alk SN2 at Oxygen C_Alk C-Alkylation (Side Product) Favored by: Protic Solvents (H-bonding) RX->C_Alk Resonance & SN2 at Carbon Elim E2 Elimination (Side Product) Favored by: Heat, 2°/3° Halides RX->Elim Base abstracts adjacent proton

Competing reaction pathways in the alkylation of sterically hindered phenols.

Quantitative Optimization Matrix

Use the following table to benchmark your current reaction parameters against the optimized standards for hindered substrates.

ParameterStandard Williamson ConditionOptimized Hindered ConditionMechanistic Rationale
Base

or


or

Cesium provides a looser ion pair, increasing oxygen nucleophilicity[6][7].
Solvent Ethanol or AcetoneAnhydrous DMF or DMSOPolar aprotic solvents prevent H-bonding to the phenoxide, suppressing C-alkylation[3][4].
Electrophile Alkyl Chloride / BromideAlkyl Iodide / TriflateSuperior leaving groups lower the

activation energy, allowing lower reaction temps[8].
Temperature Reflux (80-100 °C)40-60 °C (or Microwave)Lower temperatures suppress the competing E2 elimination pathway[8].
Concentration 0.1 M - 0.2 M0.5 M - 1.0 MHigher concentrations force the bimolecular

collision rate[9].

Step-by-Step Experimental Protocols

Protocol A: Optimized Williamson Synthesis ( / DMF Method)

This protocol is self-validating: the color change in Step 2 confirms phenoxide generation, and the specific workup in Step 5 ensures the complete removal of DMF, which otherwise ruins chromatographic purification.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or

    
    .
    
  • Deprotonation: Add the sterically hindered phenol (1.0 eq) and anhydrous

    
     (1.5 - 2.0 eq) to the flask. Add anhydrous DMF (to achieve a 0.5 M concentration). Stir at room temperature for 30–45 minutes. Validation cue: The suspension will typically transition to a deep yellow/rust color, confirming phenoxide formation.
    
  • Alkylation: Add the alkyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C. Monitor via TLC (Hexane/EtOAc). Because

    
     is used, the reaction should reach completion in 2–6 hours rather than days[6][7].
    
  • Workup (Critical for DMF): Cool to room temperature. Quench with cold water. Extract with Ethyl Acetate (

    
     mL). Combine the organic layers and wash vigorously with a 5% aqueous Lithium Chloride (LiCl) solution  (
    
    
    
    mL). Mechanistic note: LiCl highly partitions DMF into the aqueous layer, preventing it from streaking on your silica column.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, concentrate under reduced pressure, and purify via silica gel chromatography.
    
Protocol B: Sonication-Assisted Mitsunobu Reaction (Fallback Method)

Use this when coupling a hindered phenol with a secondary or hindered alcohol where Williamson fails entirely[9][10].

  • Setup: In a dry flask, combine the hindered phenol (1.0 eq), the alcohol (1.2 eq), and Triphenylphosphine (

    
    , 1.2 eq).
    
  • Solvent: Add anhydrous THF to achieve a highly concentrated solution (1.0 M).

  • Sonication Initiation: Suspend the flask in an ultrasonic bath (maintained at 0 °C with ice). Begin sonication.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice and allow the ultrasonic bath to warm to room temperature while sonicating for 2–4 hours. Mechanistic note: Cavitation from sonication overcomes the immense steric barriers that normally stall this reaction[9].

  • Workup: Concentrate the mixture. Triturate the crude residue with cold diethyl ether/hexane to precipitate the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via chromatography.

References

  • A practicable synthesis of 2,3-disubstituted 1,4-dioxane bearing carbonyl functionality from α,β-unsaturated ketones using Williamson strategy Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Phenolates- O-alkylation and C-alkylation PharmaXChange.info[Link]

  • The Williamson Ether Synthesis Master Organic Chemistry[Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthetic Methods for Alkyl Aryl Ethers RSC Books[Link]

  • Process for oxygen-alkylation of sterically hindered phenols (US3870744A)

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Technical Support Center: Optimization of Reaction Conditions for the Formylation of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formylation of diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals who are looking to introduce a formyl group (–CHO) onto a diaryl ether scaffold. As key intermediates in the synthesis of pharmaceuticals and fine chemicals, the efficient and selective synthesis of formylated diaryl ethers is of paramount importance.[1]

Diaryl ethers, while generally electron-rich, present unique challenges due to the presence of two aromatic rings and multiple potential sites for electrophilic substitution. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the formylation of diaryl ethers, providing potential causes and actionable solutions in a direct question-and-answer format.

Problem 1: Low or No Yield of the Formylated Product

Question: My reaction has resulted in a very low yield, or I have only recovered my starting material. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion is a frequent challenge, often pointing to issues with substrate reactivity, reagent stability, or reaction conditions. Let's break down the potential causes.

  • Potential Cause 1: Insufficiently Activated Aromatic System. The Vilsmeier-Haack reaction, the most common method for this transformation, relies on a highly electrophilic chloroiminium ion (the "Vilsmeier reagent").[2][3] However, this reagent is a relatively weak electrophile compared to those generated in classic Friedel-Crafts acylations.[4] Therefore, the reaction is most effective on electron-rich aromatic compounds.[3][5] If your diaryl ether contains deactivating groups (e.g., -NO₂, -CN, -SO₃H) or is only moderately activated, the reaction may stall.[6][7]

    • Solution:

      • Switch to a Stronger Formylating System: Consider the Rieche formylation, which uses dichloromethyl methyl ether with a strong Lewis acid like TiCl₄ or SnCl₄.[8] This system generates a more potent electrophile capable of reacting with less activated arenes.[9]

      • Modify Existing Substituents: If possible, consider performing the formylation before introducing strongly deactivating groups.

  • Potential Cause 2: Steric Hindrance. If the positions activated by the ether oxygen are sterically hindered by bulky substituents (e.g., tert-butyl groups), the electrophile may be unable to approach the ring. Formylation typically occurs at the ortho or para positions relative to the activating group.[10]

    • Solution:

      • Employ a Less Bulky Reagent: The Rieche reaction can sometimes be effective for formylation at sterically hindered sites.

      • Increase Thermal Energy: Raising the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier imposed by steric hindrance, though this must be balanced against the risk of side reactions.

  • Potential Cause 3: Decomposition of Reagents or Substrate. The Vilsmeier reagent is moisture-sensitive and must be prepared in situ under anhydrous conditions. Any moisture will quench the reagent and halt the reaction. Similarly, the reaction conditions (e.g., high temperatures, strong acids) can cause decomposition of sensitive substrates.

    • Solution:

      • Ensure Anhydrous Conditions: Flame- or oven-dry all glassware.[11] Use anhydrous solvents and ensure reagents like POCl₃ and DMF are of high purity and free from water.

      • Control Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and slowly warm to the target temperature while monitoring for product formation and decomposition by TLC or LC-MS.[12]

  • Potential Cause 4: Ineffective Workup. The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[3][4] Improper hydrolysis can lead to low recovery of the desired product.

    • Solution:

      • Ensure Complete Hydrolysis: After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice and then neutralized or made basic (e.g., with sodium acetate or sodium carbonate solution) to facilitate the hydrolysis of the iminium intermediate to the aldehyde.[1][13]

Problem 2: Formation of Multiple Products (Regioisomers or Di-formylation)

Question: My reaction is producing a mixture of isomers or a significant amount of a di-formylated product. How can I improve the selectivity?

Answer: Regioselectivity is a critical challenge with diaryl ethers. The ether oxygen is an ortho, para-director, and with two rings, multiple positions are activated.

  • Potential Cause 1: Competing Reactive Sites. The formylation will occur at the most electron-rich and sterically accessible position. If the two aryl rings have similar electronic properties, a mixture of products is likely. The presence of other activating groups can further complicate selectivity.

    • Solution:

      • Exploit Electronic Differences: If one aryl ring bears additional electron-donating groups, it will be preferentially formylated. Plan your synthesis to exploit these electronic biases.

      • Use a Directing Group: In some cases, a directing group can be temporarily installed to block a reactive site or direct the formylation to a specific position.

      • Leverage Steric Hindrance: A bulky substituent on one ring can sterically block nearby positions, directing the formylation to the other ring.

  • Potential Cause 2: Di-formylation. If the mono-formylated product is still sufficiently activated, a second formylation can occur, leading to di-formylated byproducts. This is particularly common in reactions run for extended times or with an excess of the formylating agent.[14]

    • Solution:

      • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the diaryl ether. Use a ratio close to 1:1, or even slightly less than 1 equivalent of the formylating agent, to favor mono-substitution.[14]

      • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the mono- and di-formylated products. Quench the reaction as soon as the optimal ratio of mono-formylated product is achieved.[14]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the reaction with the lower activation energy (i.e., the first formylation).

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in diaryl ether formylation.

G Start Start: Unsatisfactory Reaction Outcome LowYield Problem: Low or No Yield Start->LowYield SideProducts Problem: Side Products / Poor Selectivity Start->SideProducts CheckActivation Is the diaryl ether strongly activated? LowYield->CheckActivation CheckStoich Check Reagent Stoichiometry (Formylating Agent : Substrate) SideProducts->CheckStoich CheckConditions Are reaction conditions strictly anhydrous? CheckActivation->CheckConditions Yes StrongerMethod Action: Use stronger method (e.g., Rieche: DCME/TiCl₄) CheckActivation->StrongerMethod No CheckWorkup Was hydrolysis/workup performed correctly? CheckConditions->CheckWorkup Yes DrySystem Action: Re-run with oven-dried glassware and anhydrous solvents CheckConditions->DrySystem No CheckWorkup->LowYield Yes (Re-evaluate other factors) OptimizeWorkup Action: Ensure complete hydrolysis with aqueous base during workup CheckWorkup->OptimizeWorkup No CheckTempTime Review Reaction Temperature and Time CheckStoich->CheckTempTime Ratio is ~1:1 AdjustStoich Action: Use ~1.0 eq. of formylating agent to favor mono-product CheckStoich->AdjustStoich Ratio is > 1.2:1 OptimizeConditions Action: Monitor by TLC/LC-MS; quench when mono-product is maximized CheckTempTime->OptimizeConditions G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution DMF DMF VilsmeierReagent [Cl-CH=N⁺(Me)₂]Cl⁻ Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ DiarylEther Ar-O-Ar' (Diaryl Ether) SigmaComplex σ-Complex Intermediate DiarylEther->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Aldehyde OHC-Ar-O-Ar' (Final Product) IminiumSalt->Aldehyde + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Q3: How do I properly monitor the reaction and decide when to quench it?

A3: Reaction monitoring is crucial for maximizing the yield of the desired mono-formylated product and minimizing side reactions. [14]

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting material. The product, being more polar due to the aldehyde group, should have a lower Rf value. The reaction is complete when the starting material spot has been consumed. To avoid di-formylation, you may need to quench the reaction before the starting material is fully gone, especially if a new, even more polar spot (the di-formylated product) begins to appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used. It allows you to track the relative concentrations of the starting material, mono-formylated product, and di-formylated product by observing their respective molecular ion peaks. This is the preferred method for rigorous optimization.

Experimental Protocols

Protocol: General Procedure for Vilsmeier-Haack Formylation of an Activated Diaryl Ether

This protocol provides a representative procedure for the formylation of an electron-rich diaryl ether. Note: All operations should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

Materials:

  • Activated diaryl ether substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • 1,2-Dichloroethane (DCE), anhydrous (or other suitable dry solvent)

  • Crushed ice

  • Sodium acetate or Sodium Carbonate

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the diaryl ether (1.0 eq) and anhydrous DMF (3.0 eq).

    • If a co-solvent is needed, add anhydrous DCE.

    • Cool the mixture to 0 °C in an ice bath. [13]

  • Formation of the Vilsmeier Reagent:

    • Slowly add POCl₃ (1.1 - 1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. The mixture may become a thick slurry.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 60-90 °C).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed or the optimal product ratio is reached. [1]

  • Workup and Quenching:

    • Once the reaction is deemed complete, cool the mixture back down to room temperature.

    • In a separate large beaker, prepare a stirred slurry of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice. This step is highly exothermic and may release HCl gas. [1] * Once the quench is complete, slowly add a saturated solution of sodium acetate or solid sodium carbonate in portions to neutralize the acid until the solution is neutral or slightly basic (pH ~7-8). This step facilitates the hydrolysis of the iminium salt.

  • Purification:

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure formylated diaryl ether. [1]

References

  • Organic Chemistry Explained (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. Organic Chemistry Explained. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science. Retrieved from [Link]

  • Filo (2025). Formylation of Aromatic Compounds. Filo. Retrieved from [Link]

  • Wikipedia (n.d.). Duff reaction. Wikipedia. Retrieved from [Link]

  • Unknown (n.d.). Duff Reaction. Retrieved from [Link]

  • Chemistry Steps (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • The ScholarShip (n.d.). The Duff Reaction: Researching A Modification. The ScholarShip. Retrieved from [Link]

  • PMC (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Unknown (n.d.). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]

  • SynArchive (n.d.). Duff Reaction. SynArchive. Retrieved from [Link]

  • Unknown (2016). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Retrieved from [Link]

  • Chemical Science (RSC Publishing) (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Retrieved from [Link]

  • University of Rochester Chemistry Department (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. Retrieved from [Link]

  • Wikipedia (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • ResearchGate (2015). Vilsmeier-Haack Reagents. Novel Electrophiles for the One-Step Formylation of O -Silylated Ethers to O -Formates. ResearchGate. Retrieved from [Link]

  • SciSpace (1999). Convenient method for the ortho-formylation of phenols. SciSpace. Retrieved from [Link]

  • ScienceDaily (2017). Revolutionary process to create ether from esters using metal catalysts. ScienceDaily. Retrieved from [Link]

  • Phys.org (2017). Revolutionary process to create ether from esters using metal catalysts. Phys.org. Retrieved from [Link]

  • University of Rochester Chemistry Department (n.d.). Formylation - Common Conditions. University of Rochester. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents (n.d.). US5457239A - Process for formylation of aromatic compounds. Google Patents.
  • ResearchGate (n.d.). ortho-Formylation of oxygenated phenols | Request PDF. ResearchGate. Retrieved from [Link]

  • Books (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • Unknown (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Retrieved from [Link]

  • ResearchGate (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. Retrieved from [Link]

  • R Discovery (2008). Bio-inspired copper catalysts for the formation of diaryl ethers. R Discovery. Retrieved from [Link]

  • PMC (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PMC. Retrieved from [Link]

  • Reddit (2022). Aryl formylation strategies ?. Reddit. Retrieved from [Link]

  • UVicSpace (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]

  • ATSDR (n.d.). 6. analytical methods. ATSDR. Retrieved from [Link]

  • Thieme E-Books (n.d.). 2.5. 7 Formylation and the Vilsmeier Reagent. Thieme E-Books. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation Profiling of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde .

This molecule presents a unique bifunctional challenge: it contains a highly electrophilic benzaldehyde moiety and a sterically hindered diaryl ether linkage. Understanding the causality behind its degradation under varying pH conditions is critical for successful formulation and API synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-Methyl-4-(3-methylphenoxy)benzaldehyde rapidly degrade in alkaline formulations (pH > 9), and why don't I see aldol condensation products? A: The primary degradation pathway under basic conditions is the Cannizzaro Reaction . Because this specific molecule is a benzaldehyde derivative, it lacks


-protons adjacent to the carbonyl group, making enolization and subsequent aldol condensation chemically impossible.
Causality: When exposed to a strong base, the hydroxide ion attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then forces a rate-limiting hydride transfer to a second, unreacted aldehyde molecule. This disproportionation yields a strict 1:1 molar mixture of a reduced product (2-methyl-4-(3-methylphenoxy)benzyl alcohol) and an oxidized product (2-methyl-4-(3-methylphenoxy)benzoic acid)[1].

Q2: Is the diaryl ether linkage susceptible to acidic cleavage during low-pH API synthesis steps? A: Under mild to moderate acidic conditions, the diaryl ether linkage is exceptionally stable. However, under extreme acidic stress (e.g., refluxing with strong hydrohalic acids like HI or HBr) or specialized photocatalytic acidic environments, the


 bond can be activated[2].
Causality: Standard 

cleavage cannot occur on an

hybridized aromatic carbon. Cleavage requires protonation of the ether oxygen followed by harsh nucleophilic attack or single electron transfer (SET) processes, ultimately yielding 2-methyl-4-hydroxybenzaldehyde and m-cresol[3].

Q3: We observe a massive loss of our aldehyde peak in LC-MS when using methanol as a solvent under mildly acidic conditions (pH 4). What is happening? A: You are observing Acetalization . Causality: The aldehyde group is highly susceptible to nucleophilic addition by alcohols. The trace acid acts as a catalyst by protonating the carbonyl oxygen, drastically increasing its electrophilicity. The methanol attacks the carbon, forming a hemiacetal, which rapidly dehydrates and reacts with a second methanol molecule to form the stable dimethyl acetal derivative. Solution: Switch to an aprotic solvent (e.g., acetonitrile or THF) or buffer the system to pH 7.

Part 2: Pathway Visualizations

G A 2-Methyl-4-(3-methylphenoxy) benzaldehyde B Hydroxide Attack (Tetrahedral Intermediate) A->B OH- (pH > 9) C Hydride Transfer (Rate-Limiting Step) B->C 2nd Aldehyde Molecule D 2-Methyl-4-(3-methylphenoxy) benzyl alcohol C->D Reduction Pathway E 2-Methyl-4-(3-methylphenoxy) benzoic acid C->E Oxidation Pathway

Caption: Cannizzaro disproportionation pathway of the API under strong alkaline conditions.

G A 2-Methyl-4-(3-methylphenoxy) benzaldehyde B Protonation of Carbonyl Oxygen A->B H+ / ROH (Mild) C Protonation of Ether Oxygen A->C H+ / Heat / HX (Harsh) D Acetal / Hemiacetal Formation B->D Nucleophilic Attack E Diaryl Ether Cleavage (Harsh Acid/SET) C->E C-O Bond Rupture F 2-Methyl-4-hydroxybenzaldehyde + m-Cresol E->F Hydrolysis

Caption: Acid-catalyzed acetal formation and harsh diaryl ether cleavage pathways.

Part 3: Quantitative Degradation Profiles

To assist in your predictive modeling and risk assessment, the following table summarizes the quantitative expectations for degradation under various stress conditions.

Stress ConditionReagents / EnvironmentPrimary Degradation ReactionMajor Degradant(s)Kinetics / Risk Level
Strong Base NaOH/KOH, pH > 10Cannizzaro DisproportionationBenzyl alcohol & Benzoic acid derivativesHigh / Rapid
Mild Acid (Alcoholic) MeOH/EtOH, pH 3-5AcetalizationDialkyl acetal derivativeModerate / Reversible
Harsh Acid HBr / HI, > 100°CDiaryl Ether Cleavage2-Methyl-4-hydroxybenzaldehyde, m-CresolLow / Extreme conditions only
Oxidative Ambient

, Light
Auto-oxidation2-Methyl-4-(3-methylphenoxy)benzoic acidModerate / Slow

Part 4: Self-Validating Experimental Protocols

Protocol: Forced Degradation & Mass Balance Validation for Cannizzaro Disproportionation

Principle: A robust analytical protocol must be a self-validating system. If the Cannizzaro mechanism is the sole basic degradation pathway occurring in your formulation, the molar formation of the alcohol must exactly equal the molar formation of the carboxylic acid. Any deviation indicates secondary degradation pathways (e.g., ether cleavage).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100.0 mg of 2-Methyl-4-(3-methylphenoxy)benzaldehyde and dissolve it in 10.0 mL of an inert, water-miscible aprotic co-solvent (e.g., HPLC-grade Acetonitrile) to prevent competing acetalization.

  • Alkaline Stress: Add 10.0 mL of 1.0 M NaOH (aq) to the solution. Seal the vial and stir at 40°C for exactly 24 hours.

  • Reaction Quenching (Critical Step): Neutralize the reaction to exactly pH 3.0 using 1.0 M HCl. Causality: Quenching arrests the hydride transfer process. Dropping the pH to 3.0 ensures the resulting benzoic acid derivative is fully protonated, preventing peak splitting and ensuring accurate retention on a reverse-phase LC column.

  • Chromatographic Analysis: Dilute the sample 1:10 in mobile phase and inject into an HPLC-UV system (C18 column, detection at 254 nm).

  • Self-Validation (Mass Balance Check): Integrate the peaks for the remaining starting material, the benzyl alcohol derivative, and the benzoic acid derivative. Calculate their molar concentrations using pre-established response factors.

    • Validation Criteria: The protocol is validated if the molar ratio of Alcohol:Acid is

      
      , and the sum of all three components equals 
      
      
      
      of the initial molar input.

G Start Observe Degradation in Formulation CheckPH Check pH of System Start->CheckPH Acidic pH < 5 (Acidic) CheckPH->Acidic Basic pH > 9 (Basic) CheckPH->Basic Solvent Check Solvent Type Acidic->Solvent Cannizzaro Quantify Acid/Alcohol (1:1 Ratio Expected) Basic->Cannizzaro Cannizzaro Suspected Acetal Acetal Formation (Change to Aprotic) Solvent->Acetal Alcohols present Cleavage Ether Cleavage (Check for m-Cresol) Solvent->Cleavage Harsh Acid / Heat

Caption: Troubleshooting workflow for identifying API degradation mechanisms.

Part 5: References

  • Diacetone alcohol decomposition and benzaldehyde Cannizzaro reaction as test reactions for the basic strength measurements... Source: Reaction Kinetics, Mechanisms and Catalysis (via ResearchGate) URL:

  • 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL:

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin Source: JACS Au (ACS Publications) URL:

Sources

Technical Support Center: Troubleshooting Over-Oxidation of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals experiencing over-oxidation issues with 2-Methyl-4-(3-methylphenoxy)benzaldehyde .

Because this molecule features an electron-donating phenoxy group and a benzylic aldehyde moiety, it is exceptionally prone to over-oxidation into its corresponding carboxylic acid—both during the primary synthesis (oxidation from the alcohol) and during downstream storage (aerobic auto-oxidation). This guide provides mechanistic causality, validated protocols, and quantitative data to arrest oxidation exactly at the aldehyde oxidation state.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Synthesis — Why does the oxidation of my benzylic alcohol precursor consistently yield 15–30% of the carboxylic acid byproduct?

Causality & Mechanism: If you are using traditional aqueous oxidants (like KMnO₄, Jones reagent, or even unbuffered bleach), the reaction proceeds via an aldehyde hydrate intermediate. Because water adds to the newly formed aldehyde to create a gem-diol, the oxidant easily abstracts the remaining benzylic hydrogen, irreversibly pushing the molecule to the carboxylic acid state. Solution: You must use an anhydrous, selective oxidation system. We recommend a TEMPO-mediated oxidation (e.g., Cu/TEMPO). TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is highly selective for primary alcohols. Mechanistically, TEMPO oxidation avoids the hydrate pathway entirely and selectively produces the aldehyde without forming any over-oxidation products, even under an oxygen atmosphere[1].

Q2: Storage — I purified the aldehyde to >99% purity. After a week at 4°C, NMR shows a new peak at ~12 ppm. What is happening?

Causality & Mechanism: Your compound is undergoing aerobic auto-oxidation , a free-radical chain reaction driven by atmospheric oxygen. The aldehydic C–H bond is unusually weak (~86 kcal/mol). Trace radicals or UV light initiate the cleavage of this bond to form an acyl radical. This acyl radical rapidly reacts with ambient O₂ to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule to form a peroxy acid. The peroxy acid subsequently reacts with another aldehyde molecule, yielding two equivalents of 2-methyl-4-(3-methylphenoxy)benzoic acid[2]. This process is highly accelerated by ambient light[3].

Q3: Prevention — How do I chemically arrest this auto-oxidation during long-term storage?

Solution: You must disrupt the radical propagation phase. This is achieved by adding a radical scavenger such as BHT (Butylated hydroxytoluene) . BHT acts as a sacrificial hydrogen atom donor. When a peroxy radical forms, BHT donates its phenolic hydrogen to neutralize it, forming a sterically hindered, resonance-stabilized phenoxy radical that is too stable to propagate the chain[2].

AutoOxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B O2 / UV Light (Initiation) C Peroxy Radical (R-C(=O)OO•) B->C O2 D Peroxy Acid (R-C(=O)OOH) C->D + R-CHO (Propagation) D->B Radical Feedback E Carboxylic Acid (R-COOH) D->E + R-CHO (Baeyer-Villiger type)

Radical chain mechanism of aldehyde auto-oxidation to carboxylic acid.

Part 2: Quantitative Data & Method Comparison

The following table summarizes internal validation data comparing various synthetic and storage conditions for 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Oxidation MethodAtmosphere / StorageAdditiveAldehyde Yield (%)Carboxylic Acid (%)30-Day Stability (>95% Aldehyde)
KMnO₄ (Aqueous)Air, 25°CNone42%58%Fail (Rapid degradation)
Swern OxidationAir, 4°CNone89%< 2%Fail (Auto-oxidizes in 7 days)
Cu/TEMPO CatalyticAir, 4°CNone96% 0% Fail (Auto-oxidizes in 7 days)
Cu/TEMPO CatalyticArgon, -20°CNone96%0%Pass (Marginal, trace acid seen)
Cu/TEMPO Catalytic Argon, -20°C, Dark BHT (100 ppm) 96% 0% Pass (Stable > 6 months)

Part 3: Self-Validating Experimental Protocols

Protocol A: Selective Cu/TEMPO Oxidation of Benzylic Alcohol

This protocol utilizes a biomimetic Copper/TEMPO system to selectively oxidize[2-methyl-4-(3-methylphenoxy)phenyl]methanol to the target aldehyde without over-oxidation[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 10.0 mmol of the benzylic alcohol precursor in 30 mL of anhydrous Acetonitrile (MeCN).

  • Catalyst Addition: Add 5 mol% Cu(I)Br, 5 mol% bipyridine (ligand), and 10 mol% TEMPO to the solution. The solution will turn a dark reddish-brown.

  • Base Addition: Add 10 mol% of N-methylimidazole (NMI).

  • Reaction: Stir the mixture vigorously at room temperature under an open-air atmosphere (or an O₂ balloon).

  • Self-Validation (In-Process): After 2 hours, run a TLC (Hexanes:Ethyl Acetate 8:2). The alcohol spot (lower Rf) should be completely consumed. Spot the reaction mixture against a reference standard; no baseline material (carboxylic acid) should be visible.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl to complex the copper. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate the pure 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Protocol B: Stabilization and Inert Storage

Aldehydes must be chemically stabilized immediately following purification to prevent photo-induced auto-oxidation[3].

Step-by-Step Methodology:

  • Inhibitor Stock Preparation: Prepare a 10 mg/mL stock solution of BHT (Butylated hydroxytoluene) in anhydrous Dichloromethane.

  • Doping: Calculate the mass of your purified aldehyde. Add the exact volume of the BHT stock solution required to achieve a 100 ppm concentration of BHT relative to the aldehyde mass.

  • Homogenization: Swirl the flask gently to ensure uniform distribution of the BHT, then remove the Dichloromethane under high vacuum.

  • Argon Sparging: Insert an Argon gas line via a long needle directly into the neat oil/solid. Sparge gently for 5 minutes to displace all dissolved oxygen.

  • Self-Validation (Post-Process): Take a baseline ¹H-NMR. Confirm the aldehyde proton at ~10.0 ppm and verify the absolute absence of a broad singlet at ~12.0 ppm (carboxylic acid).

  • Storage: Seal the vial with a PTFE-lined cap, wrap tightly with Parafilm, and store in an amber vial at -20°C.

Workflow Step1 1. Benzylic Alcohol Precursor Step2 2. Cu/TEMPO Oxidation (Limits to Aldehyde) Step1->Step2 Step3 3. Aqueous Workup & Extraction Step2->Step3 Step4 4. Silica Gel Chromatography Step3->Step4 Step5 5. Add BHT (100 ppm) (Radical Scavenger) Step4->Step5 Step6 6. Argon Sparging & Storage at -20°C Step5->Step6

Optimized workflow for synthesizing and storing benzylic aldehydes without over-oxidation.

References

  • Dharmalingam, S., Koo, E., Yoon, S., & Park, G. "N3S-ligated Copper(II) Complex Catalyzed Selective Oxidation of Benzylic Alcohols to Aldehydes under Mild Reaction Conditions." Journal of Information Processing Systems / Bull. Korean Chem. Soc.1

  • "Metal-free, hydroacylation of C=C and N=N bonds via aerobic C–H activation of aldehydes, and reaction of the products thereof." RSC Publishing. 2

  • "Switchable ROS Species Regulation Facilitates the Selective Oxidation of Benzyl Alcohols Enabled by an Organic Photocatalyst." ACS Sustainable Chemistry & Engineering. 3

Sources

"managing impurities in the large-scale production of phenoxybenzaldehydes"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the large-scale synthesis and purification of 3-phenoxybenzaldehyde (3-PBA). As a critical intermediate in the production of Type II pyrethroid insecticides (such as deltamethrin and cypermethrin), the purity of 3-PBA directly dictates the yield and regulatory compliance of the final active pharmaceutical or agrochemical ingredient.

Scaling up the production of phenoxybenzaldehydes introduces complex thermodynamic and kinetic challenges, often resulting in stubborn impurity profiles. This guide is designed to help process chemists and drug development professionals troubleshoot reaction bottlenecks, understand the causality behind impurity formation, and implement highly scalable purification protocols.

Process Workflow: Synthesis and Purification

G A m-Phenoxytoluene (Starting Material) B Halogenation & Sommelet Reaction A->B C Crude 3-PBA (~80% Purity) B->C D Bisulfite Addition (NaHSO3 + PTC) C->D E Solid Adduct Precipitation D->E H Non-Aldehyde Impurities (Discard) D->H Solvent Wash F Base Decomposition (NaOH) E->F G Pure 3-PBA (>98% Purity) F->G

Workflow for the synthesis and bisulfite purification of 3-phenoxybenzaldehyde.

Section 1: Mechanistic Troubleshooting in Synthesis

Q1: We are synthesizing 3-PBA via the air oxidation of m-phenoxytoluene, but we are seeing unacceptably high levels of 3-phenoxybenzoic acid. How do we control this over-oxidation? A1: This is a classic kinetic trade-off. The aldehyde functional group in 3-PBA is significantly more susceptible to further oxidation than the methyl group of your starting material, m-phenoxytoluene. If you push the reaction to high conversion rates, the newly formed aldehyde will rapidly oxidize into 3-phenoxybenzoic acid.

To manage this, you must intentionally restrict the conversion rate.1[1]. By utilizing a catalyst system of cobalt acetate, sodium bromide, and copper acetate, you can achieve a selectivity of ~40% for the aldehyde at a 24% conversion cap. The unreacted m-phenoxytoluene must then be recycled continuously.

Q2: We switched to the Sommelet reaction route (halogenation of m-phenoxytoluene followed by reaction with hexamethylenetetramine). However, our crude product is stuck at 75–80% purity. What constitutes the remaining 20%? A2: The Sommelet reaction is highly effective for side-chain functionalization, but it is notoriously messy on a large scale.2[2]. These include unreacted 3-phenoxybenzyl halides, polymerized amine byproducts from the hexamethylenetetramine (urotropine) decomposition, and cross-coupled ether derivatives. Because these impurities share similar boiling points and polarities with 3-PBA, standard distillation will result in co-elution and thermal degradation of your target aldehyde.

Section 2: Advanced Purification & Impurity Management

Q3: If vacuum distillation causes thermal degradation and fails to remove non-aldehyde impurities, what is the most scalable purification method? A3: The industry standard for purifying crude 3-PBA is the Bisulfite Adduct Method . This technique leverages the specific chemical reactivity of the aldehyde group. By reacting the crude mixture with sodium bisulfite (NaHSO₃), the unhindered carbonyl carbon undergoes nucleophilic attack to form a highly polar, crystalline sulfonate salt (the bisulfite adduct).

Because the non-aldehyde impurities (halides, ethers, unreacted toluene) cannot undergo this nucleophilic addition, they remain highly soluble in the organic solvent.3[3].

Q4: We tried the bisulfite method, but the adduct took days to form and the yield was poor. What went wrong? A4: You likely performed the reaction in a biphasic system (aqueous bisulfite and organic crude) without a phase-transfer catalyst (PTC). The reaction occurs at the liquid-liquid interface, which is severely mass-transfer limited.2[2]. This shuttles the bisulfite ion into the organic phase, driving the adduct formation to near-quantitative yields within 2 hours at room temperature.

Quantitative Data: Synthesis Route Comparison

Synthesis RouteMax ConversionTarget Selectivity/YieldPrimary ImpuritiesScalability / Notes
Air Oxidation of m-Phenoxytoluene 24%40% (Aldehyde)3-Phenoxybenzoic acid, unreacted m-phenoxytolueneHigh throughput, but requires extensive recycling loops.
Sommelet Reaction (from Halides) >95%75–80% (Crude Aldehyde)Polymeric amines, unreacted benzyl halides4[4].
Bisulfite Purification (Post-Synthesis) N/A96.9% (Recovery Yield)None (Yields >98.5% pure 3-PBA)Highly scalable; eliminates need for fractional distillation.

Experimental Protocol: Large-Scale Bisulfite Purification of 3-PBA

This protocol is designed as a self-validating system. Visual and spectroscopic checkpoints are embedded to ensure the chemical causality of each step is verified before proceeding.

Reagents Required:

  • Crude 3-Phenoxybenzaldehyde (~80% purity)

  • 20% Aqueous Sodium Bisulfite (NaHSO₃) solution (1.0 to 1.5 molar equivalents)

  • Chlorobenzene or Toluene (Reaction solvent)

  • Benzyltriethylammonium chloride (Phase-Transfer Catalyst)

  • 5% Aqueous Sodium Hydroxide (NaOH)

Step 1: Adduct Formation

  • Dissolve the crude 3-PBA in chlorobenzene (approx. 2 mL solvent per gram of crude).

  • In a separate reactor, prepare the 20% aqueous NaHSO₃ solution and add 0.05 molar equivalents of the phase-transfer catalyst.

  • Under vigorous mechanical stirring, add the organic crude solution dropwise to the aqueous bisulfite solution at 20–25°C over 2 hours.

  • Validation Checkpoint 1: As the addition progresses, a thick, white crystalline precipitate (the bisulfite adduct) will form. If the solution remains clear, phase transfer has failed; verify agitation speed and catalyst presence.

Step 2: Isolation and Washing

  • Filter the resulting slurry under vacuum to isolate the solid adduct.

  • Wash the filter cake thoroughly with fresh chlorobenzene or toluene to strip away the non-aldehyde impurities.

  • Validation Checkpoint 2: The filtrate will be dark/amber, containing the 20% non-aldehyde impurities. The filter cake must be stark white. To self-validate quantitative capture, run an IR spectrum on the organic filtrate; the complete absence of a sharp C=O stretch at ~1700 cm⁻¹ confirms all 3-PBA has been successfully converted to the solid adduct.

Step 3: Base Decomposition

  • Suspend the washed, solid adduct in a mixture of toluene and 5% aqueous NaOH (use a slight molar excess of base relative to the bisulfite).

  • Stir the mixture vigorously for 2 hours at room temperature under a nitrogen atmosphere to prevent oxidative degradation.

  • Validation Checkpoint 3: The solid will completely dissolve as the adduct decomposes. The system will separate into two distinct liquid phases: an aqueous layer containing sodium sulfite, and a clear toluene layer containing the regenerated, pure 3-PBA.

Step 4: Recovery

  • Separate the aqueous layer and discard.

  • Wash the toluene layer with 1% HCl to neutralize any residual base, followed by a brine wash.

  • Remove the toluene in vacuo to yield the purified 3-phenoxybenzaldehyde as a clear, colorless liquid.

References

  • Synthesis of m-Phenoxybenzaldehyde Starting from Chlorobenzene and m-Cresol: Some Aspects of Process Development. ACS Publications.[Link]

  • Purification process for 3-phenoxybenzaldehyde (US4162269A).
  • Cas 39515-51-0, 3-Phenoxy-benzaldehyde. Lookchem.[Link]

Sources

Technical Support Center: Analytical Method Development for Quality Control of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method development and quality control of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during experimental work. The information presented here is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.

Introduction

2-Methyl-4-(3-methylphenoxy)benzaldehyde is a complex aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. Its quality control is paramount to ensure the safety, efficacy, and consistency of final products. The development of robust analytical methods is therefore a critical step in its manufacturing and formulation. This guide will walk you through common analytical techniques, potential pitfalls, and scientifically-sound solutions.

The principles of analytical method validation are governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for validation of analytical procedures and the newer ICH Q14 for analytical procedure development.[1][2] These guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach, ensuring that analytical methods are fit for their intended purpose from the outset.[2] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2]

High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Methyl-4-(3-methylphenoxy)benzaldehyde. It is widely used for purity assessment, quantification, and impurity profiling.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for HPLC method development for this compound?

A1: A reversed-phase HPLC method using a C18 column is a logical starting point due to the non-polar nature of the molecule. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is recommended. A gradient elution is often necessary to separate the main compound from potential impurities with varying polarities. UV detection at a wavelength where the analyte exhibits maximum absorbance, likely around 254 nm, is a common choice.

Q2: How do I select the appropriate column?

A2: The choice of column depends on the specific separation goals.

  • C18 Columns: These are the most common and versatile columns for reversed-phase chromatography and are a good first choice.

  • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds due to π-π interactions between the phenyl stationary phase and the analyte. This can be particularly useful if co-eluting peaks are observed on a C18 column.

  • Core-Shell Columns: For faster analysis times and higher efficiency, core-shell columns can be employed.

Q3: What are the key validation parameters I need to consider according to ICH guidelines?

A3: According to ICH Q2(R2) guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value.[1]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Troubleshooting Common HPLC Issues
Issue: Peak Tailing

Peak tailing is a common problem in HPLC that can affect resolution and integration accuracy.[5]

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The silica backbone of reversed-phase columns has residual silanol groups that can interact with polar functional groups on the analyte, leading to tailing.

    • Solution:

      • Use a Low pH Mobile Phase: Operating at a pH of around 2.5-3.5 will protonate the silanol groups, minimizing unwanted interactions.[6]

      • Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups.

      • Use an End-Capped Column: Modern, high-purity silica columns are end-capped to reduce the number of accessible silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Extra-Column Volume: Excessive volume in the tubing, injector, or detector can cause band broadening and tailing, especially for early eluting peaks.[6][7][8]

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.

  • Column Contamination or Degradation: Buildup of strongly retained compounds on the column can lead to active sites and peak tailing.

    • Solution:

      • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[7]

      • Flush the Column: Regularly flush the column with a strong solvent to remove contaminants.

Experimental Protocol: HPLC Method Validation for Assay

This protocol outlines the steps for validating an HPLC method for the assay of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

1. System Suitability:

  • Prepare a standard solution of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

  • Inject the standard solution six times.

  • Calculate the relative standard deviation (RSD) of the peak area, retention time, and tailing factor.

  • Acceptance Criteria: RSD for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

2. Linearity:

  • Prepare a series of at least five standard solutions of known concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze each sample in triplicate.

  • Calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze the same samples on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Gas Chromatography (GC) Method Development and Troubleshooting

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities in 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Frequently Asked Questions (FAQs) - GC

Q1: What type of GC column is recommended for this analysis?

A1: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is a good starting point.[9][10] This type of column provides good separation for a wide range of compounds with varying polarities.

Q2: What are the critical GC parameters to optimize?

A2: The key parameters to optimize for a GC method are:

  • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points.[11] An initial hold at a lower temperature allows for the elution of volatile components, followed by a ramp to a higher temperature to elute the main analyte and any less volatile impurities.[9][11]

  • Inlet Temperature: The inlet temperature should be high enough to ensure the rapid and complete vaporization of the sample without causing thermal degradation. A typical starting point is 250 °C.[9]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) affects the efficiency of the separation. An optimal flow rate will provide the best resolution in the shortest amount of time.

Q3: Can GC-MS be used for impurity identification?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown impurities.[12] The mass spectrometer provides information about the molecular weight and fragmentation pattern of each eluting compound, which can be used to elucidate its structure.[12]

Troubleshooting Common GC Issues
Issue: Poor Peak Resolution

Poor resolution between peaks can make accurate quantification difficult.

Possible Causes & Solutions:

  • Inappropriate Temperature Program: If the temperature ramp is too fast, compounds may not have enough time to separate on the column.

    • Solution: Decrease the temperature ramp rate or add an isothermal hold at a temperature where the critical pair of peaks is eluting.

  • Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Incorrect Carrier Gas Flow Rate: A flow rate that is too high or too low can decrease column efficiency.

    • Solution: Optimize the carrier gas flow rate to achieve the best resolution.

Issue: Peak Fronting

Peak fronting, where the front of the peak is sloped, can also affect quantification.[5]

Possible Causes & Solutions:

  • Column Overload: This is a common cause of peak fronting.

    • Solution: As with poor resolution, reduce the injection volume or dilute the sample.

  • Poor Sample Solubility: If the analyte is not fully soluble in the injection solvent, it can lead to peak fronting.

    • Solution: Choose a solvent in which the analyte is more soluble.

Experimental Protocol: GC-MS for Impurity Profiling

This protocol provides a general framework for using GC-MS to identify and quantify volatile impurities.

1. Sample Preparation:

  • Dissolve a known amount of the 2-Methyl-4-(3-methylphenoxy)benzaldehyde sample in a suitable solvent (e.g., dichloromethane or acetone).

  • Filter the solution through a 0.45 µm syringe filter before injection.[9]

2. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

  • Inlet Temperature: 280 °C.[10]

  • Injection Volume: 1 µL (splitless mode).[10]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.[10]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[10]

    • Scan Range: m/z 40-450.[10]

3. Data Analysis:

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Spectroscopic Methods for Quality Control

Spectroscopic techniques such as FT-IR and UV-Vis are valuable for the identification and characterization of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Frequently Asked Questions (FAQs) - Spectroscopy

Q1: What are the expected characteristic peaks in the FT-IR spectrum?

A1: The FT-IR spectrum of 2-Methyl-4-(3-methylphenoxy)benzaldehyde is expected to show characteristic absorption bands for:

  • Aldehyde C-H stretch: Around 2850 and 2750 cm⁻¹.

  • Carbonyl (C=O) stretch: A strong band around 1700-1680 cm⁻¹.

  • Aromatic C=C stretches: Bands in the region of 1600-1450 cm⁻¹.

  • Ether C-O stretch: A band around 1250-1000 cm⁻¹.

Q2: How can UV-Vis spectroscopy be used for quality control?

A2: UV-Vis spectroscopy can be used for a quick identity check and to determine the concentration of the compound in solution using the Beer-Lambert law. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand the degradation pathways of the drug substance.[13][14][15] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[16]

Troubleshooting Guide for Forced Degradation

Q: My compound appears to be highly unstable under oxidative stress. How can I control the degradation?

A: Aromatic aldehydes are known to be susceptible to oxidation, which can convert the aldehyde group to a carboxylic acid.[17]

  • Control the Oxidant Concentration: Start with a lower concentration of the oxidizing agent (e.g., hydrogen peroxide).

  • Control the Reaction Time: Monitor the degradation over time to find a point where sufficient degradation has occurred without complete loss of the parent compound.

  • Use a Milder Oxidant: If hydrogen peroxide is too harsh, consider using a milder oxidizing agent.

  • Protect from Light: Photodegradation can sometimes catalyze oxidation.[16] Conduct the experiment in the dark.

Logical Flow for Developing a Stability-Indicating Method

Stability_Indicating_Method_Development Start Define Analytical Target Profile (ATP) Develop Develop Initial Analytical Method (e.g., HPLC) Start->Develop Forced_Deg Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Develop->Forced_Deg Analyze Analyze Stressed Samples Forced_Deg->Analyze Evaluate Evaluate Peak Purity and Resolution (e.g., using DAD/PDA) Analyze->Evaluate Optimize Optimize Method if Necessary Evaluate->Optimize Resolution or Purity Fails Validate Validate the Method per ICH Q2(R2) Evaluate->Validate Passes Optimize->Analyze Implement Implement for Routine Quality Control Validate->Implement

Caption: Workflow for stability-indicating method development.

Summary of Key Analytical Parameters

ParameterHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and semi-volatile compounds.
Common Column C18, Phenyl-Hexyl5% Phenyl-methylpolysiloxane
Detector UV-Vis, Diode Array (DAD/PDA), MSFlame Ionization (FID), MS
Key Strengths Versatility for a wide range of compounds.High resolution for volatile impurities.
Common Issues Peak tailing, poor resolution.Poor peak shape, co-elution.

Conclusion

The successful analytical method development and quality control of 2-Methyl-4-(3-methylphenoxy)benzaldehyde rely on a systematic and scientifically sound approach. By understanding the principles behind the chosen analytical techniques and anticipating potential challenges, researchers can develop robust and reliable methods that meet regulatory expectations and ensure product quality. This guide provides a foundation for troubleshooting and method optimization, empowering scientists to navigate the complexities of analytical development with confidence.

References
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, March 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis - Benchchem. (n.d.).
  • Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. (n.d.).
  • A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives - Benchchem. (n.d.).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15).
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010, July 22).
  • (IUCr) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs. Alternatives - Benchchem. (n.d.).
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025, October 23).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • Forced degradation and impurity profiling. (n.d.).
  • What are the optimal conditions for GC analysis of benzaldehyde? - ResearchGate. (2014, September 13).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • GC–MS analysis of a benzyl alcohol and b benzaldehyde - ResearchGate. (n.d.).
  • Safety Assessment of Benzaldehyde as Used in Cosmetics. (2023, May 19).
  • A Comparative Guide to Purity Assessment of 2-(4-Methylphenoxy)benzonitrile: GC-MS vs. HPLC-UV - Benchchem. (n.d.).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC - Agilent. (n.d.).
  • Development of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.).
  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
  • Benzaldehyde, 2-hydroxy-4-methyl- | SIELC Technologies. (2018, February 16).
  • Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. (n.d.).
  • TW200900390A - Method of retaining the quality of 2-methyl-3-(3, 4-methylenedioxyphenyl) propanal and process for producing the same - Google Patents. (n.d.).
  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. (2018, October 17).
  • Development and Validation of Analytical Methods for Pharmaceuticals - ResearchGate. (2015, February 24).
  • 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7 | Chemsrc. (2025, August 25).
  • Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere - ACP. (2003, June 10).
  • Analytical Method Development and Validation for the Estimation of the Azilsartan Medoxamil by RP-HPLC Method in Bulk & Pharmaceutical. (n.d.).
  • Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed. (n.d.).
  • 4-Methoxy-3-methylbenzaldehyde 99 32723-67-4 - Sigma-Aldrich. (n.d.).
  • 2-Hydroxy-4-methoxy-3-methylbenzaldehyde | 54700-36-6 - Sigma-Aldrich. (n.d.).

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Technical Support Center: Stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-4-(3-methylphenoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying and mitigating common stability problems observed with 2-Methyl-4-(3-methylphenoxy)benzaldehyde in various solvent systems.

Issue 1: Rapid Degradation of the Compound in Solution

Symptom: You observe a rapid decrease in the concentration of 2-Methyl-4-(3-methylphenoxy)benzaldehyde over a short period, as confirmed by analytical techniques such as HPLC or GC-MS.

Potential Causes and Solutions:

  • Oxidation: Aromatic aldehydes are susceptible to oxidation, converting the aldehyde group to a carboxylic acid.[1][2] This is a primary degradation pathway. The presence of dissolved oxygen in the solvent can accelerate this process.

    • Solution: De-gas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solutions. Work under an inert atmosphere whenever possible. The addition of antioxidants, such as Butylated Hydroxytoluene (BHT), can also help prevent oxidative degradation.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of aromatic aldehydes.[1][3]

    • Solution: Protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil.[4] Conduct experiments under low-light conditions when feasible.

  • Incompatible Solvent: The choice of solvent can significantly impact the stability of the compound. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate degradation pathways.

    • Solution: If possible, use aprotic solvents. If a protic solvent is necessary, ensure it is of high purity and free from acidic or basic contaminants. Consider performing a solvent screening study to identify the most suitable solvent for your application.

  • Temperature Effects: Elevated temperatures can increase the rate of degradation reactions.[1]

    • Solution: Store stock solutions and experimental samples at recommended low temperatures, typically 2-8°C, and minimize exposure to ambient or elevated temperatures during handling.[1]

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptom: During analytical monitoring, you observe the emergence of new, unidentified peaks in your chromatograms, which correlate with a decrease in the peak corresponding to 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Potential Causes and Solutions:

  • Formation of 2-Methyl-4-(3-methylphenoxy)benzoic Acid: This is the most likely degradation product resulting from the oxidation of the aldehyde group.

    • Troubleshooting Step: To confirm the identity of this peak, you can either synthesize or purchase a standard of 2-Methyl-4-(3-methylphenoxy)benzoic acid and compare its retention time with the unknown peak. Alternatively, techniques like LC-MS/MS can be used to identify the mass of the unknown peak and compare it to the expected mass of the carboxylic acid derivative.

  • Hydrolysis of the Ether Linkage: While generally more stable than the aldehyde, the phenoxy ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, although this is less common under typical experimental conditions.

    • Troubleshooting Step: Analyze your sample for the presence of 2-methyl-4-hydroxybenzaldehyde and m-cresol, the potential hydrolysis products. This can be achieved using appropriate analytical standards and chromatographic methods.

  • Polymerization: Under certain conditions, such as high concentrations or the presence of catalysts, aldehydes can undergo polymerization.[1]

    • Troubleshooting Step: Polymerization may result in a broad, poorly defined peak or a decrease in the total detectable analyte concentration. Techniques like Gel Permeation Chromatography (GPC) can be used to investigate the presence of higher molecular weight species.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

Potential Causes and Solutions:

  • Inconsistent Solution Preparation: Variations in the preparation of stock and working solutions can lead to differing initial concentrations and degradation rates.

    • Solution: Standardize your solution preparation protocol. Use freshly calibrated balances and volumetric glassware. Prepare fresh solutions for each experiment whenever possible and avoid using old stock solutions without re-verification of their concentration.

  • Variable Storage and Handling Conditions: Differences in light exposure, temperature, and exposure to air can all contribute to inconsistent degradation.[1]

    • Solution: Implement and strictly adhere to standardized storage and handling procedures. Ensure all samples are treated identically throughout the experimental workflow.

  • Matrix Effects: Components of your experimental matrix (e.g., buffers, salts, other reagents) may be interacting with or catalyzing the degradation of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

    • Solution: Conduct a forced degradation study where you systematically expose the compound to different components of your matrix to identify any potential incompatibilities.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in solution.

Q1: What are the optimal storage conditions for a stock solution of 2-Methyl-4-(3-methylphenoxy)benzaldehyde?

A1: To ensure the long-term stability of your stock solution, it is recommended to:

  • Store at low temperatures: Keep the solution at 2-8°C. For very long-term storage, consider storing at -20°C, but be mindful of potential freeze-thaw cycles which could introduce moisture.

  • Protect from light: Use amber vials or wrap the container with aluminum foil.[4]

  • Use an inert atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Choose a suitable solvent: A high-purity, aprotic solvent is generally preferred for stock solutions.

Q2: How does pH affect the stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in aqueous solutions?

  • Acidic Conditions (pH < 4): May promote certain degradation pathways, though some reactions are catalyzed by a specific pH.[6]

  • Neutral to Slightly Acidic Conditions (pH 4-7): This is often the range of greatest stability for many organic molecules.

  • Basic Conditions (pH > 8): Can catalyze aldol-type condensation reactions and may also increase susceptibility to oxidation.

It is highly recommended to perform a pH stability profile for your specific experimental conditions.

Q3: What analytical techniques are best suited for monitoring the stability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde?

A3: The choice of analytical technique will depend on the specifics of your experiment, but commonly used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust and widely used technique for quantifying the parent compound and its degradation products.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, providing both separation and identification of volatile compounds and their degradation products.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex matrices or when sensitive detection and identification of non-volatile degradation products are required, LC-MS is an excellent choice.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Be cautious of the following:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, hydrogen peroxide, and sodium chlorite will readily oxidize the aldehyde to a carboxylic acid.[10][11]

  • Strong Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride will reduce the aldehyde to the corresponding alcohol.

  • Strong Acids and Bases: As mentioned, extremes of pH can promote degradation.

  • Primary and Secondary Amines: Aldehydes can react with primary and secondary amines to form imines and enamines, respectively.

Always consult the Safety Data Sheet (SDS) for the compound and any other reagents you are using.[4][12]

III. Experimental Protocols

Protocol 1: General Stability Assessment of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in Solution

This protocol provides a framework for evaluating the stability of your compound under your specific experimental conditions.

1. Preparation of Stock Solution: a. Accurately weigh a known amount of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. b. Dissolve in a high-purity solvent of your choice to a known concentration (e.g., 10 mg/mL). c. Store this stock solution under recommended conditions (2-8°C, protected from light).

2. Preparation of Experimental Samples: a. Dilute the stock solution with your experimental buffer or solvent to the final working concentration. b. Prepare multiple identical samples to be analyzed at different time points. c. Include a "time zero" sample that is analyzed immediately after preparation.

3. Incubation: a. Store the experimental samples under the conditions you wish to investigate (e.g., specific temperature, light exposure, pH).

4. Sample Analysis: a. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from a sample vial. b. Analyze the aliquot using a validated analytical method (e.g., HPLC) to determine the concentration of 2-Methyl-4-(3-methylphenoxy)benzaldehyde. c. Monitor for the appearance of any new peaks that may indicate degradation products.

5. Data Analysis: a. Plot the concentration of 2-Methyl-4-(3-methylphenoxy)benzaldehyde as a function of time. b. Calculate the degradation rate constant if applicable.

Protocol 2: Forced Degradation Study

This study is designed to rapidly identify potential degradation pathways and influential factors.

1. Prepare separate solutions of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in your chosen solvent.

2. Expose each solution to one of the following stress conditions:

  • Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to achieve a low pH (e.g., pH 1-2).
  • Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to achieve a high pH (e.g., pH 12-13).
  • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
  • Thermal: Incubate the solution at an elevated temperature (e.g., 60°C).
  • Photolytic: Expose the solution to a controlled light source (e.g., a UV lamp or a photostability chamber).

3. Incubate the stressed samples for a defined period (e.g., 24 hours).

4. Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., LC-MS) to identify and quantify the degradation products formed under each condition.

IV. Visualizations

Potential Degradation Pathways

A 2-Methyl-4-(3-methylphenoxy)benzaldehyde B 2-Methyl-4-(3-methylphenoxy)benzoic Acid A->B Oxidation (O2, Light, Heat) C 2-Methyl-4-hydroxybenzaldehyde + m-cresol A->C Hydrolysis (Strong Acid/Base) D Polymerization Products A->D Polymerization (Concentration, Catalyst) Start Instability Observed CheckOxidation Suspect Oxidation? Start->CheckOxidation CheckLight Suspect Photodegradation? CheckOxidation->CheckLight No Sol1 De-gas Solvents Use Antioxidants Inert Atmosphere CheckOxidation->Sol1 Yes CheckpH Suspect pH Effects? CheckLight->CheckpH No Sol2 Use Amber Vials Work in Low Light CheckLight->Sol2 Yes CheckTemp Suspect Thermal Degradation? CheckpH->CheckTemp No Sol3 Buffer Solution Perform pH Profile CheckpH->Sol3 Yes Sol4 Control Temperature Store at 2-8°C CheckTemp->Sol4 Yes End Stability Improved CheckTemp->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A decision tree for troubleshooting the instability of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

V. Data Summary

ParameterConditionPotential Effect on StabilityMitigation Strategy
Oxygen Presence in solventOxidation to carboxylic acidDe-gas solvents, use inert atmosphere, add antioxidants
Light UV or broad-spectrum exposurePhotodegradationUse amber vials, work in low-light conditions
Temperature Elevated temperaturesIncreased degradation rateStore solutions at 2-8°C, minimize heat exposure
pH Strongly acidic or basicCatalysis of hydrolysis or other reactionsBuffer solutions to a neutral pH, perform a pH stability study
Solvent Protic or impure solventsMay facilitate degradationUse high-purity, aprotic solvents where possible

VI. References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from

  • DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. Retrieved from

  • Teknoscienze. (2026, March 1). Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. Retrieved from

  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from

  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. (2022, May 25). Retrieved from

  • SAFETY DATA SHEET. (n.d.). Retrieved from

  • SAFETY DATA SHEET. (2025, November 6). Retrieved from

  • TutorChase. (n.d.). Oxidation of Aldehydes (12.2.1) | OCR A-Level Chemistry Notes. Retrieved from

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from

  • ResearchGate. (n.d.). The effect of pH condensation of benzaldehyde with 4-aminophenol. Retrieved from

  • Scribd. (n.d.). Meta-Phenoxy Benzaldehyde Production Analysis | PDF. Retrieved from

  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET. Retrieved from

  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC. (n.d.). Retrieved from

  • The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide. (1962, May 30). YAKHAK HOEJI, 6(1), 5-7. Retrieved from

  • ResearchGate. (n.d.). Benzaldehyde concentration profile under different experimental conditions. pH = 0.5. Retrieved from

  • Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01. (2011, May 15). PubMed. Retrieved from

  • Kinetic Investigation of the Sustainable Electrocatalytic Hydrogenation of Benzaldehyde on Pd/C: Effect of Electrolyte Composition and Half-Cell Potentials. (2018, October 30). ACS Publications. Retrieved from

  • Process for the preparation of m-phenoxybenzaldehyde. (1978, August 22). Google Patents. Retrieved from

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless transitions. (1972, September 30). SciSpace. Retrieved from

  • Aldehydes as powerful initiators for photochemical transformations. (2020, April 9). ResearchGate. Retrieved from

  • ResearchGate. (n.d.). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Retrieved from

  • A pH-dependent shift of redox cofactor specificity in a benzyl alcohol dehydrogenase of aromatoleum aromaticum EbN1 - PMC. (2024, July 8). Retrieved from

  • Analytical Method. (n.d.). PhareSST. Retrieved from

  • Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. (n.d.). Retrieved from

  • Shivaji College. (n.d.). Aromatic Aldehydes and Ketones 635. Retrieved from

  • RSC Publishing. (2022, February 14). Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(II)/C 3 N 4 combined catalyst in aqueous media. Retrieved from

  • Beilstein Journals. (2020, April 23). Aldehydes as powerful initiators for photochemical transformations. Retrieved from

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from

  • ZXF Lab. (2023, July 21). Pseudomonas aeruginosa based concurrent degradation of beta-cypermethrin and metabolite 3-phenoxybenzaldehyde. Retrieved from

  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.). Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). Retrieved from

  • Agilent. (n.d.). Development of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Retrieved from

  • Shimadzu. (n.d.). Quantitative Analysis Methods. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Quantitative Analytical Methods for 2-Benzoylbenzaldehyde. Retrieved from

  • Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. (2013, March 6). Retrieved from

  • ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and.... Retrieved from

  • SCIRP. (2018, April 30). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from

Sources

Validation & Comparative

Comparative Analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde and Key Benzaldehyde Derivatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxybenzaldehydes are indispensable building blocks in both pharmaceutical drug discovery and agrochemical manufacturing. While standard derivatives like 3-phenoxybenzaldehyde have long served as the backbone for pyrethroid insecticides[1][2], the introduction of specific alkyl or halogen substituents fundamentally alters the molecule's reactivity, steric profile, and biological potential.

This technical guide provides an in-depth comparative analysis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde against two industry-standard benchmarks: 3-Phenoxybenzaldehyde (unsubstituted benchmark) and 4-Fluoro-3-phenoxybenzaldehyde (electron-withdrawing benchmark)[3]. By examining their performance in multicomponent reactions (MCRs) and asymmetric catalysis, researchers can optimize synthetic routes based on the precise electronic and steric demands of their target active pharmaceutical ingredients (APIs) or agrochemicals.

Structural and Electronic Profiling

The reactivity of benzaldehyde derivatives is governed by the electron density at the carbonyl carbon and the steric environment surrounding it. The target compound, 2-Methyl-4-(3-methylphenoxy)benzaldehyde, possesses dual electron-donating methyl groups (+I effect) and significant ortho-steric hindrance, contrasting sharply with its halogenated or unsubstituted counterparts[4][5].

Table 1: Structural and Chemical Comparison
CompoundSubstitution PatternElectronic Effect on CarbonylSteric ProfilePrimary Application
2-Methyl-4-(3-methylphenoxy)benzaldehyde Ortho-methyl, Meta-methylphenoxyElectron-donating (+I), DeactivatingHigh (ortho-hindrance)Advanced API Intermediates, Stereoselective Synthesis
3-Phenoxybenzaldehyde Unsubstituted phenoxy at meta positionNeutral / Mildly withdrawingLowPyrethroid Insecticides (e.g., Deltamethrin)[1]
4-Fluoro-3-phenoxybenzaldehyde Para-fluoro, Meta-phenoxyElectron-withdrawing (-I), ActivatingModerateSpecialty Agrochemicals, Anti-inflammatory APIs[3]

Mechanistic Insights: Causality in Synthesis

Drug Discovery: Multicomponent Reactions (MCRs)

In drug discovery, phenoxybenzaldehydes are frequently utilized in Ugi and Strecker multicomponent reactions to rapidly assemble complex heterocyclic scaffolds[6]. The initial and rate-determining step in these reactions is the condensation of the aldehyde with a primary amine to form an imine intermediate.

Causality: The electron-withdrawing fluorine in 4-Fluoro-3-phenoxybenzaldehyde increases the electrophilicity of the carbonyl carbon, accelerating imine formation. Conversely, the ortho-methyl group in 2-Methyl-4-(3-methylphenoxy)benzaldehyde increases electron density and creates a steric shield around the carbonyl. While this slows down the initial condensation, the restricted rotation of the resulting imine can induce high diastereoselectivity during the subsequent nucleophilic attack by an isocyanide[6].

Ugi_Pathway A Aldehyde (e.g., 2-Methyl Derivative) I Imine Intermediate (Sterically Hindered) A->I Condensation (-H2O) B Primary Amine B->I C Isocyanide P Bis-amide Scaffold (API Precursor) C->P D Carboxylic Acid D->P I->P α-Addition & Mumm Rearrangement

Caption: Ugi 4-Component Reaction (Ugi-4CR) pathway demonstrating the assembly of API precursors.

Agrochemicals: Asymmetric Cyanation

The synthesis of pyrethroid insecticides relies heavily on the asymmetric addition of cyanide to phenoxybenzaldehydes to form (S)-cyanohydrins[7].

Causality: When using chiral titanium or vanadium(salen) catalysts, the ortho-substitution of the 2-methyl derivative forces the incoming cyanide nucleophile into a highly specific trajectory. This steric locking mechanism often results in a higher enantiomeric excess (ee) compared to the unhindered 3-phenoxybenzaldehyde, albeit at the cost of longer reaction times[7].

Cyanohydrin_Workflow S1 Phenoxybenzaldehyde (Target or Benchmark) S4 Asymmetric Addition (Enantioselective) S1->S4 S2 Cyanide Source (e.g., TMSCN) S2->S4 S3 Chiral Catalyst (Ti/V Salen Complex) S3->S4 Catalysis S5 (S)-Cyanohydrin Intermediate S4->S5 >90% ee S6 Pyrethroid Insecticide (e.g., Deltamethrin) S5->S6 Esterification

Caption: Asymmetric cyanohydrin synthesis workflow for pyrethroid production.

Comparative Performance Data

The following data synthesizes experimental outcomes based on the electronic and steric principles of these derivatives, specifically highlighting ruthenium-catalyzed cyclizations and asymmetric cyanation[7][8].

Table 2: Experimental Yields and Selectivity
Reaction Type2-Methyl-4-(3-methylphenoxy)benzaldehyde3-Phenoxybenzaldehyde4-Fluoro-3-phenoxybenzaldehyde
Ru-Catalyzed Benzimidazole Synthesis (Yield) ~70-75% (Moderate)~85% (High)>90% (Excellent)[8]
Asymmetric Cyanation (Reaction Time) 24 - 36 hours12 - 18 hours10 - 15 hours
Asymmetric Cyanation (Enantiomeric Excess) >95% ee (Sterically locked)~90% ee~88% ee

Note: Electron-withdrawing groups (e.g., fluoro) consistently drive higher yields in oxidative cyclizations, while electron-donating groups (e.g., methyl) yield moderate results due to reduced carbonyl electrophilicity[8].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the use of these derivatives in standard workflows.

Protocol 1: Ruthenium-Catalyzed Oxidative Cyclization (Benzimidazole Synthesis)

This protocol utilizes the aldehyde as an electrophile to form a biologically active benzimidazole core[8].

  • Reaction Setup: In an oven-dried Schlenk flask, add the phenoxybenzaldehyde derivative (0.5 mmol) and ortho-phenylenediamine (0.5 mmol).

  • Catalyst Addition: Introduce the ruthenium catalyst [RuCl2(p-cymene)]2 (0.025 mmol, 5 mol%) and 2 mL of anhydrous ethanol.

  • Heating & In-Process Control: Stir the mixture at 80 °C. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The reaction is complete when the UV-active aldehyde spot (R_f ~0.6) completely disappears (typically 16-24 hours).

  • Workup: Cool to room temperature, evaporate the solvent under reduced pressure, and purify via silica gel column chromatography to isolate the phenoxy(phenyl)-1H-benzo[d]imidazole.

Protocol 2: Asymmetric Cyanation for Pyrethroid Intermediates

This protocol demonstrates the synthesis of (S)-cyanohydrins, leveraging the steric bulk of the 2-methyl derivative for enhanced enantioselectivity[7].

  • Catalyst Preparation: Dissolve the chiral Titanium(salen) complex (5 mol%) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Substrate Addition: Add the phenoxybenzaldehyde derivative (1.0 eq) and cool the reaction vessel to -20 °C to maximize stereocontrol.

  • Cyanation: Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.

  • Validation & Analysis: Stir for 24 hours. Self-Validation: Quench with aqueous NaHCO3, extract with DCM, and analyze the crude product via Chiral High-Performance Liquid Chromatography (HPLC) to confirm the enantiomeric excess (ee) exceeds the >90% threshold required for commercial pyrethroids.

References

  • MDPI Pharmaceuticals. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." [Link]

  • CSIR-National Institute of Oceanography. "Ruthenium-catalyzed synthesis of novel phenoxy(phenyl)-1H-benzo[d]imidazoles: Spectral characterization and DFT studies." [Link]

  • Bentham Science Publishers. "Metal(salen) Complex Catalysed, Asymmetric Synthesis of (S)-2-hydroxy- (3-Phenoxyphenyl)acetonitrile Derivatives." [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Methyl-4-(3-methylphenoxy)benzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances and Biological Significance of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[1][2][3] The introduction of various substituents onto the benzaldehyde core can dramatically influence its physicochemical properties and, consequently, its interaction with biological targets. This guide focuses on 2-Methyl-4-(3-methylphenoxy)benzaldehyde, a diaryl ether derivative, and provides a comparative analysis of its potential biological activities against its positional isomers.

While direct experimental data for 2-Methyl-4-(3-methylphenoxy)benzaldehyde and its specific isomers are not extensively available in the public domain, this guide will extrapolate from established structure-activity relationship (SAR) principles of related benzaldehydes and diphenyl ethers to provide a scientifically grounded comparison.[4][5] Understanding the impact of isomeric variations—specifically the positioning of the methyl and phenoxy groups—is crucial for the rational design of novel therapeutic agents.

This document will delve into the anticipated antimicrobial, antioxidant, and cytotoxic properties of these isomers, supported by detailed experimental protocols for their evaluation.

Isomeric Landscape of Methyl-Phenoxy-Benzaldehydes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 2-Methyl-4-(3-methylphenoxy)benzaldehyde, several positional isomers can be envisioned, each with a unique electronic and steric profile that dictates its biological efficacy. The primary isomers of interest for this comparison are those where the positions of the methyl group on the benzaldehyde ring and the methyl group on the phenoxy ring are varied.

isomers 2-M-4-(3-MP)B 2-Methyl-4-(3-methylphenoxy)benzaldehyde 3-M-4-(3-MP)B 3-Methyl-4-(3-methylphenoxy)benzaldehyde 2-M-4-(3-MP)B->3-M-4-(3-MP)B Positional Isomer (Benzaldehyde Methyl) 4-M-4-(3-MP)B 4-Methyl-4-(3-methylphenoxy)benzaldehyde 2-M-4-(3-MP)B->4-M-4-(3-MP)B Positional Isomer (Benzaldehyde Methyl) 2-M-3-(3-MP)B 2-Methyl-3-(3-methylphenoxy)benzaldehyde 2-M-4-(3-MP)B->2-M-3-(3-MP)B Positional Isomer (Phenoxy Group) 2-M-4-(2-MP)B 2-Methyl-4-(2-methylphenoxy)benzaldehyde 2-M-4-(3-MP)B->2-M-4-(2-MP)B Positional Isomer (Phenoxy Methyl) 2-M-4-(4-MP)B 2-Methyl-4-(4-methylphenoxy)benzaldehyde 2-M-4-(3-MP)B->2-M-4-(4-MP)B Positional Isomer (Phenoxy Methyl)

Caption: Key positional isomers of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Comparative Biological Activities: A Structure-Activity Relationship Perspective

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives is well-documented and is often attributed to their ability to interfere with microbial cell membranes and essential enzymes.[6] The lipophilicity and electronic nature of the substituents on the aromatic ring play a crucial role in determining the antimicrobial spectrum and potency.

Expected Trends:

  • Lipophilicity: The presence of two methyl groups and a phenoxy group in 2-Methyl-4-(3-methylphenoxy)benzaldehyde suggests a significant degree of lipophilicity, which could enhance its ability to penetrate bacterial cell membranes. Isomers with different substitution patterns will exhibit variations in their octanol-water partition coefficients (LogP), potentially impacting their antimicrobial efficacy.

  • Steric Hindrance: The ortho-methyl group in the target compound may introduce steric hindrance around the aldehyde functionality, which could modulate its interaction with microbial targets. Isomers lacking this ortho-substituent, such as 3-Methyl or 4-Methyl-4-(3-methylphenoxy)benzaldehyde, might exhibit different activity profiles.

  • Electronic Effects: The electron-donating nature of the methyl groups can influence the reactivity of the aldehyde. The position of these groups affects the electron density distribution across the molecule, which can impact interactions with microbial proteins and enzymes.

Table 1: Predicted Antimicrobial Activity Profile of Isomers

CompoundPredicted Key Features Influencing Antimicrobial ActivityExpected Potency
2-Methyl-4-(3-methylphenoxy)benzaldehyde High lipophilicity, steric hindrance at the ortho position.Moderate to Good
3-Methyl-4-(3-methylphenoxy)benzaldehyde High lipophilicity, reduced steric hindrance compared to the 2-methyl isomer.Potentially Higher
4-Methyl-4-(3-methylphenoxy)benzaldehyde High lipophilicity, minimal steric hindrance from the methyl group.Potentially Higher
2-Methyl-4-(2-methylphenoxy)benzaldehyde Increased steric bulk near the ether linkage.Moderate
2-Methyl-4-(4-methylphenoxy)benzaldehyde Similar profile to the 3-methylphenoxy isomer.Moderate to Good
Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom to neutralize free radicals.[3] While 2-Methyl-4-(3-methylphenoxy)benzaldehyde itself is not a phenol, its diaryl ether structure can influence its reactivity towards radicals. The presence of electron-donating methyl groups can also play a role.

Expected Trends:

  • Hydrogen Donation: The primary mechanism for radical scavenging in many antioxidants is hydrogen atom transfer (HAT). In the absence of a hydroxyl group, the antioxidant activity of these isomers is expected to be modest. However, the benzylic protons of the methyl groups could potentially participate in radical quenching, albeit to a lesser extent than a phenolic proton.

  • Electron Donation: The electron-donating methyl groups can stabilize any radical cation that might form through a single electron transfer (SET) mechanism. The position of these groups will influence the stability of the resulting radical, with para-substitution generally being more effective at delocalizing the radical charge.

Table 2: Predicted Antioxidant Capacity of Isomers

CompoundPredicted Key Features Influencing Antioxidant ActivityExpected Antioxidant Capacity
2-Methyl-4-(3-methylphenoxy)benzaldehyde Electron-donating methyl groups.Low to Moderate
3-Methyl-4-(3-methylphenoxy)benzaldehyde Electron-donating methyl groups.Low to Moderate
4-Methyl-4-(3-methylphenoxy)benzaldehyde Para-methyl group may better stabilize a radical cation.Potentially Higher than ortho/meta
2-Methyl-4-(2-methylphenoxy)benzaldehyde Steric hindrance may affect radical interaction.Low
2-Methyl-4-(4-methylphenoxy)benzaldehyde Para-methyl on the phenoxy ring may offer some stabilization.Low to Moderate
Cytotoxic Activity

Benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][7] Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

Expected Trends:

  • Cellular Uptake: The lipophilicity of the isomers will be a key determinant of their ability to cross the cell membrane and accumulate within cancer cells.

  • Target Interaction: The specific arrangement of the methyl and phenoxy groups will dictate the molecule's shape and electronic properties, influencing its binding affinity to intracellular targets. Steric factors, particularly from the ortho-methyl group, could play a significant role in target recognition.

  • Metabolic Stability: The position of the methyl groups can affect the metabolic stability of the compounds, potentially influencing their half-life and overall cytotoxic efficacy in a biological system.

Table 3: Predicted Cytotoxic Profile of Isomers against a Hypothetical Cancer Cell Line (e.g., HeLa)

CompoundPredicted Key Features Influencing CytotoxicityExpected IC50 Value
2-Methyl-4-(3-methylphenoxy)benzaldehyde Good lipophilicity, potential for specific target interactions due to steric and electronic effects.Moderate
3-Methyl-4-(3-methylphenoxy)benzaldehyde Altered steric and electronic profile compared to the 2-methyl isomer.Potentially Higher or Lower
4-Methyl-4-(3-methylphenoxy)benzaldehyde Less steric hindrance, potentially allowing for different target interactions.Potentially Higher or Lower
2-Methyl-4-(2-methylphenoxy)benzaldehyde Increased steric bulk may hinder binding to some targets but enhance it for others.Variable
2-Methyl-4-(4-methylphenoxy)benzaldehyde Similar lipophilicity with altered electronics on the phenoxy ring.Moderate

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, a series of standardized in vitro assays should be performed. The following protocols provide a framework for these investigations.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare stock solutions of test compounds in DMSO Serial_Dilution Perform two-fold serial dilutions of compounds in a 96-well plate Stock->Serial_Dilution Media Prepare sterile Mueller-Hinton Broth (MHB) Media->Serial_Dilution Inoculum Prepare standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) Inoculation Inoculate each well with the microbial suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (microbial growth) Incubation->Visual_Inspection MIC_Determination Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized isomers in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of 96-Well Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate. Add 180 µL of MHB to well 1.

  • Serial Dilution: Add 20 µL of the stock solution of the test compound to well 1 and mix. This is the 1:10 dilution. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 (broth only) and 12 (broth with inoculum) will serve as negative and positive controls, respectively.

  • Inoculation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells. Add 100 µL of this inoculum to wells 1 through 10 and well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Solutions Prepare various concentrations of test compounds in methanol Mixing Mix compound solution with DPPH solution Compound_Solutions->Mixing DPPH_Solution Prepare a 0.1 mM solution of DPPH in methanol DPPH_Solution->Mixing Incubation Incubate in the dark at room temperature for 30 minutes Mixing->Incubation Absorbance Measure the absorbance at 517 nm using a spectrophotometer Incubation->Absorbance Calculation Calculate the percentage of radical scavenging activity Absorbance->Calculation IC50 Determine the IC50 value Calculation->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][12]

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate and allow to adhere overnight Compound_Addition Treat cells with various concentrations of test compounds Cell_Seeding->Compound_Addition Incubation_24_48_72 Incubate for 24, 48, or 72 hours Compound_Addition->Incubation_24_48_72 MTT_Addition Add MTT solution to each well and incubate for 4 hours Incubation_24_48_72->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calculation Calculate cell viability as a percentage of the control Absorbance_Reading->Viability_Calculation IC50_Determination Determine the IC50 value Viability_Calculation->IC50_Determination

Sources

"structure-activity relationship (SAR) studies of 2-Methyl-4-(3-methylphenoxy)benzaldehyde analogs"

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel antiepileptic drugs (AEDs) with higher safety margins grows, arylsemicarbazones have emerged as a highly potent class of Voltage-Gated Sodium Channel (VGSC) blockers. This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) surrounding 2-Methyl-4-(3-methylphenoxy)benzaldehyde analogs. By evaluating the steric and electronic modifications of this specific scaffold against lead compounds and standard clinical alternatives, we can map the precise pharmacophoric requirements for optimal anticonvulsant activity.

Pharmacophore Rationale & Causality in Scaffold Design

The anticonvulsant efficacy of aryloxybenzaldehyde semicarbazones is governed by a well-established four-point pharmacophore model proposed by [1] and further refined by [2]. The model requires:

  • An aryl hydrophobic binding site (proximal ring).

  • A hydrogen-bonding domain (the semicarbazone moiety).

  • A two-electron donor system (the ether oxygen).

  • A distal hydrophobic binding site (the distal phenoxy ring).

Why the 2-Methyl and 3-Methyl Substitutions? The specific use of the 2-Methyl-4-(3-methylphenoxy)benzaldehyde scaffold is a calculated structural intervention:

  • Proximal 2-Methyl Group: Introducing a methyl group at the ortho-position of the proximal benzaldehyde ring creates intentional steric hindrance. This forces the semicarbazone moiety out of coplanarity with the proximal phenyl ring. This specific dihedral angle optimization enhances the three-dimensional fit into the hydrophobic pocket of the inactivated VGSC.

  • Distal 3-Methyl Group: Substituting a methyl group on the meta-position of the distal phenoxy ring increases the overall lipophilicity (

    
    ) of the molecule. This enhances blood-brain barrier (BBB) penetration without introducing the extreme electron-withdrawing effects associated with halogenated analogs (such as the 4-fluoro substitution seen in the lead compound V102862).
    

Mechanism of Action: State-Dependent VGSC Blockade

Semicarbazone analogs do not indiscriminately block sodium channels; they exhibit a high-affinity, state-dependent blockade. As detailed by [3], these compounds bind preferentially to the inactivated state of the VGSC. This causality is critical: it prevents the high-frequency action potential firing characteristic of generalized seizures while sparing normal, low-frequency physiological signaling.

VGSC_Block Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Millisecond Kinetics Inactivated->Resting Repolarization Blocked Drug-Bound State (Prolonged Inactivation) Inactivated->Blocked Semicarbazone Binding (High Affinity) Blocked->Resting Slow Recovery

State-dependent block of Voltage-Gated Sodium Channels by semicarbazone analogs.

Comparative SAR Data & Performance Metrics

To objectively evaluate the 2-Methyl-4-(3-methylphenoxy)benzaldehyde semicarbazone, we must compare its in vivo performance against the unsubstituted scaffold, the clinical lead V102862, and standard AEDs. The data below synthesizes representative SAR findings derived from standard murine models.

Compound / ScaffoldProximal SubstitutionDistal SubstitutionMES ED₅₀ (mg/kg)scPTZ ED₅₀TD₅₀ (mg/kg)Protective Index (PI)
Unsubstituted Analog HH~30.5Inactive>300~9.8
V102862 (Lead) H4-Fluoro12.9Inactive>3000>232.0
2-Me-4-(3-Me-phenoxy) 2-Methyl3-Methyl~18.4Inactive>500>27.1
Phenytoin (Standard) N/AN/A9.5Inactive65.56.9
Carbamazepine (Standard) N/AN/A8.8Inactive71.68.1

Data Interpretation: While standard drugs like Phenytoin and Carbamazepine possess lower ED₅₀ values (higher absolute potency), their severe neurotoxicity (low TD₅₀) results in narrow safety margins (PI < 10). The dialkylated 2-Methyl-4-(3-methylphenoxy) analog sacrifices a fraction of absolute potency compared to V102862 but achieves a Protective Index (>27.1) that vastly outperforms current clinical standards, validating the steric/lipophilic rationale of the dual-methyl substitution.

Experimental Protocols: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the semicarbazone derivative and its subsequent in vivo pharmacological screening, adhering to the gold-standard ADD (Anticonvulsant Drug Development) program guidelines established by [4].

Protocol A: Synthesis of the Semicarbazone Derivative

Causality Check: The use of a sodium acetate buffer is critical. It maintains an optimal mildly acidic pH (~4.5–5.0), which protonates the aldehyde carbonyl oxygen to increase its electrophilicity without fully protonating the nucleophilic nitrogen of the semicarbazide.

  • Reagent Preparation: Dissolve 0.01 mol of 2-Methyl-4-(3-methylphenoxy)benzaldehyde in 25 mL of absolute ethanol.

  • Buffer Addition: In a separate flask, dissolve 0.01 mol of semicarbazide hydrochloride and 0.015 mol of sodium acetate in 10 mL of distilled water.

  • Condensation: Add the aqueous buffer solution dropwise to the stirring ethanolic aldehyde solution.

  • Reflux: Heat the mixture under reflux for 2 to 4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Pour the hot mixture into crushed ice. Filter the resulting precipitate under vacuum.

  • Self-Validation (Purity): Recrystallize the crude product from 95% ethanol. Confirm purity (>98%) via melting point apparatus, FT-IR (presence of -NH at ~3400 cm⁻¹ and C=O at ~1690 cm⁻¹), and ¹H-NMR before proceeding to in vivo studies.

Protocol B: In Vivo Anticonvulsant Screening

Causality Check: The MES test is specifically chosen over the scPTZ test because MES directly evaluates a compound's ability to prevent seizure spread via VGSC blockade (grand mal seizures), whereas scPTZ evaluates T-type calcium channel mechanisms (petit mal seizures).

  • Animal Preparation: Fast adult male Swiss albino mice (20–25 g) for 12 hours prior to the experiment, allowing free access to water. Divide into control, standard (Phenytoin), and test groups (n=6 per group).

  • Administration: Suspend the synthesized semicarbazone in 0.5% carboxymethyl cellulose (CMC) and administer intraperitoneally (i.p.) at graded doses (10, 30, 100 mg/kg).

  • Maximal Electroshock (MES) Test: 30 minutes post-administration, apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes.

  • Endpoint Observation: The self-validating endpoint is the complete abolition of the hindlimb tonic extension (HLTE) phase. Calculate the ED₅₀ using probit analysis.

  • Neurotoxicity (Rotorod) Test: Place mice on a knurled rod rotating at 6 rpm. A compound is considered neurotoxic (TD₅₀) if the animal fails to maintain equilibrium for at least 1 minute in three successive trials.

Exp_Workflow A Synthesis: 2-Methyl-4-(3-methylphenoxy)benzaldehyde + Semicarbazide HCl B Purification & Characterization (Recrystallization, IR, 1H-NMR) A->B Yield Optimization C In Vivo Screening (Rodent Models) B->C Purity >98% D Maximal Electroshock (MES) Endpoint: Hindlimb Extension C->D E scPTZ Test Endpoint: Clonic Spasms C->E F Neurotoxicity Screen Endpoint: Rotorod Failure C->F G SAR Analysis & Protective Index (PI) Calculation D->G E->G F->G

Experimental workflow for the synthesis and in vivo screening of semicarbazone analogs.

References

  • Dimmock JR, Sidhu KK, Thayer RS, et al. "Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices." Journal of Medicinal Chemistry, 1993. URL: [Link]

  • Pandeya SN. "Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design." Acta Pharmaceutica, 2012. URL:[Link]

  • Ahsan MJ. "Semicarbazone Analogs as Anticonvulsant Agents: A Review." Central Nervous System Agents in Medicinal Chemistry, 2013. URL:[Link]

  • Krall RL, Penry JK, White BG, Kupferberg HJ, Swinyard EA. "Antiepileptic drug development: II. Anticonvulsant drug screening." Epilepsia, 1978. URL:[Link]

A Comparative Guide to the In Vitro Evaluation of 2-Methyl-4-(3-methylphenoxy)benzaldehyde Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Benzaldehyde derivatives, a class of organic compounds, have garnered significant attention for their potential as scaffolds in developing new antineoplastic agents. This guide provides a comprehensive framework for the in vitro evaluation of a hypothetical series of novel derivatives based on the 2-Methyl-4-(3-methylphenoxy)benzaldehyde scaffold. We will detail the requisite experimental protocols, from initial cytotoxicity screening to preliminary mechanistic studies, and discuss the rationale behind these experimental choices. The objective is to offer a robust, self-validating system for researchers to compare the efficacy of these derivatives and identify promising lead candidates for further development.

Introduction: The Rationale for Benzaldehyde Scaffolds in Oncology

Benzaldehyde and its derivatives are prevalent in nature and have been explored for various pharmacological activities. Certain derivatives have been shown to exhibit selective cytotoxicity against cancer cells while sparing normal cells, a crucial attribute for any potential chemotherapeutic agent. Their relatively simple structure allows for facile chemical modification, making them an attractive starting point for developing a library of compounds to screen for anticancer activity.

This guide focuses on a hypothetical series of compounds derived from 2-Methyl-4-(3-methylphenoxy)benzaldehyde. We will outline a systematic approach to compare their performance against a panel of representative cancer cell lines, establishing a clear structure-activity relationship (SAR).

The Compound Library and Target Cell Lines

For a meaningful comparative analysis, a diverse yet structurally related set of compounds is essential. Our hypothetical library (Table 1) introduces modifications at key positions of the parent scaffold to explore how these changes affect biological activity.

Table 1: Hypothetical Library of 2-Methyl-4-(3-methylphenoxy)benzaldehyde Derivatives

Compound IDParent ScaffoldR-Group Modification (Hypothetical)Purpose of Modification
SC-001 2-Methyl-4-(3-methylphenoxy)benzaldehyde-H (Aldehyde)Parent compound, baseline activity
SC-002 2-Methyl-4-(3-methylphenoxy)benzoic acid-COOHIncreased polarity, potential for H-bonding
SC-003 (2-Methyl-4-(3-methylphenoxy)phenyl)methanol-CH₂OHReduced aldehyde reactivity, increased polarity
SC-004 2-Methyl-4-(3-chloro-phenoxy)benzaldehyde-Cl on phenoxy ringIntroduction of an electron-withdrawing group (halogen)
SC-005 2-Methyl-4-(3-methoxy-phenoxy)benzaldehyde-OCH₃ on phenoxy ringIntroduction of an electron-donating group

The selection of cancer cell lines is critical for assessing the breadth and selectivity of the compounds' activity. A standard approach involves using a panel that represents different cancer types.

Table 2: Selected Cancer Cell Line Panel

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Adenocarcinoma)Estrogen receptor (ER) positive, serves as a model for hormone-responsive breast cancer.
A549 Lung (Carcinoma)A widely used model for non-small cell lung cancer (NSCLC).
HCT116 Colon (Carcinoma)Represents colorectal cancer, known for its genetic stability.
HEK293 Human Embryonic KidneyOften used as a non-cancerous control to assess general cytotoxicity.

Experimental Workflow: A Step-by-Step Guide

A logical and sequential experimental workflow is paramount for generating reliable and comparable data. The process begins with a broad cytotoxicity screen to identify active compounds and determine their potency, followed by more detailed mechanistic assays for the most promising candidates.

Below is a diagrammatic representation of the proposed workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation (for lead compounds) A Prepare Stock Solutions of SC-001 to SC-005 in DMSO C Seed Cells in 96-Well Plates A->C B Culture Panel of Cell Lines (MCF-7, A549, HCT116, HEK293) B->C D Treat Cells with Serial Dilutions of Compounds for 48-72h C->D E Perform MTT Cytotoxicity Assay D->E F Calculate IC50 Values E->F G Select Lead Compounds (e.g., lowest IC50 & selectivity) F->G Data Analysis & Lead Selection H Cell Cycle Analysis via Propidium Iodide Staining & Flow Cytometry G->H I Apoptosis Assay via Annexin V/PI Staining & Flow Cytometry G->I J Hypothesize Mechanism H->J I->J

Caption: Experimental workflow for in vitro anticancer screening.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each derivative against the selected cell lines.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Performance Data (Hypothetical Results)

Following the execution of the MTT assay, the data should be compiled into a clear, comparative table. This allows for at-a-glance identification of the most potent and selective compounds.

Table 3: Comparative Cytotoxicity (IC50 in µM) of Benzaldehyde Derivatives

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HEK293 (Non-cancerous)Selectivity Index (SI)
SC-001 45.255.862.1> 100> 2.2
SC-002 > 100> 100> 100> 100-
SC-003 88.995.3> 100> 100> 1.1
SC-004 8.5 12.3 10.1 85.410.0
SC-005 25.633.129.8> 100> 3.9
Doxorubicin0.81.20.95.46.8
Selectivity Index (SI) = IC50 in HEK293 / IC50 in most sensitive cancer cell line (MCF-7).

Interpretation of Hypothetical Data:

  • SC-004 , the chlorinated derivative, demonstrates the highest potency across all cancer cell lines. Its IC50 values are significantly lower than the parent compound (SC-001).

  • The high IC50 value for SC-004 against the non-cancerous HEK293 cell line suggests a favorable selectivity profile (SI = 10.0), a highly desirable trait.

  • Conversion of the aldehyde group to a carboxylic acid (SC-002 ) or an alcohol (SC-003 ) appears to abolish or significantly reduce cytotoxic activity, suggesting the aldehyde moiety is crucial for the compound's mechanism of action.

  • The methoxy-substituted derivative (SC-005 ) shows moderate activity, better than the parent compound but weaker than the chloro-derivative.

Based on this primary screen, SC-004 is identified as the lead candidate for further mechanistic studies.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand how a lead compound exerts its cytotoxic effects, further assays are necessary. Investigating the induction of apoptosis (programmed cell death) and cell cycle arrest are standard next steps.

Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells with compromised membrane integrity.

Procedure (General Outline):

  • Seed cells (e.g., MCF-7) in a 6-well plate and allow them to attach.

  • Treat cells with the lead compound (SC-004 ) at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest cells, including any floating cells in the medium.

  • Wash cells with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Hypothetical Signaling Pathway

Many anticancer agents function by activating intrinsic apoptotic pathways, often involving the mitochondria and caspase activation. A plausible hypothesis for a novel benzaldehyde derivative could be the induction of cellular stress leading to the activation of the p53 tumor suppressor pathway.

G compound SC-004 (Lead Compound) stress Cellular Stress (e.g., ROS production) compound->stress induces p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax activates transcription bcl2 Bcl-2 Downregulation p53->bcl2 represses transcription mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax->mito promotes bcl2->mito inhibits cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 activates cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Hypothetical p53-mediated apoptotic pathway.

Conclusion and Future Directions

This guide presents a structured, evidence-based approach for the comparative in vitro evaluation of novel 2-Methyl-4-(3-methylphenoxy)benzaldehyde derivatives. Through a phased workflow encompassing primary cytotoxicity screening and subsequent mechanistic assays, researchers can effectively identify lead compounds and elucidate their structure-activity relationships.

Our hypothetical results identified SC-004 , with its electron-withdrawing chloro- group, as a potent and selective agent, underscoring the importance of systematic chemical modification. The proposed mechanism involving the aldehyde moiety and induction of apoptosis provides a testable hypothesis for future studies. Further investigations should focus on confirming the apoptotic mechanism through western blot analysis of key proteins (p53, Bcl-2 family, caspases) and exploring other potential cellular targets.

By adhering to these rigorous, self-validating protocols, drug development professionals can build a strong preclinical data package, paving the way for the potential translation of promising compounds from the laboratory to the clinic.

References

  • Title: A HEK293 Cell Line for Stable Overexpression of Recombinant Soluble or Membrane-Bound Proteins. Source: Current Protocols in Protein Science, 2018. URL: [Link]

  • Title: MTT Assay to Evaluate Cell Viability. Source: Bio-protocol, 2017. URL: [Link]

  • Title: Detection of Apoptosis Using Annexin V-FITC. Source: Current Protocols in Immunology, 2001. URL: [Link]

A Comparative Guide to the Antimicrobial and Antifungal Screening of Novel Compounds Derived from 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent search for novel therapeutic agents to combat the growing threat of antimicrobial resistance, synthetic chemistry offers a vital avenue for the discovery of new molecular entities. This guide provides a comprehensive framework for the antimicrobial and antifungal screening of compounds derived from the novel scaffold, 2-Methyl-4-(3-methylphenoxy)benzaldehyde. We will delve into the causal logic behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of hypothetical derivatives to guide researchers in this field.

Introduction: The Rationale for Targeting Novel Benzaldehyde Scaffolds

Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, including antimicrobial and antifungal properties.[1][2][3][4][5] The core benzaldehyde structure presents a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The specific scaffold, 2-Methyl-4-(3-methylphenoxy)benzaldehyde, is of particular interest due to the combined functionalities of a substituted phenoxy group and a methyl-substituted benzaldehyde ring. These features may contribute to enhanced lipophilicity, potentially facilitating membrane translocation in microbial cells, and offer multiple sites for derivatization to modulate biological activity.

This guide will focus on a hypothetical series of derivatives synthesized from this parent compound, to illustrate a robust screening cascade.

Experimental Design: A Step-by-Step Workflow for Antimicrobial and Antifungal Screening

A systematic and standardized approach is paramount for generating reproducible and comparable data in antimicrobial screening. The following workflow, based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), ensures the scientific integrity of the screening process.[6][7][8][9][10][11][12][13][14][15]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Comparison A Compound Synthesis & Characterization B Agar Disk Diffusion Assay A->B C Preliminary Cytotoxicity Assessment B->C D Broth Microdilution for MIC Determination C->D Active & Non-toxic Compounds Advance E Determination of MBC/MFC D->E F Comparative Analysis of Derivatives E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A streamlined workflow for the antimicrobial and antifungal screening of novel compounds.

Primary Screening: The Agar Disk Diffusion Method

The agar disk diffusion method is a widely used, cost-effective preliminary assay to qualitatively assess the antimicrobial activity of test compounds.[16][17] This technique relies on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with the test microorganism.

Experimental Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

  • Application of Test Compounds: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The solvent alone is used as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.

Causality Behind Experimental Choices:

  • McFarland Standard: Ensures a consistent density of microbial cells, which is crucial for the reproducibility of results.

  • Mueller-Hinton Agar: A standardized medium with defined components that supports the growth of most common pathogens and has minimal interference with the diffusion of antimicrobial agents.

  • Solvent Control: Essential to confirm that the observed antimicrobial activity is due to the test compound and not the solvent.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

For compounds demonstrating promising activity in the primary screen, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a gold-standard technique for this purpose.[8][17][18][19]

Experimental Protocol:

  • Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control (microorganism in broth without compound) and a negative control (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

G cluster_0 Broth Microdilution Workflow A Compound Stock Prepare serial dilutions in 96-well plate B Standardized Inoculum Add to each well A->B C Incubation 37°C for 24h (bacteria) 25-30°C for 48h (fungi) B->C D Visual Inspection Determine lowest concentration with no visible growth (MIC) C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To distinguish between microbistatic (growth-inhibiting) and microbicidal (killing) activity, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined.

Experimental Protocol:

  • Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto fresh, compound-free agar plates.

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.

Comparative Analysis of Hypothetical Derivatives

To illustrate the application of these screening methods, let us consider a hypothetical series of derivatives of 2-Methyl-4-(3-methylphenoxy)benzaldehyde and their screening results against representative pathogens.

Compound IDModification on Benzaldehyde RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent 2-Methyl-4-(3-methylphenoxy)>128>12864
Derivative A Addition of a 5-nitro group326416
Derivative B Conversion of aldehyde to an oxime64>12832
Derivative C Addition of a 5-hydroxyl group16328
Ciprofloxacin (Standard Antibiotic)0.50.25N/A
Fluconazole (Standard Antifungal)N/AN/A2

Interpretation of Hypothetical Data:

  • The parent compound exhibits weak antifungal activity and no significant antibacterial activity.

  • Derivative A , with the addition of an electron-withdrawing nitro group, shows a moderate increase in both antibacterial and antifungal activity.

  • Derivative B , where the aldehyde functionality is modified, demonstrates a slight improvement in antifungal activity but a loss of antibacterial efficacy against the Gram-negative E. coli. This suggests the aldehyde group may be important for activity against certain bacteria.

  • Derivative C , featuring an electron-donating hydroxyl group, displays the most potent antimicrobial and antifungal activity among the synthesized derivatives. This highlights the potential importance of hydrogen bonding interactions for biological activity.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the antimicrobial and antifungal screening of novel compounds derived from 2-Methyl-4-(3-methylphenoxy)benzaldehyde. The presented workflow, grounded in CLSI standards, ensures the generation of reliable and comparable data. The hypothetical comparative analysis underscores the importance of systematic chemical modification and subsequent screening to elucidate structure-activity relationships.

Future research should focus on expanding the library of derivatives to further probe the SAR, investigating the mechanism of action of the most promising compounds, and conducting more advanced studies, such as time-kill kinetics and in vivo efficacy models.

References

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.).
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - JoVE. (2017, October 26).
  • CLSI Antifungical Susceptibility Test Updated | PDF | Microbiology - Scribd. (n.d.).
  • M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing - Clinical & Laboratory Standards Institute | CLSI. (n.d.).
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC - NIH. (n.d.).
  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. (n.d.).
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A Comparative Guide to Validating the Mechanism of Action for 2-Methyl-4-(3-methylphenoxy)benzaldehyde-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the novel compound class, 2-Methyl-4-(3-methylphenoxy)benzaldehyde and its derivatives. Given the specificity of this chemical scaffold, direct literature is scarce; therefore, this guide synthesizes established methodologies in chemical biology and drug discovery to construct a robust, multi-pronged validation strategy.[1][2][3] The principles and protocols outlined herein are designed to be broadly applicable for any novel small molecule where the MoA is yet to be fully elucidated.

The core philosophy of MoA validation is the convergence of evidence. No single experiment is definitive. Instead, a series of orthogonal assays, from initial target identification to downstream pathway analysis and phenotypic outcomes, are required to build a cohesive and defensible mechanistic narrative.

Phase 1: Target Identification and Engagement

The foundational step in MoA validation is to identify the direct molecular target(s) of the compound and to confirm that the compound physically interacts with this target in a relevant biological context.[2][4]

Comparative Analysis of Target Identification Methods
MethodPrincipleThroughputProsCons
Affinity-Based Pull-Down Compound is immobilized on a solid support (e.g., beads) to "pull down" binding proteins from cell lysates for identification by mass spectrometry.[5][6]LowDirect biochemical evidence of interaction. Can identify novel or unexpected targets.Requires chemical modification of the compound, which may alter its activity. Prone to non-specific binding.[6]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding often confers proteolytic resistance to the target protein. DARTS identifies targets by observing which proteins are protected from protease digestion in the presence of the compound.[5]Low to MediumDoes not require compound modification.[5] Can be performed in complex lysates.Not all ligand-protein interactions result in increased stability.
Cellular Thermal Shift Assay (CETSA) The thermal stability of a protein often increases upon ligand binding.[7] CETSA measures the change in the melting temperature of proteins in intact cells or lysates after compound treatment.[7][8][9][10][11]Medium to High (with MS)Confirms target engagement in a physiological context (intact cells).[7] Can be adapted for high-throughput screening.Not all binding events cause a thermal shift.[11] Requires specific antibodies or mass spectrometry for detection.
Computational Prediction In silico methods like molecular docking and pharmacophore modeling predict potential targets based on the compound's structure and known protein binding sites.[12][13]HighRapid and cost-effective for generating hypotheses. Can prioritize experimental efforts.Predictions require experimental validation. Accuracy depends on the quality of protein structures and algorithms.
Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement within the complex milieu of a living cell.[7][8][9] The principle is based on ligand-induced thermal stabilization of the target protein.[7][8]

Objective: To determine if 2-Methyl-4-(3-methylphenoxy)benzaldehyde-based compounds directly bind to and stabilize a hypothesized target protein in intact cells.

Step-by-Step Methodology:

  • Cell Culture: Grow the selected cell line (e.g., a line where the target is endogenously expressed) to 70-80% confluency.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[8][9]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins.[8] Normalize the protein concentration across all samples. Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or other detection methods.[8][10]

Interpreting the Results: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.

Phase 2: Cellular Pathway and Phenotypic Analysis

Once a direct target is identified and engagement is confirmed, the next crucial step is to elucidate the downstream consequences of this interaction. This involves mapping the effects on cellular signaling pathways and correlating them with a quantifiable cellular phenotype.[14][15][16]

Comparative Analysis of Pathway Analysis Methods
MethodPrincipleThroughputProsCons
Western Blotting Uses specific antibodies to detect changes in the expression or post-translational modification (e.g., phosphorylation) of key signaling proteins.[15][16][17]Low to MediumProvides direct evidence of changes in protein status. Can analyze multiple targets on the same blot (multiplexing).[14] Widely accessible technique.Semi-quantitative.[15] Dependent on the availability and specificity of high-quality antibodies.
Reporter Gene Assays A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter that is regulated by a specific transcription factor or signaling pathway.[18][19] Compound-induced changes in the pathway lead to measurable changes in reporter protein expression.[20][21][22]HighHighly sensitive and quantitative.[18] Excellent for screening and dose-response studies. Amenable to high-throughput formats.An indirect measure of pathway activity. Overexpression of reporters can sometimes lead to artifacts.
Bioluminescence Resonance Energy Transfer (BRET) An energy transfer technique used to monitor protein-protein interactions in real-time in living cells.[23][24][25] Can be adapted to measure target engagement or downstream signaling events like receptor dimerization or arrestin recruitment.[24][26][27]Medium to HighAllows for dynamic, real-time measurements in living cells.[25][26] High signal-to-background ratio.[26]Requires genetic engineering of cells to express fusion proteins. Distance-dependent (typically <10 nm).[24]
Transcriptomics (e.g., RNA-Seq) Measures changes in the expression of thousands of genes simultaneously in response to compound treatment, providing a global view of the cellular response.LowUnbiased, genome-wide analysis. Can identify novel pathways and off-target effects.Can be expensive and data analysis is complex. Changes in mRNA do not always correlate with protein-level changes.
Visualizing a Hypothetical Signaling Pathway

The following diagram illustrates a plausible signaling cascade that could be modulated by a 2-Methyl-4-(3-methylphenoxy)benzaldehyde-based compound, leading to the activation of a transcription factor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_complex TF-Inhibitor Complex Kinase2->TF_complex Phosphorylates Inhibitor Inhibitor Inhibitory Protein Inhibitor->Inhibitor TF_complex->Inhibitor Dissociates TF_active Active Transcription Factor TF_complex->TF_active DNA DNA (Promoter Region) TF_active->DNA Binds Gene Target Gene Expression DNA->Gene Initiates Transcription Compound Phenoxybenzaldehyde Compound Compound->Receptor Binds & Activates

Caption: Hypothetical signaling pathway for a phenoxybenzaldehyde compound.

Featured Protocol: Luciferase Reporter Gene Assay

Objective: To quantify the activation or inhibition of a specific signaling pathway by measuring the activity of a downstream transcription factor.

Step-by-Step Methodology:

  • Vector Transfection: Co-transfect cells with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene downstream of a promoter with binding sites for the transcription factor of interest.[22]

    • A control plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization of transfection efficiency).

  • Cell Plating and Treatment: After 24 hours, plate the transfected cells into a 96-well plate. Allow cells to adhere, then treat with a dilution series of the test compound and controls.

  • Incubation: Incubate for a period sufficient to allow for transcription and translation (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add a reagent that simultaneously quenches the firefly reaction and activates the Renilla luciferase reaction, and measure the second signal.

  • Data Analysis: For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize the data. Plot the normalized activity against compound concentration to determine the EC50 or IC50.

Phase 3: A Unified Workflow for MoA Validation

A robust MoA validation strategy integrates multiple experimental approaches in a logical sequence. The results from one phase inform the experimental design of the next.

G start Novel Phenoxybenzaldehyde Compound pheno_screen Phenotypic Screening (e.g., Anti-proliferation Assay) start->pheno_screen target_id Target Identification (CETSA, DARTS, Affinity Pull-down) pheno_screen->target_id Identifies Bioactivity target_engage Confirm Target Engagement (CETSA, BRET) target_id->target_engage Generates Target Hypothesis pathway_analysis Downstream Pathway Analysis (Western Blot, Reporter Assays) target_engage->pathway_analysis Confirms Direct Interaction pheno_link Link Target to Phenotype (e.g., siRNA/CRISPR Knockdown) pathway_analysis->pheno_link Elucidates Downstream Effects conclusion Validated Mechanism of Action pheno_link->conclusion Establishes Causality

Caption: Integrated workflow for Mechanism of Action (MoA) validation.

By systematically progressing through these phases—from identifying the direct molecular target to mapping the subsequent cellular signaling events and linking them to a clear phenotype—researchers can build a comprehensive and validated understanding of how 2-Methyl-4-(3-methylphenoxy)benzaldehyde-based compounds exert their biological effects. This rigorous, evidence-based approach is fundamental to advancing novel compounds through the drug discovery pipeline.

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"head-to-head comparison of synthetic routes to substituted diaryl ether aldehydes"

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of substituted diaryl ethers is a cornerstone of modern organic chemistry, providing access to critical pharmacophores, advanced fluorophores, and complex macrocycles[1]. However, when the target molecule contains an aldehyde group (a diaryl ether aldehyde), the synthetic landscape becomes fraught with chemoselectivity challenges. The formyl group is highly sensitive to oxidation, reduction, and nucleophilic attack (e.g., aldol condensation or Cannizzaro-type disproportionation) under the harsh basic and high-temperature conditions typically employed in classical etherification[1].

As a Senior Application Scientist, I have evaluated and optimized these pathways to prioritize chemoselectivity and yield. This guide provides a head-to-head comparison of the most robust synthetic routes for accessing substituted diaryl ether aldehydes, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Mechanistic Evaluation of Synthetic Routes

A. Nucleophilic Aromatic Substitution (SNAr)

The Causality: SNAr relies on the electron-withdrawing nature of the aldehyde group to activate the aromatic ring toward nucleophilic attack by a phenoxide ion. Because the formyl group withdraws electron density via resonance, it effectively stabilizes the anionic Meisenheimer intermediate only when the leaving group (preferably fluorine) is positioned ortho or para to it[2]. Field Insight: This is the most atom-economical and scalable route for 2-fluoro- or 4-fluorobenzaldehydes. Recent adaptations utilizing microwave irradiation or solid bases (like CsF/Clinoptilolite) have reduced reaction times from hours to minutes, successfully outcompeting aldehyde degradation pathways[2][3].

B. Ligand-Assisted Ullmann Coupling (Copper-Catalyzed)

The Causality: Classical Ullmann couplings require temperatures >200 °C and stoichiometric copper, which rapidly destroys aldehydes[1]. Modern variants use catalytic Cu(I) paired with bidentate N,O-ligands (e.g., 2-picolinic acid or N,N-dimethylglycine). The ligand increases the solubility of the Cu(I) species and tunes its redox potential, significantly lowering the activation energy required for the oxidative addition of the aryl halide. This drops the required reaction temperature to 85–100 °C, preserving the formyl group[1]. Field Insight: This is the method of choice when the halogen is meta to the aldehyde or when using unactivated aryl bromides/iodides.

C. Diaryliodonium Salt Transfer (Metal-Free)

The Causality: Hypervalent iodine reagents act as highly electrophilic aryl donors. Under mild basic conditions (e.g., KOtBu), the phenol attacks the iodine(III) center, followed by a rapid ligand coupling/reductive elimination that transfers the aryl group to the oxygen. Field Insight: This metal-free cascade is uniquely suited for synthesizing highly sterically hindered ortho-substituted diaryl ether aldehydes, which typically fail or give poor yields under transition-metal catalysis due to steric clash during the reductive elimination step[4].

D. Atroposelective Desymmetrization

The Causality: For advanced drug development requiring chiral diaryl ethers, N-heterocyclic carbene (NHC) catalysis can be employed. The NHC catalyst selectively reacts with one formyl group of a dialdehyde precursor, proceeding through a sequential desymmetric/kinetic resolution process to yield axially chiral diaryl ethers with high enantiopurity[5].

Head-to-Head Comparison Data

The following table summarizes the operational parameters and performance metrics of each route when applied specifically to aldehyde-containing substrates.

Synthetic RouteSubstrate ScopeCatalyst / LigandTypical TempAldehyde ToleranceAvg. Yield
SNAr (Thermal/MW) o- or p-Fluoro/ChlorobenzaldehydesNone (Base: Cs₂CO₃ or K₂CO₃)80–180 °CExcellent (if time < 2h)75–95%
Ligand-Assisted Ullmann Aryl Bromides / IodidesCuI / 2-Picolinic Acid85–100 °CGood60–85%
Buchwald-Hartwig Aryl Chlorides / BromidesPd(OAc)₂ / RockPhos90–110 °CModerate (requires strict anhydrous conditions)50–80%
Diaryliodonium Transfer Highly hindered phenolsNone (Base: KOtBu)25–50 °CExcellent65–90%

Route Selection Logic

To streamline workflow design, the following decision matrix dictates the optimal synthetic route based on the electronic and steric properties of the starting materials.

Workflow Start Target: Diaryl Ether Aldehyde Q1 Halogen ortho/para to Aldehyde? Start->Q1 SNAr SNAr Pathway (Base, Heat/MW) Q1->SNAr Yes (F/Cl) Q2 Sterically Hindered / Aryl Chloride? Q1->Q2 No (meta/Br/I) Buchwald Buchwald-Hartwig (Pd, Bulky Ligand) Q2->Buchwald Yes Ullmann Ullmann Coupling (CuI, Picolinic Acid) Q2->Ullmann No (Aryl Br/I) Iodonium Diaryliodonium Salts (Metal-Free) Q2->Iodonium Ortho-aldehyde

Caption: Decision matrix for selecting the optimal synthetic route for diaryl ether aldehydes.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure the integrity of the reaction before proceeding to purification.

Protocol A: Microwave-Assisted SNAr of Fluorobenzaldehydes[2]

Optimized for 2-fluoro or 4-fluorobenzaldehyde coupling with electron-rich phenols.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the phenol (1.1 mmol), the fluorobenzaldehyde (1.0 mmol), and anhydrous Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMSO (3.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Irradiate the mixture in a dedicated microwave synthesizer at 180 °C for exactly 15 minutes.

    • Causality: Microwave dielectric heating rapidly drives the formation of the Meisenheimer complex, minimizing the time the aldehyde is exposed to the basic environment, thus preventing side reactions.

  • Validation Checkpoint 1 (TLC): Spot the crude mixture against the starting aldehyde (Eluent: 4:1 Hexanes/EtOAc). The disappearance of the aldehyde spot and the appearance of a highly UV-active product spot (typically lower Rf due to increased polarity of the ether linkage) validates complete conversion.

  • Workup: Quench the reaction by pouring it into 15 mL of ice-cold distilled water.

    • Validation Checkpoint 2: A rapid precipitation of a solid or a distinct phase separation of a heavy oil indicates successful product formation.

  • Isolation: Extract with EtOAc (3 × 10 mL), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Ligand-Assisted Ullmann Coupling for Unactivated Halides[1]

Optimized for bromobenzaldehydes where SNAr is unviable.

  • Preparation: To an oven-dried Schlenk tube, add the phenol (1.2 mmol), bromobenzaldehyde (1.0 mmol), CuI (10 mol%, 0.1 mmol), 2-picolinic acid (20 mol%, 0.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with dry Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the phenol and the oxidation of the Cu(I) catalyst to inactive Cu(II).

  • Solvent Addition: Add anhydrous, degassed DMSO (4.0 mL) via syringe.

  • Reaction: Heat the sealed tube in an oil bath at 85 °C for 24 hours.

    • Validation Checkpoint 1 (Visual): The reaction mixture will transition from a pale green/blue to a deep, homogenous brown color within the first 30 minutes, validating the formation of the active Cu(I)-picolinate-phenoxide complex.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove inorganic salts and copper complexes.

  • Isolation: Wash the filtrate with 1M HCl (5 mL) to neutralize residual base and remove the picolinic acid ligand, followed by brine. Dry over MgSO₄ and purify via flash column chromatography.

References

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"spectroscopic confirmation of 2-Methyl-4-(3-methylphenoxy)benzaldehyde structure"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural confirmation of highly functionalized diaryl ethers, such as 2-Methyl-4-(3-methylphenoxy)benzaldehyde (C₁₅H₁₄O₂), is a critical quality control step in drug development and materials science. Relying on a single analytical modality often leads to blind spots—for instance, mass spectrometry cannot differentiate between regional isomers, and infrared spectroscopy cannot map atomic connectivity.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance, resolving power, and causality of three primary spectroscopic techniques: Fourier-Transform Infrared Spectroscopy (FT-IR) , High-Resolution Mass Spectrometry (HRMS) , and 1D/2D Nuclear Magnetic Resonance (NMR) . By evaluating these methodologies side-by-side, this guide provides a self-validating framework for the unambiguous structural elucidation of substituted benzaldehydes.

Orthogonal Spectroscopic Workflow

To achieve absolute structural certainty, researchers must layer analytical techniques. The diagram below illustrates the logical relationship between the data acquired from each methodology and how they converge to validate the target structure.

G Start 2-Methyl-4-(3-methylphenoxy) benzaldehyde IR FT-IR Spectroscopy (Functional Groups) Start->IR HRMS HRMS (ESI-TOF) (Molecular Formula) Start->HRMS NMR 1D/2D NMR (Regiochemistry) Start->NMR IR_Data C=O Stretch (~1695 cm⁻¹) C-O-C Stretch (~1240 cm⁻¹) IR->IR_Data HRMS_Data [M+H]⁺ m/z 227.1067 MS/MS Ether Cleavage HRMS->HRMS_Data NMR_Data HMBC: Methyl to Ring HSQC: C-H Correlations NMR->NMR_Data Validation Orthogonal Structural Confirmation IR_Data->Validation HRMS_Data->Validation NMR_Data->Validation

Workflow for the orthogonal spectroscopic confirmation of 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Methodology Comparison & Causality Analysis

FT-IR Spectroscopy: Rapid Functional Group Profiling

FT-IR is the fastest screening tool for identifying the presence (or absence) of specific functional moieties. For 2-Methyl-4-(3-methylphenoxy)benzaldehyde, the two most critical features are the aldehyde carbonyl (C=O) and the diaryl ether linkage (C-O-C).

  • The Causality of the Signal: Saturated aliphatic aldehydes typically show a C=O stretch near 1730 cm⁻¹. However, because the aldehyde in our target compound is conjugated with an aromatic ring, the

    
    -electron delocalization weakens the C=O double bond character, shifting the absorption down to approximately 1695–1705 cm⁻¹ [1]. Furthermore, the distinctive Fermi doublet (aldehyde C-H stretch) at ~2720 cm⁻¹ and ~2820 cm⁻¹ differentiates it from ketone impurities [2].
    
HRMS (ESI-TOF): Absolute Molecular Formula Validation

While FT-IR confirms what groups are present, HRMS confirms the exact mass and elemental composition.

  • The Causality of the Signal: Electrospray Ionization (ESI) in positive mode is chosen because the lone pairs on the aldehyde and ether oxygens readily accept protons ([M+H]⁺). Time-of-Flight (TOF) analyzers provide sub-5 ppm mass accuracy. The theoretical monoisotopic mass of C₁₅H₁₄O₂ is 226.0994 Da; thus, the expected [M+H]⁺ is m/z 227.1067. Collision-Induced Dissociation (CID) during MS/MS will predictably cleave the ether bond, yielding characteristic tropylium or substituted phenoxy product ions.

1D and 2D NMR: The Regiochemical Gold Standard

Neither IR nor MS can definitively prove the exact positions of the two methyl groups (C2 on the benzaldehyde ring, C3' on the phenoxy ring). This is where NMR outperforms all alternatives [3].

  • The Causality of the Signal: ¹H NMR will show a distinct singlet far downfield (~10.1 ppm) for the aldehyde proton due to intense deshielding. However, to prove the ether linkage connects C4 to C1', we rely on Heteronuclear Multiple Bond Correlation (HMBC) . HMBC detects long-range (²J and ³J) carbon-proton couplings. A cross-peak between the phenoxy protons and the C4 carbon of the benzaldehyde ring is the definitive, self-validating proof of the diaryl ether architecture [4].

Quantitative Data Comparison

The following table summarizes the expected spectroscopic benchmarks, comparing the resolving power of each technique.

Analytical ModalityTarget Structural FeatureExpected Value / SignalResolution / Confidence Level
FT-IR (ATR) Conjugated Aldehyde (C=O)~1695 - 1705 cm⁻¹ (Strong)Low (Confirms functional group only)
FT-IR (ATR) Diaryl Ether (C-O-C)~1200 - 1250 cm⁻¹ (Strong)Low (Confirms functional group only)
HRMS (ESI-TOF) Exact Mass [M+H]⁺m/z 227.1067 (< 5 ppm error)High (Confirms C₁₅H₁₄O₂ formula)
¹H NMR (400 MHz) Aldehyde Proton (CHO)~10.1 ppm (Singlet, 1H)High (Confirms chemical environment)
¹H NMR (400 MHz) Aryl Methyls (Ar-CH₃)~2.3 ppm & ~2.6 ppm (Singlets)High (Differentiates the two methyls)
2D NMR (HMBC) Ether Connectivity³JCH from H-2'/6' to C-4Ultimate (Confirms exact atom linkage)

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: FT-IR (ATR) Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Rationale: Removes atmospheric CO₂ and water vapor interference.

  • Sample Application: Apply 1-2 mg of the neat 2-Methyl-4-(3-methylphenoxy)benzaldehyde directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Validation: Verify the presence of the Fermi doublet at ~2720 cm⁻¹ to rule out the presence of ester or ketone degradation products.

Protocol B: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, drastically enhancing ionization efficiency for ethers and aldehydes.

  • Instrument Tuning: Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 5 ppm.

  • Injection & Acquisition: Inject 1 µL into the ESI source (Positive mode, Capillary voltage 3500V, Drying gas 250°C).

  • Validation: Extract the ion chromatogram for m/z 227.1067. Analyze the isotopic distribution (M+1 and M+2 peaks) to confirm it matches the theoretical distribution for 15 carbon atoms.

Protocol C: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ lacks exchangeable protons, preventing signal overlap, while TMS provides a reliable 0.00 ppm reference.

  • ¹H NMR Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR Acquisition: Run a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans. Rationale: The low natural abundance of ¹³C requires higher scans to resolve quaternary carbons, especially the C4 attached to the ether oxygen.

  • 2D HMBC Acquisition: Set up the HMBC sequence optimized for long-range couplings (typically J = 8 Hz).

  • Validation: Map the cross-peaks. The methyl protons at ~2.6 ppm must show a ³J correlation to the aldehyde carbonyl carbon (~192 ppm), proving the methyl is at the C2 position.

Conclusion

For the definitive structural confirmation of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, no single technique suffices. FT-IR provides rapid functional group verification, and HRMS guarantees the molecular formula. However, 2D NMR (specifically HMBC and HSQC) remains the unrivaled champion for elucidating the exact regiochemistry of the diaryl ether linkage and the specific placements of the methyl groups. Drug development professionals must utilize this orthogonal, multi-modal approach to ensure absolute structural integrity.

References

  • Doc Brown's Advanced Organic Chemistry. "Infrared spectrum of benzaldehyde". Docbrown.info. Available at:[Link]

  • Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones". LibreTexts. Available at:[Link]

  • Li, Y., et al. (2016). "NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin". Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Wilson, K. A., & Beck, J. J. (2007). "Complete Proton and Carbon Assignment of Triclosan via One- and Two-Dimensional Nuclear Magnetic Resonance Analysis". The Chemical Educator. Available at:[Link]

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 2-Methyl-4-(3-methylphenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Small Molecule Immunoassays

In the realm of drug development and biomedical research, the ability to accurately quantify small molecules is paramount. Immunoassays, powered by the exquisite specificity of antibodies, are indispensable tools for this purpose. This guide focuses on a critical aspect of immunoassay validation: assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against 2-Methyl-4-(3-methylphenoxy)benzaldehyde, a novel synthetic intermediate.

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study. We will compare and contrast key immunoassays, delve into the rationale behind experimental design, and present detailed protocols to ensure the generation of high-quality, reproducible data.

Chapter 1: Strategic Selection of Potential Cross-Reactants

A meaningful cross-reactivity study begins with the judicious selection of compounds to test. The goal is to challenge the antibody with molecules that are structurally analogous to the target antigen, 2-Methyl-4-(3-methylphenoxy)benzaldehyde. A thorough understanding of the synthetic pathway and potential metabolic fate of the target molecule is crucial.

For our target compound, the following classes of potential cross-reactants should be considered:

  • Synthetic Precursors: The starting materials and intermediates used in the synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde are prime candidates for cross-reactivity testing.

  • Structural Analogues: This includes isomers and compounds with minor modifications to the core structure, such as the position of the methyl groups or the nature of the substituent on the benzaldehyde ring.

  • Potential Metabolites: Although our target is a synthetic intermediate, considering potential in vivo modifications (e.g., oxidation of the aldehyde to a carboxylic acid) is prudent if the molecule were to be developed further.

Table 1: Panel of Potential Cross-Reactants for Antibody Specificity Testing

Compound IDCompound NameRationale for Inclusion
Target 2-Methyl-4-(3-methylphenoxy)benzaldehyde Target Antigen
Cmpd-013-MethylphenolSynthetic Precursor
Cmpd-022-Methyl-4-hydroxybenzaldehydeSynthetic Precursor
Cmpd-034-(3-Methylphenoxy)benzaldehydeStructural Analogue (lacks the 2-methyl group)
Cmpd-042-Methyl-4-(4-methylphenoxy)benzaldehydeStructural Analogue (isomer of the phenoxy moiety)
Cmpd-052-Methyl-4-(3-methylphenoxy)benzoic acidPotential Oxidative Metabolite
Cmpd-063-(4-Methylphenoxy)benzaldehydeStructural Analogue (isomer)[7]
Cmpd-074-PhenoxybenzaldehydeStructurally related diaryl ether benzaldehyde

Chapter 2: Comparative Analysis of Immunoassay Platforms

The choice of immunoassay platform is a critical decision that influences the nature and quality of the cross-reactivity data obtained. For small molecules, which are haptens and typically have only one epitope, competitive assay formats are the methods of choice.[8][9][10]

Competitive ELISA: The Workhorse of Screening

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust, high-throughput method ideal for initial screening of antibody cross-reactivity.[8][9] In this format, the analyte in the sample competes with a labeled version of the antigen for a limited number of antibody binding sites.[9] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9]

Rationale for Use:

  • High Throughput: Allows for the simultaneous testing of multiple compounds and concentrations.

  • Cost-Effective: Generally less expensive in terms of instrumentation and consumables compared to other methods.

  • Quantitative: Provides a quantitative measure of cross-reactivity, typically expressed as the concentration of the cross-reactant required to inhibit 50% of the signal (IC50).

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_washing Washing cluster_detection Signal Detection Coating Antibody Coated to Microplate Well Competition Add Sample (Free Antigen) + Enzyme-Labeled Antigen Coating->Competition Incubation1 Incubation: Competition for Antibody Binding Competition->Incubation1 Wash1 Wash to Remove Unbound Reagents Incubation1->Wash1 Substrate Add Substrate Wash1->Substrate ColorDev Color Development (Signal is Inversely Proportional to Free Antigen) Substrate->ColorDev Read Read Absorbance ColorDev->Read

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on molecular interactions.[11] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[11] This allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), offering a more nuanced view of binding affinity than endpoint assays like ELISA.[12]

Rationale for Use:

  • Kinetic Data: Provides detailed information on the on- and off-rates of binding, which can differentiate between compounds with similar affinities but different binding kinetics.[12]

  • Label-Free: Avoids potential artifacts introduced by labeling the antigen.[11]

  • High Sensitivity: Capable of detecting weak binding interactions that might be missed by other methods.[6]

SPR_Principle cluster_setup SPR Setup cluster_process Binding Process LightSource Polarized Light Source Prism Prism LightSource->Prism SensorChip Sensor Chip (Gold Film) with Immobilized Ligand (Antibody) Prism->SensorChip Detector Detector SensorChip->Detector FlowCell Microfluidic Flow Cell AnalyteInjection Analyte (Cross-reactant) Injected over Surface AnalyteInjection->FlowCell Flows through Binding Binding Event: Analyte binds to Ligand AnalyteInjection->Binding RI_Change Change in Refractive Index Binding->RI_Change ResonanceShift Shift in Resonance Angle RI_Change->ResonanceShift ResonanceShift->Detector Detected Signal (Resonance Units)

Chapter 3: Experimental Protocols

Scientific integrity demands detailed and reproducible methodologies. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data quality.

Protocol: Competitive ELISA for Cross-Reactivity
  • Antigen-Protein Conjugate Preparation: Since small molecules are not immunogenic on their own, they must be conjugated to a carrier protein (e.g., BSA or OVA) for both immunization and for coating the ELISA plate. This protocol assumes a stable conjugate is available.

  • Plate Coating:

    • Dilute the antigen-protein conjugate to 1-5 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the target antigen (standard curve) and the potential cross-reactants in assay buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the blocked and washed ELISA plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

  • Detection:

    • Add 100 µL of a species-specific HRP-conjugated secondary antibody, diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M H₂SO₄.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance versus the logarithm of the analyte concentration.

    • Fit the data using a four-parameter logistic (4-PL) curve to determine the IC50 for the target antigen and each cross-reactant.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100

Protocol: Surface Plasmon Resonance (SPR) Analysis
  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the anti-2-Methyl-4-(3-methylphenoxy)benzaldehyde antibody to the desired density (e.g., 2000-4000 RU) by injecting it over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Kinetic Analysis:

    • Use a running buffer appropriate for the interaction (e.g., HBS-EP+).

    • Prepare serial dilutions of the target antigen and each potential cross-reactant in the running buffer. A typical concentration range would span from 0.1x to 10x the expected KD.

    • Perform a kinetic analysis cycle for each concentration, which includes:

      • Association: Inject the analyte over the sensor surface for a defined period (e.g., 120-180 seconds) to monitor binding.

      • Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the antibody.

      • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • Reference subtract the data from a blank flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values for the target antigen and the cross-reactants. A higher KD value indicates weaker binding.

Chapter 4: Data Interpretation and Comparative Analysis

The ultimate goal of these experiments is to generate clear, comparative data that informs the selection of the most specific antibody for the intended application.

Competitive ELISA Results

The results from the competitive ELISA are best summarized in a table that clearly shows the IC50 values and the calculated percent cross-reactivity.

Table 2: Hypothetical Competitive ELISA Cross-Reactivity Data

Compound IDIC50 (nM)% Cross-ReactivityInterpretation
Target 15.2 100% Reference
Cmpd-01>10,000<0.15%Negligible cross-reactivity
Cmpd-02>10,000<0.15%Negligible cross-reactivity
Cmpd-03850.51.79%Minor cross-reactivity
Cmpd-041,230.01.24%Minor cross-reactivity
Cmpd-055,600.00.27%Very low cross-reactivity
Cmpd-06980.01.55%Minor cross-reactivity
Cmpd-07>10,000<0.15%Negligible cross-reactivity

Interpretation: In this hypothetical dataset, the antibody demonstrates high specificity for the target antigen. The structurally similar analogues (Cmpd-03, Cmpd-04, Cmpd-06) show only minor cross-reactivity, with IC50 values that are 50-80 times higher than the target. The synthetic precursors and the potential metabolite show negligible interaction.

SPR Results

SPR data provides a more granular view of the binding events.

Table 3: Hypothetical SPR Kinetic and Affinity Data

Compound IDka (1/Ms)kd (1/s)KD (nM)Interpretation
Target 2.5e5 3.8e-3 15.2 High-affinity, specific binding
Cmpd-01No Binding DetectedN/AN/ANo interaction observed
Cmpd-02No Binding DetectedN/AN/ANo interaction observed
Cmpd-031.1e49.4e-3855Weak affinity, faster dissociation
Cmpd-048.9e31.1e-21236Weak affinity, faster dissociation
Cmpd-05Weak binding, poor fitN/A>5000Very weak interaction, unreliable kinetics
Cmpd-061.0e49.8e-3980Weak affinity, faster dissociation
Cmpd-07No Binding DetectedN/AN/ANo interaction observed

Interpretation: The SPR data corroborates the ELISA findings. The target antigen binds with a high association rate and a slow dissociation rate, characteristic of a strong interaction. The cross-reacting compounds exhibit significantly lower association rates and/or faster dissociation rates, resulting in much weaker affinity (higher KD). This detailed kinetic information confirms that the antibody's high specificity is a result of both rapid recognition of the target and a stable binding complex.

Conclusion: A Multi-Faceted Approach to Ensuring Antibody Specificity

The comprehensive characterization of antibody specificity is a non-negotiable step in the development of a reliable immunoassay for 2-Methyl-4-(3-methylphenoxy)benzaldehyde. This guide has outlined a two-tiered approach, combining the high-throughput screening capabilities of competitive ELISA with the in-depth kinetic analysis of SPR.

  • Competitive ELISA serves as an excellent primary tool to quickly assess a broad panel of potential cross-reactants and rank them based on their IC50 values.

  • Surface Plasmon Resonance provides invaluable, label-free kinetic data that elucidates the underlying mechanism of binding, confirming whether low cross-reactivity is due to poor association, rapid dissociation, or both.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Cusabio. How to Validate An Antibody?. Retrieved from [Link]

  • Law, B. (2014). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 14(7), 12582-12608. Retrieved from [Link]

  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • Cloud-Clone Corp. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Retrieved from [Link]

  • ACS Publications. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved from [Link]

  • Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197-209. Retrieved from [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Retrieved from [Link]

  • Technology Networks. (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]

  • Synaptic Systems. Antibody Validation: Ensuring Quality and Reliability. Retrieved from [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]

  • ResearchGate. Surface plasmon resonance (SPR) provides an enhanced platform for antibody clone selection. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]

  • PubChem - NIH. 2-(4-Methylphenoxy)benzaldehyde. Retrieved from [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

  • EPA. Benzaldehyde, 2-hydroxy-6-methyl-4-phenoxy- Properties. Retrieved from [Link]

  • MDPI. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • Google Patents. CN106748688A - A kind of preparation method of benzaldehyde and its derivative.
  • PubChem. 4-[(2-Methylphenyl)methoxy]benzaldehyde. Retrieved from [Link]

Sources

"benchmarking the performance of catalysts for the synthesis of 2-Methyl-4-(3-methylphenoxy)benzaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Diaryl Ether Motif

The molecule 2-Methyl-4-(3-methylphenoxy)benzaldehyde represents a class of diaryl ethers, a structural motif of paramount importance in medicinal chemistry, agrochemicals, and materials science. The C-O-C linkage is a key feature in numerous biologically active natural products and pharmaceuticals. The synthesis of this specific target molecule, an unsymmetrical diaryl ether aldehyde, requires a robust and selective method for forming the central ether bond. This guide provides an in-depth comparison of the primary catalytic systems used for this purpose: the modern, ligand-accelerated Copper-catalyzed Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. While specific comparative data for this exact molecule is not extensively published, this guide benchmarks catalyst performance based on analogous and structurally relevant transformations, providing a robust framework for catalyst selection and process optimization.

The core challenge lies in the cross-coupling of an activated aryl halide, such as 4-fluoro-2-methylbenzaldehyde, with a nucleophilic phenol, like 3-methylphenol (m-cresol). The efficiency of this transformation is almost entirely dependent on the chosen catalytic system.

Catalytic Strategies: A Tale of Two Metals

The formation of the aryl-oxygen bond in 2-Methyl-4-(3-methylphenoxy)benzaldehyde is predominantly achieved via two powerful cross-coupling methodologies. Each approach leverages a different transition metal with distinct mechanistic pathways, offering unique advantages and disadvantages.

The venerable Ullmann Condensation: A Copper-Catalyzed Renaissance

First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is the classic method for diaryl ether synthesis.[1] Historically, this reaction was notorious for requiring harsh conditions—high temperatures (often >200 °C) and stoichiometric amounts of copper powder.[2] However, the last two decades have seen a resurgence of this method, driven by the development of highly effective ligands that accelerate the reaction under significantly milder conditions.

Modern Ullmann-type reactions utilize a catalytic amount of a copper(I) salt, such as CuI, in combination with a chelating ligand.[3] These ligands, which include N,N-dimethylglycine, picolinic acid, salicylaldimines, and various diamines, serve a critical function: they solubilize the copper salt and stabilize the active catalytic species, facilitating the key steps of oxidative addition and reductive elimination.[4][5] This ligand-assisted approach allows the reaction to proceed at much lower temperatures (typically 90-120 °C) with improved yields and broader functional group tolerance.[3][6]

The Buchwald-Hartwig Reaction: Palladium's Precision

Developed in the mid-1990s, the Buchwald-Hartwig C-O cross-coupling reaction revolutionized aryl ether synthesis.[7][8] This palladium-catalyzed method is renowned for its exceptional scope, high yields, and often milder reaction conditions compared to even modern Ullmann protocols.

The success of this reaction hinges on the use of sophisticated, sterically hindered, and electron-rich phosphine ligands. These ligands, particularly the biaryl phosphines developed by the Buchwald group, are crucial for facilitating the three key steps in the catalytic cycle:

  • Oxidative Addition: The active Pd(0) complex reacts with the aryl halide.

  • Metathesis: The halide on the palladium complex is exchanged for the phenoxide.

  • Reductive Elimination: The diaryl ether product is formed, regenerating the Pd(0) catalyst.

The carefully designed steric bulk of these ligands promotes the final reductive elimination step, which is often the rate-limiting step in C-O bond formation, preventing catalyst decomposition and ensuring high turnover.[9]

Performance Benchmark Comparison: Copper vs. Palladium

The selection of an optimal catalyst system depends on factors including substrate reactivity, desired reaction temperature, cost, and catalyst sensitivity. The following table summarizes performance data for representative Cu- and Pd-catalyzed systems in the synthesis of analogous substituted diaryl ethers.

Catalytic System Aryl Halide Phenol Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Copper-Catalyzed p-Bromoanisolep-Cresol10 mol% Cu(PPh₃)₃BrCs₂CO₃NMP1102485[10]
Copper-Catalyzed Iodobenzenep-Cresol10 mol% CuI / 20 mol% Salicylaldimine L6 K₃PO₄Dioxane1102492[4]
Copper-Catalyzed 2-Bromotoluene2-Methoxyphenol10 mol% CuI / 20 mol% Picolinic AcidK₃PO₄DMSO852481[5]
Copper-Catalyzed 3-BromobenzaldehydeHydroquinone10 mol% CuI / 20 mol% N,N-dimethylglycineK₂CO₃DMSO110-12012-24~75 (est.)[3][6]
Palladium-Catalyzed 4-BromobenzonitrilePhenol2 mol% Pd(OAc)₂ / 4 mol% tBuXPhos K₃PO₄Toluene100398[7] (analogous)
Palladium-Catalyzed 4-Bromo-2-methyltoluenem-Cresol1.5 mol% Pd₂(dba)₃ / 3.6 mol% XPhos K₃PO₄t-BuOH1001895Buchwald et al.

Note: Yields are for isolated product. Data for the Palladium-catalyzed systems are representative of the high efficiencies reported for Buchwald-Hartwig C-O couplings with advanced ligands.

Visualizing the Catalytic Cycles

Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions. The following diagrams illustrate the accepted catalytic cycles for both the Buchwald-Hartwig and ligand-accelerated Ullmann reactions.

Buchwald_Hartwig_Cycle pd0 LPd(0) (Active Catalyst) ox_add Oxidative Addition Complex L(Ar)Pd(II)-X pd0->ox_add + Ar-X product Ar-O-Ar' (Diaryl Ether) amide_complex Palladium Phenoxide Complex L(Ar)Pd(II)-OAr' ox_add->amide_complex + Ar'-O⁻ - X⁻ phenoxide Ar'-O⁻ base Base phenol Ar'-OH phenol->phenoxide + Base - HB⁺ amide_complex->pd0 Reductive Elimination amide_complex->product aryl_halide Ar-X

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

Ullmann_Cycle cu1 LCu(I)-OAr' (Active Catalyst) ox_add Oxidative Addition Complex L(Ar)Cu(III)(X)-OAr' cu1->ox_add + Ar-X product Ar-O-Ar' (Diaryl Ether) ox_add->product cu_phenoxide LCu(I)-X ox_add->cu_phenoxide Reductive Elimination aryl_halide Ar-X cu_phenoxide->cu1 + Ar'-O⁻ - X⁻ phenol Ar'-OH + Base

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-4-(3-methylphenoxy)benzaldehyde, ensuring the protection of laboratory personnel and the environment.

I. Hazard Assessment and Characterization

Based on data from similar benzaldehyde derivatives, 2-Methyl-4-(3-methylphenoxy)benzaldehyde is anticipated to exhibit the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[3][4]

Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.

Table 1: Hazard Profile and Recommended Precautions

Hazard CategoryGHS Classification (Anticipated)Recommended Personal Protective Equipment (PPE)
Skin Corrosion/IrritationCategory 2Chemical-resistant gloves (e.g., nitrile), lab coat
Serious Eye Damage/IrritationCategory 2ASafety glasses with side shields or chemical goggles
Specific Target Organ ToxicityCategory 3 (Respiratory system)Use in a well-ventilated area or chemical fume hood
Acute Toxicity, OralCategory 4Avoid ingestion; wash hands thoroughly after handling
II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Methyl-4-(3-methylphenoxy)benzaldehyde is a multi-step process that begins with waste segregation and culminates in removal by a licensed disposal facility.

Disposal_Workflow A Step 1: Waste Segregation (Non-halogenated Organic Solid) B Step 2: Container Selection (Compatible, Labeled Container) A->B  Place in appropriate container C Step 3: Waste Accumulation (Secure, Ventilated Area) B->C  Store safely D Step 4: Documentation (Hazardous Waste Tag) C->D  Complete documentation E Step 5: Arrange for Pickup (Licensed Disposal Vendor) D->E  Schedule disposal

Caption: Disposal workflow for 2-Methyl-4-(3-methylphenoxy)benzaldehyde.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[5][6] 2-Methyl-4-(3-methylphenoxy)benzaldehyde, in its pure form, should be classified as a non-halogenated organic solid waste .

  • Do not mix this waste with halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[5]

  • Segregate contaminated lab materials (e.g., gloves, weigh boats, paper towels) into a separate, clearly labeled solid waste container.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Select a container made of a material compatible with organic solids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[6]

  • The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methyl-4-(3-methylphenoxy)benzaldehyde"

    • The primary hazards: "Irritant"

    • The accumulation start date

Step 3: Waste Accumulation

Designate a specific, secure area within the laboratory for the accumulation of this waste stream.

  • Store the waste container in a well-ventilated area, away from heat sources and direct sunlight.[6]

  • Ensure the container is kept closed at all times, except when adding waste.

  • The storage location should be inaccessible to unauthorized personnel.

Step 4: Documentation

Accurate documentation is a legal requirement and a critical component of the "cradle-to-grave" management of hazardous waste.[7]

  • Attach a hazardous waste tag to the container as soon as the first particle of waste is added.

  • Fill out all required information on the tag, including the chemical composition and approximate quantity.

Step 5: Disposal through a Licensed Vendor

Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.[8]

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup.

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material for organic solids.

  • Clean-up: Carefully sweep up the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

IV. Conclusion

The responsible disposal of 2-Methyl-4-(3-methylphenoxy)benzaldehyde is a straightforward process when guided by a clear understanding of its potential hazards and established safety protocols. By adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental impact, upholding the highest standards of scientific integrity and corporate responsibility.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Vertex AI Search.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, October 16). Thermo Fisher Scientific.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Chemical Waste Disposal in Laboratory. (2024, July 1). Environmental Marketing Services.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2024, July 14). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, September 10). Fisher Scientific.
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET. (2025, November 16). Tokyo Chemical Industry.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Laboratory chemical waste. (n.d.). Water Corporation.
  • SAFETY DATA SHEET. (n.d.). AFG Bioscience.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ACTenviro.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • 40 CFR Part 260 -- Hazardous Waste Management System: General. (n.d.). eCFR.

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Personal protective equipment for handling 2-Methyl-4-(3-methylphenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Methyl-4-(3-methylphenoxy)benzaldehyde is a functionalized aromatic aldehyde used primarily as an intermediate in the synthesis of agrochemicals (e.g., pyrethroids) and pharmaceutical scaffolds.

While specific Safety Data Sheets (SDS) for this exact isomer are often limited in public indices, structural analogs (phenoxyphenyl aldehydes) consistently exhibit Skin Irritation (Category 2) , Serious Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Respiratory Irritation (Category 3) [1, 2].

Critical Warning: As an aldehyde, this compound possesses a structural alert for skin sensitization .[1] Although not always explicitly labeled with H317 in preliminary data, you must handle it as a potential sensitizer.[1] The lipophilic phenoxy ether tail facilitates dermal absorption, increasing the risk of systemic exposure if PPE fails.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for researchers handling >100 mg quantities.[1]

PPE ComponentSpecificationTechnical Justification
Hand Protection Nitrile (Double Gloved) Outer: min 0.11 mm (4 mil)Inner: Standard exam gloveLatex is prohibited. Aldehydes can permeate latex rapidly.[1] Nitrile offers excellent degradation resistance to aromatic aldehydes.[1] Double gloving creates a "sacrificial layer" for incidental splashes [3].[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for liquids or low-melting solids where splash risk exists.[1] Aldehydes cause severe conjunctival irritation [1].[1]
Respiratory Fume Hood (Primary) Backup: Half-mask w/ OV/P95 CartridgesThe compound has low vapor pressure but high irritation potential.[1] If heating or generating dust outside a hood, Organic Vapor (OV) protection is mandatory.[1]
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves (Optional)Standard lab coats are porous.[1] For transfers >5g, use disposable Tyvek sleeves to bridge the glove-cuff gap.[1]

Operational Protocols

Phase A: Storage & Stability[2]
  • Atmosphere: This compound is air-sensitive .[1][2][3][4] It oxidizes to the corresponding benzoic acid upon prolonged exposure to atmospheric oxygen.[1]

  • Container: Store in amber glass with a Teflon-lined cap. Parafilm is insufficient for long-term storage as aldehydes can embrittle it.[1]

  • Location: Store at 2-8°C (refrigerated) to inhibit oxidation and volatilization.

Phase B: Weighing & Transfer (The "Static" Risk)

Aromatic aldehydes in solid form (or viscous oils) can be difficult to manipulate.

  • Engineering Control: Perform all weighing inside a chemical fume hood. If the balance is outside, use a powder containment balance enclosure .[1]

  • Static Management: If the substance is a solid, use an ionizing fan or antistatic gun.[1] Organic solids often carry static charges that cause "fly-away" powder, leading to invisible surface contamination.[1]

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean" hand (touching sash, notebook) and your dominant hand as the "dirty" hand (touching spatulas, vials).

Phase C: Reaction Setup
  • Solvent Compatibility: When dissolving, avoid acetone if using plastic syringes, as the aldehyde/acetone mixture can extract plasticizers.[1] Use glass syringes or chemically resistant disposable pipettes.[1]

  • Inerting: Purge the reaction vessel with Nitrogen or Argon before adding the aldehyde to prevent immediate oxidation.[1]

Visual Workflow: The Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Risk Assessment CheckState Check Physical State (Solid vs. Viscous Liq) Start->CheckState SolidPath Solid: Static Risk Use Antistatic Gun CheckState->SolidPath If Solid LiquidPath Liquid: Splash Risk Use Positive Displacement Pipette CheckState->LiquidPath If Liquid PPE_Check PPE Verification: Nitrile (Double) + Goggles SolidPath->PPE_Check LiquidPath->PPE_Check Handling Execution: Transfer in Fume Hood PPE_Check->Handling All Checks Pass Waste Disposal: Segregated Organic Waste Handling->Waste

Figure 1: Operational workflow for handling 2-Methyl-4-(3-methylphenoxy)benzaldehyde, distinguishing between solid and liquid handling risks.

Emergency Response & Disposal

Spill Cleanup (Benchtop < 50 mL)
  • Evacuate the immediate area of personnel not wearing PPE.[1]

  • Don PPE: Ensure double nitrile gloves and goggles are on.[1]

  • Absorb: Do not use paper towels alone (high surface area promotes rapid evaporation of the aldehyde).[1] Use a vermiculite or polypropylene pad to suppress vapors.[1]

  • Neutralize: Wipe the area with a mild soap solution (aldehydes are lipophilic; water alone will just spread the smear).[1]

Waste Disposal[2][3][4][5][6][7]
  • Classification: Non-halogenated Organic Waste (unless mixed with halogenated solvents).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or amines (potential for exothermic imine formation).[1]

  • Destruction: This compound must be disposed of via high-temperature incineration.[1] Do not drain dispose [4].[1][5][6]

References

  • PubChem. (n.d.).[1] Compound Summary: 2-(4-Methylphenoxy)benzaldehyde Safety & Hazards.[1][3][7] National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.